molecular formula C5H9N B1601713 3-Methylamino-1-butyne CAS No. 4070-90-0

3-Methylamino-1-butyne

Cat. No.: B1601713
CAS No.: 4070-90-0
M. Wt: 83.13 g/mol
InChI Key: SEDYEJKMKNWLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylamino-1-butyne is a useful research compound. Its molecular formula is C5H9N and its molecular weight is 83.13 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Methylamino-1-butyne is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methylamino-1-butyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylamino-1-butyne including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylbut-3-yn-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-4-5(2)6-3/h1,5-6H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDYEJKMKNWLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505071
Record name N-Methylbut-3-yn-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4070-90-0
Record name N-Methylbut-3-yn-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (but-3-yn-2-yl)(methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Methylamino-1-butyne physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Methylamino-1-butyne: Properties, Reactivity, and Experimental Considerations

Introduction

3-Methylamino-1-butyne, also known by its IUPAC name N-methylbut-3-yn-2-amine, is a bifunctional organic molecule featuring both a secondary amine and a terminal alkyne. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and specialty chemicals. Its strategic importance lies in the distinct reactivity of each functional group, which can be addressed selectively under different reaction conditions. This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 3-Methylamino-1-butyne, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation for all experimental work.

  • IUPAC Name: N-methylbut-3-yn-2-amine

  • Common Synonyms: (but-3-yn-2-yl)(methyl)amine, 3-Methylamino-1-butyne[1]

  • CAS Number: 4070-90-0[1]

  • Molecular Formula: C₅H₉N[1][2]

  • Molecular Weight: 83.13 g/mol [1]

The structure consists of a four-carbon butyne chain with a methylamino group attached to the second carbon.

Caption: 2D Structure of 3-Methylamino-1-butyne.

Physical Properties

The physical properties of a compound are critical for its handling, storage, and application in experimental setups. The data presented below has been aggregated from various chemical suppliers and databases.

PropertyValueSource(s)
Appearance Clear colorless to yellow liquid[2]
Molecular Weight 83.13 g/mol [1]
Boiling Point 79-80 °C at 760 mmHg[2]
Density 0.79 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.422 - 1.425[2]
Solubility Very soluble in water[2]
Vapor Pressure 68.7 hPa at 20 °C[2]
Flash Point 2 °C[2]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of 3-Methylamino-1-butyne. The following sections detail the expected spectral characteristics.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.

  • ≡C-H Stretch (Terminal Alkyne): A sharp, strong absorption peak is expected around 3300 cm⁻¹. The presence of this peak is a definitive indicator of a terminal alkyne.

  • C≡C Stretch: A weak to medium absorption peak is anticipated in the range of 2100-2140 cm⁻¹. This peak can sometimes be weak but is characteristic of the carbon-carbon triple bond.

  • N-H Stretch (Secondary Amine): A single, moderate absorption peak is expected in the 3300–3500 cm⁻¹ region. This peak is typically broader than the ≡C-H stretch.

  • C-N Stretch: Aliphatic amines show C-N stretching absorptions in the 1000 to 1250 cm⁻¹ range.[3]

  • C-H Bends and Stretches: Standard aliphatic C-H stretching and bending vibrations will be observed below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy:

    • N-H Proton: The signal for the amine proton is expected to be a broad singlet, typically appearing between 0.5-5.0 ppm.[3] Its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding. A D₂O shake will cause this signal to disappear, confirming its identity.[3]

    • ≡C-H Proton: The acetylenic proton should appear as a singlet or a narrow triplet (if coupled to the propargylic proton) around 2.0-3.0 ppm.

    • -CH(N)- Proton: The proton on the carbon adjacent to the nitrogen and the alkyne will be deshielded, appearing as a multiplet (quartet or more complex) around 2.3-3.0 ppm.[3]

    • N-CH₃ Protons: The methyl group attached to the nitrogen will appear as a singlet or a doublet (if coupled to the N-H proton) in the range of 2.2-2.9 ppm.

    • -C(CH₃)- Protons: The methyl group on the main chain will appear as a doublet upfield, likely around 1.1-1.4 ppm, due to coupling with the adjacent methine proton.

  • ¹³C NMR Spectroscopy:

    • Alkyne Carbons (C≡C): Two distinct signals are expected in the range of 65-90 ppm. The terminal alkyne carbon (≡CH) will be upfield of the internal alkyne carbon.

    • -CH(N)- Carbon: This carbon will appear in the range of 40-60 ppm.

    • N-CH₃ Carbon: The carbon of the methyl group on the nitrogen is expected around 30-40 ppm.

    • -C(CH₃)- Carbon: This aliphatic methyl carbon will be the most upfield, appearing around 15-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z ratio of 83, corresponding to the molecular weight of C₅H₉N.

  • Key Fragmentation Patterns: Common fragmentation would involve the loss of a methyl group ([M-15]⁺), leading to a peak at m/z 68. Alpha-cleavage next to the nitrogen atom is also a characteristic fragmentation pathway for amines, which could result in various charged fragments.

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_result Data Interpretation Sample 3-Methylamino-1-butyne (Neat or in Solution) IR IR Spectroscopy (Functional Groups) Sample->IR NMR NMR Spectroscopy (¹H, ¹³C) (C-H Framework) Sample->NMR MS Mass Spectrometry (Molecular Weight, Fragmentation) Sample->MS Confirm Structure & Purity Confirmation IR->Confirm NMR->Confirm MS->Confirm

Caption: Standard workflow for spectroscopic analysis.

Chemical Properties and Reactivity

The synthetic utility of 3-Methylamino-1-butyne stems from the distinct reactivity of its amine and alkyne functionalities.

Amine Basicity and Reactivity

The secondary amine group imparts basic properties to the molecule. It will readily react with acids to form ammonium salts. The nitrogen lone pair also makes it a potent nucleophile, allowing it to participate in reactions such as:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form tertiary amines or quaternary ammonium salts.

  • Mannich Reaction: While it can be a product of a Mannich-type reaction, the amine can also serve as the amine component in further reactions.[4]

Terminal Alkyne Reactivity

The terminal alkyne is a versatile functional group. The acetylenic proton is weakly acidic (pKa ≈ 25) and can be removed by a strong base (e.g., NaNH₂, n-BuLi) to form a powerful nucleophile, the acetylide anion.

start 3-Methylamino-1-butyne acetylide Acetylide Anion (Nucleophile) start->acetylide + Strong Base (e.g., n-BuLi) product New C-C Bond Formation acetylide->product + Electrophile (e.g., R-X, Ketone)

Caption: Acetylide formation and subsequent reaction pathway.

Key reactions involving the alkyne group include:

  • Hydration: Acid-catalyzed hydration follows Markovnikov's rule to yield a ketone.[5]

  • Hydroboration-Oxidation: This two-step reaction results in the anti-Markovnikov addition of water to form an aldehyde.

  • Hydrogenation: The triple bond can be partially reduced to a double bond (using Lindlar's catalyst for a cis-alkene) or fully reduced to a single bond (using catalysts like Pd/C).

  • Halogenation and Hydrohalogenation: Addition of halogens (X₂) or hydrogen halides (HX) across the triple bond.[5]

Safety, Handling, and Storage

Proper handling of 3-Methylamino-1-butyne is critical due to its hazardous nature. It is classified as a highly flammable and corrosive substance.[1]

GHS Hazard Information
Pictograms 🔥, corrosive
Signal Word Danger
Hazard Statements H225: Highly flammable liquid and vapor.[1][6]H314: Causes severe skin burns and eye damage.[1][6]
Precautionary Statements P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6][7]P280: Wear protective gloves, protective clothing, eye protection and face protection.[6][8]P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1][7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
Handling and Storage Recommendations
  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9] The recommended storage temperature is often 2-8°C.[2] Keep containers tightly closed and, if possible, under an inert atmosphere (e.g., nitrogen or argon) as some amines can be air-sensitive.[8]

  • Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[8] Use spark-proof tools and explosion-proof equipment.[9] Personal protective equipment (PPE), including safety goggles with face shield, chemical-resistant gloves, and a flame-retardant lab coat, is mandatory.[6] Ensure that an eyewash station and safety shower are readily accessible.[8]

Conclusion

3-Methylamino-1-butyne is a valuable reagent in organic chemistry, characterized by its dual functionality. A thorough understanding of its physical properties, spectroscopic signatures, and distinct reactivity profiles for both the amine and alkyne groups is essential for its effective and safe utilization in research and development. The data and protocols outlined in this guide serve as a foundational resource for scientists, enabling precise experimental design and fostering a culture of safety in the laboratory.

References

  • ChemBK. (2024). 3-amino-3-methyl-1-Butyne. Retrieved from [Link]

  • PubChem. (n.d.). (But-3-yn-2-yl)(methyl)amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Airgas. (2018). Safety Data Sheet - 3-Methyl-1-Butene. Retrieved from [Link]

  • Pearson+. (n.d.). Starting with 3-methyl-1-butyne, how can you prepare the following compounds?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-diethylamino-3-butanone. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Methylamino-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methylamino-1-butyne, also known as N-methylbut-3-yn-2-amine, is a valuable propargylamine derivative.[1] Propargylamines are crucial building blocks in the synthesis of a wide array of biologically active compounds and natural products. Their unique structural motif, featuring an amine adjacent to a carbon-carbon triple bond, allows for diverse chemical transformations, making them indispensable intermediates in medicinal chemistry and materials science. This guide provides an in-depth analysis of the primary synthetic routes to 3-Methylamino-1-butyne, focusing on the underlying chemical principles, detailed experimental protocols, and practical considerations for researchers in drug development and organic synthesis.

Strategic Approaches to Synthesis

The synthesis of 3-Methylamino-1-butyne can be approached through several strategic disconnections. The most prevalent and practical methods involve the formation of the carbon-nitrogen bond through either reductive amination of a corresponding ketone or nucleophilic substitution on an activated alcohol. This guide will focus on the reductive amination of 3-butyn-2-one, a robust and widely applicable method.

Core Synthesis Route: Reductive Amination of 3-Butyn-2-one

Reductive amination is a powerful and efficient method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine or iminium ion.[2][3] This one-pot reaction is favored for its high atom economy and often mild reaction conditions.[2]

Reaction Scheme

The overall transformation involves the reaction of 3-butyn-2-one with methylamine to form an intermediate imine, which is then reduced in situ to the desired product, 3-Methylamino-1-butyne.

G start 3-Butyn-2-one intermediate [Imine Intermediate] start->intermediate + Methylamine - H2O product 3-Methylamino-1-butyne intermediate->product + [H] (Reducing Agent)

Caption: Workflow for the reductive amination of 3-butyn-2-one.

Mechanism of Action

The reaction proceeds in two main stages within a single pot:

  • Imine Formation: The synthesis begins with the nucleophilic attack of methylamine on the electrophilic carbonyl carbon of 3-butyn-2-one. This is followed by a proton transfer and subsequent dehydration to form a C=N double bond, yielding an imine intermediate.[4] This step is typically acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the imine (or its protonated form, the iminium ion) to the final secondary amine.[4][5] The choice of reducing agent is critical. It must be mild enough not to reduce the starting ketone but reactive enough to reduce the formed imine.[5]

Causality in Experimental Choices
  • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a commonly used reducing agent for this transformation.[3][4] Its reduced reactivity compared to sodium borohydride (NaBH₄) allows it to selectively reduce the iminium ion in the presence of the ketone.[4] The reaction is more efficient under weakly acidic conditions, which favor iminium ion formation without degrading the hydride reagent.[2] Alternative and often "greener" approaches utilize catalytic hydrogenation over a supported metal catalyst (e.g., Palladium on carbon).[6]

  • pH Control: Maintaining a weakly acidic pH (typically between 4 and 6) is crucial. This pH range is a compromise: it's acidic enough to catalyze imine formation and protonate the imine to the more electrophilic iminium ion, but not so acidic as to protonate the starting amine, which would render it non-nucleophilic, or to cause significant hydrolysis of the hydride reagent.

  • Solvent Selection: Protic solvents like methanol or ethanol are often used as they can dissolve the amine salt and the carbonyl compound, and they can participate in the proton transfer steps of imine formation.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of 3-Methylamino-1-butyne via reductive amination.

Materials:

  • 3-Butyn-2-one

  • Methylamine (as a solution in a suitable solvent, e.g., THF or methanol, or as methylamine hydrochloride)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Glacial Acetic Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-butyn-2-one (1.0 eq) in methanol.

  • Add a solution of methylamine (1.1-1.5 eq) to the flask. If using methylamine hydrochloride, an equivalent of a non-nucleophilic base like triethylamine may be added to liberate the free amine.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add glacial acetic acid to adjust the pH to approximately 5-6.

  • In a separate container, dissolve sodium cyanoborohydride (1.2-1.5 eq) in a minimal amount of methanol.

  • Add the sodium cyanoborohydride solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography to yield pure 3-Methylamino-1-butyne.

Data Summary
ReagentMolar Eq.Purpose
3-Butyn-2-one1.0Starting material
Methylamine1.1 - 1.5Nitrogen source
Sodium Cyanoborohydride1.2 - 1.5Reducing agent
Acetic AcidCatalyticAcid catalyst
Methanol-Solvent

Typical yields for this type of reaction are in the range of 60-85%, depending on the scale and purification method.

Alternative Synthetic Strategies

While reductive amination is a primary method, other strategies exist for the synthesis of propargylamines.

  • A³ Coupling (Aldehyde-Alkyne-Amine): This is a powerful one-pot, three-component reaction catalyzed by transition metals like copper or gold.[7][8][9] While highly efficient for many propargylamines, it is not directly applicable to the synthesis of 3-Methylamino-1-butyne from simple starting materials as it typically couples a terminal alkyne, an aldehyde, and an amine.

  • Hydroamination: This involves the direct addition of an N-H bond across a carbon-carbon triple bond.[10][11][12] This method is atom-economical but often requires specific catalysts (e.g., gold, titanium, zirconium) and may have regioselectivity challenges.[13][14]

Purification and Characterization

  • Purification: Due to its volatility (boiling point ~79-80 °C), fractional distillation is an effective method for purifying 3-Methylamino-1-butyne on a larger scale. For smaller scales or higher purity requirements, silica gel column chromatography using a gradient of ethyl acetate in hexanes with a small percentage of triethylamine (to prevent tailing) is recommended.

  • Characterization: The structure of the final product should be confirmed by standard analytical techniques:

    • ¹H NMR: Expect signals corresponding to the acetylenic proton, the methine proton adjacent to the nitrogen, the N-methyl group, and the methyl group on the alkyne chain.

    • ¹³C NMR: Will show characteristic peaks for the sp-hybridized carbons of the alkyne, as well as the sp³-hybridized carbons of the backbone and methyl groups.

    • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 83.13 g/mol should be observed.[1]

    • IR Spectroscopy: Look for a characteristic C≡C-H stretch (~3300 cm⁻¹), a C≡C stretch (~2100 cm⁻¹), and N-H bending vibrations.

Safety Considerations

  • 3-Butyn-2-one: Is a flammable and lachrymatory liquid. Handle in a well-ventilated fume hood.

  • Methylamine: Is a flammable and corrosive gas/liquid. It is toxic if inhaled. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Cyanoborohydride: Is highly toxic and can release hydrogen cyanide gas upon contact with strong acids.[2] Quenching should be done carefully in a fume hood with a basic solution.

  • General Precautions: The product, 3-Methylamino-1-butyne, is a flammable and corrosive liquid.[1] Avoid ignition sources and handle with appropriate PPE.

Conclusion

The synthesis of 3-Methylamino-1-butyne is most effectively achieved through the reductive amination of 3-butyn-2-one with methylamine. This method offers a reliable, scalable, and high-yielding route to this important synthetic intermediate. Careful control of reaction parameters, particularly the choice of reducing agent and pH, is paramount for a successful outcome. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize and utilize this versatile chemical building block in their drug discovery and development endeavors.

References

  • Belmont, P., & Parker, E. (2009).
  • Reddy, V. R., & Le, Z. (2014). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PubMed Central.
  • Reddy, V. R., & Le, Z. (2014). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega.
  • (n.d.). Synthesis of propargylic amines. Organic Chemistry Portal.
  • (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. organic-chemistry.org.
  • Sreelatha, P., & S. V., S. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Publishing.
  • Pohlki, F., & Doye, S. (2003). The catalytic hydroamination of alkynes. Chemical Society Reviews.
  • (2023).
  • Costabile, C., & D’Amico, V. (2021). Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity. Frontiers in Chemistry.
  • Pohlki, F., & Doye, S. (2007). The catalytic hydroamination of alkynes. Chemical Society Reviews.
  • (n.d.).
  • (2023).
  • (n.d.). 3-amino-3-methyl-1-Butyne. ChemBK.
  • (n.d.).
  • (n.d.). Reductive Amination. ACS GCI Pharmaceutical Roundtable.
  • Leonard, M. S. (2013).
  • (n.d.). 3-AMINO-3-METHYL-1-BUTYNE Powder. Nanochemazone.
  • (n.d.). 3-Amino-3-methyl-1-butyne. R&D Chemicals.
  • (n.d.). (But-3-yn-2-yl)(methyl)amine. PubChem.
  • Gadamasetti, K., et al. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Andersen, J., et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PubMed Central.
  • Kumar, A., et al. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • (2016). Amino acid N-methylation synthesis method, and product and application thereof.
  • Bosch, J., et al. (2007). 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
  • Kim, B., et al. (2012). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 3-Methylamino-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the expected spectroscopic data for 3-Methylamino-1-butyne (also known as N-methylbut-3-yn-2-amine), a secondary amine containing a terminal alkyne. With a molecular formula of C₅H₉N and a molecular weight of 83.13 g/mol , this compound presents distinct features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this and similar molecules.

Given the relative scarcity of published experimental spectra for this specific molecule in public databases, this guide will focus on a detailed prediction and interpretation of its spectroscopic signature based on well-established principles and data from analogous structures. We will explore the causality behind expected spectral features and provide robust, self-validating protocols for acquiring such data experimentally.

Molecular Structure and Spectroscopic Overview

A thorough spectroscopic analysis is fundamental to confirming the identity, purity, and structure of a synthesized compound. For 3-Methylamino-1-butyne, the key structural features to be identified are the terminal alkyne, the secondary amine, the methine (CH) group, and the two distinct methyl (CH₃) groups. Each of these moieties will give rise to characteristic signals in the various spectroscopic techniques employed.

Caption: Molecular structure of 3-Methylamino-1-butyne.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Methylamino-1-butyne, we anticipate five distinct signals in the ¹H NMR spectrum and four in the ¹³C NMR spectrum.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The analysis below is based on a standard deuterated chloroform (CDCl₃) solvent; chemical shifts can vary slightly with other solvents.[2]

Label (Structure)Predicted δ (ppm)MultiplicityIntegrationRationale and Key Couplings
H-a (-C≡CH )~2.2 - 2.4Doublet (d)1HThe acetylenic proton is deshielded by the π-system. It will exhibit a small long-range coupling (⁴J) to the methine proton (H-c), resulting in a doublet.
H-b (-NH -CH₃)~0.8 - 1.5Broad Singlet (br s)1HThe N-H proton signal is often broad due to quadrupole broadening from the nitrogen atom and variable hydrogen bonding. It may not show clear coupling.[3]
H-c (-CH (CH₃)-)~3.2 - 3.5Quartet of Doublets (qd) or Multiplet (m)1HThis methine proton is coupled to the three protons of the adjacent methyl group (H-d, producing a quartet) and the single acetylenic proton (H-a, producing a doublet).
H-d (-CH(CH₃ )-)~1.2 - 1.4Doublet (d)3HThese methyl protons are coupled only to the adjacent methine proton (H-c), resulting in a clean doublet.
H-e (N-CH₃ )~2.3 - 2.5Singlet (s)3HThis N-methyl group has no adjacent protons, resulting in a singlet. Its chemical shift is influenced by the electron-withdrawing nitrogen atom.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 3-Methylamino-1-butyne, four distinct signals are expected.

Label (Structure)Predicted δ (ppm)Rationale
C 1 (-N-C H₃)~30 - 35The N-methyl carbon is shielded relative to the other sp³ carbons attached to nitrogen due to having fewer substituents.
C 2 (-C H(CH₃)-)~50 - 55This methine carbon is bonded to the electronegative nitrogen atom, causing a significant downfield shift.
C 3 (-CH(C H₃)-)~20 - 25The second methyl carbon, attached to the methine, appears in the typical aliphatic region.
C 4 (-C ≡CH)~85 - 90The internal sp-hybridized carbon of the alkyne is significantly deshielded.
C 5 (-C≡C H)~70 - 75The terminal sp-hybridized carbon of the alkyne is typically found more upfield than the internal alkyne carbon.[4]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[5]

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
~3300C≡C-H StretchStrong, SharpThis sharp absorption is highly characteristic of a terminal alkyne and is a key diagnostic peak.[6]
~3300 - 3500N-H StretchModerate, BroadThe stretching vibration of the N-H bond in a secondary amine appears in this region. Its broadness is due to hydrogen bonding.
~2950 - 2850C(sp³)-H StretchStrongThese absorptions correspond to the stretching of C-H bonds in the methyl and methine groups.
~2100 - 2140C≡C StretchWeak to ModerateThe carbon-carbon triple bond stretch is often weak. Its presence, along with the ~3300 cm⁻¹ C-H stretch, confirms the terminal alkyne.[6]
~1120 - 1250C-N StretchModerateThe stretching vibration of the carbon-nitrogen single bond for an aliphatic amine is found in this region of the fingerprint area.[7]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 83 . According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent with the formula C₅H₉N.[8]

  • Major Fragmentation Pathways: The most prominent fragmentation pathway for aliphatic amines is typically alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[9]

m/z ValueProposed FragmentRationale
83[C₅H₉N]⁺Molecular Ion (M⁺).
68[C₄H₆N]⁺Loss of a methyl radical (•CH₃) from the N-methyl group via alpha-cleavage.
56 (Base Peak) [C₃H₆N]⁺ Loss of the ethynyl radical (•C₂H) via alpha-cleavage. This is often a highly favored fragmentation for propargylamines, leading to a stable iminium cation.
44[C₂H₆N]⁺Loss of a propargyl radical (•C₃H₃) via alpha-cleavage. This is another likely and significant fragmentation pathway.

Part 4: Experimental Protocols

To obtain the data described above, standardized experimental procedures should be followed. The choice of instrumentation and parameters is critical for acquiring high-quality, reproducible data.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Methylamino-1-butyne in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2]

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Parameters:

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Acquire data with a 90° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds.

    • Collect a minimum of 16 scans for adequate signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Employ a 30° pulse angle and a relaxation delay of 2 seconds.

    • Collect at least 1024 scans, as the ¹³C nucleus has low natural abundance.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct the spectra and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

IR Data Acquisition
  • Sample Preparation: As 3-Methylamino-1-butyne is a liquid, the simplest method is to acquire the spectrum from a neat thin film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Measurement:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Place one drop of the neat liquid sample onto the ATR crystal.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16 or 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum will be automatically ratioed against the background by the instrument software, yielding a spectrum in absorbance or transmittance units.

Mass Spectrometry Data Acquisition
  • Instrumentation: Employ a mass spectrometer with Electron Ionization (EI) capability, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system.

  • GC Separation (for GC-MS):

    • Inject a dilute solution of the sample (e.g., 1 µL of a 100 ppm solution in dichloromethane) into the GC.

    • Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Employ a temperature program, for example: hold at 40°C for 2 min, then ramp at 10°C/min to 250°C.

  • MS Parameters (EI):

    • Set the ionization energy to the standard 70 eV.

    • Acquire data over a mass range of m/z 35-300.

    • Set the ion source temperature to ~230°C and the quadrupole temperature to ~150°C.

  • Data Analysis: Identify the peak corresponding to the eluted compound in the total ion chromatogram (TIC). Extract and analyze the mass spectrum for that peak, identifying the molecular ion and key fragment ions.

G cluster_0 Spectroscopic Workflow Synthesis Synthesized Compound (3-Methylamino-1-butyne) Purity Purity Check (GC/LC) Synthesis->Purity NMR NMR Analysis (¹H, ¹³C) Purity->NMR IR IR Analysis (FTIR-ATR) Purity->IR MS MS Analysis (GC-MS, EI) Purity->MS Structure_Confirm Structure Confirmation NMR->Structure_Confirm IR->Structure_Confirm MS->Structure_Confirm Data_Repo Data Repository Structure_Confirm->Data_Repo

Caption: General workflow for spectroscopic characterization.

References

  • Semantic Scholar. (2024). Structural Characterization, Spectroscopic Profile, Molecular Docking, ADMET Properties, Molecular Dynamics Simulation Studies. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • NIST. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • University of Calgary. Ch13 - Sample IR spectra. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methylbut-1-yne - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). 1H and 13C NMR spectra of 3-methylbut-1-yne (3-methyl-1-butyne). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C5H10 mass spectrum of 3-methylbut-1-ene. Retrieved from [Link]

  • The Automated Topology Builder. (n.d.). 3-Methyl-1-butyne | C5H8 | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • NIST. (n.d.). 1-Butyne, 3-methyl-. Retrieved from [Link]

  • NIST. (n.d.). 1-Butyne, 3-methyl-. Retrieved from [Link]

  • NIST. (n.d.). 1-Butyne, 3-methyl-. Retrieved from [Link]

  • NIST. (n.d.). 1-Butyne, 3-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). (But-3-yn-1-yl)(methyl)amine. Retrieved from [Link]

  • PubChem. (n.d.). (But-3-yn-2-yl)(methyl)amine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 3-methylbut-1-ene. Retrieved from [Link]

  • Scientific & Academic Publishing. (2018). Spectroscopic Characterization of the Tertiary Amine, N-(5-Hydroxypentyl)-N-(3aminopropyl)dodecanamide (1). Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Scientific Reports. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Retrieved from [Link]

  • European Journal of Chemistry. (2021). Investigations on spectroscopic characterizations, molecular docking, NBO, drug-Likeness, and ADME properties of 4H-1,2,4-triazol-4-amine by combined computational approach. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

  • Study.com. (n.d.). How might you use IR spectroscopy to distinguish among the three isomers: 1-butyne, 1,3-butadiene, and 2-butyne?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]

  • West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved from [Link]

  • SWGDRUG. (n.d.). Infrared Spectra of Controlled Substances. Retrieved from [Link]

  • NIST. (n.d.). 1-Butyne, 3-methyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Chloro-3-methyl-1-butyne - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C5H10 infrared spectrum of 3-methylbut-1-ene. Retrieved from [Link]

  • ResearchGate. (2012). 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

  • NIST. (n.d.). 1-Butyne, 3-methyl-. Retrieved from [Link]

Sources

thermodynamic properties of 3-Methylamino-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of 3-Methylamino-1-butyne

Abstract

3-Methylamino-1-butyne is a reactive and versatile molecule of interest in synthetic chemistry. A thorough understanding of its thermodynamic properties is fundamental for process design, safety analysis, and predicting reaction spontaneity and equilibrium. This technical guide provides a comprehensive overview of the methodologies used to determine the key thermodynamic parameters of 3-Methylamino-1-butyne. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific compound, this guide emphasizes robust computational approaches, outlines established experimental protocols that would be applied for its characterization, and provides reference data from structurally analogous compounds. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the physicochemical characteristics of this compound.

Introduction and Significance

3-Methylamino-1-butyne, with the molecular formula C₅H₉N, is a bifunctional organic compound featuring both a secondary amine and a terminal alkyne group.[1] This unique combination of functional groups makes it a valuable building block in organic synthesis, potentially for the construction of nitrogen-containing heterocyclic compounds and other complex molecular architectures.

The thermodynamic properties of a compound—such as its enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cp)—are critical for a wide range of applications:

  • Reaction Engineering: Predicting the heat released or absorbed during a reaction (enthalpy change, ΔH_rxn) and determining whether a reaction will be spontaneous (Gibbs free energy change, ΔG_rxn).[2][3]

  • Process Safety: Assessing thermal hazards and potential for runaway reactions.

  • Chemical Equilibrium: Calculating equilibrium constants to predict the maximum yield of a reaction.

  • Purification and Separation: Designing distillation and crystallization processes based on properties like vapor pressure and enthalpy of vaporization, which are linked to fundamental thermodynamic data.[4]

This guide will navigate the theoretical and practical considerations for establishing a complete thermodynamic profile for 3-Methylamino-1-butyne.

Critical Safety and Handling Protocols

Before any experimental work is undertaken, it is imperative to recognize the hazardous nature of 3-Methylamino-1-butyne. According to GHS classifications provided for the compound, it is a highly flammable liquid and vapor that causes severe skin burns and eye damage.[1]

Storage and Handling:

  • Inert Atmosphere: The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, as it may be air-sensitive.[5]

  • Temperature Control: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][7] Refrigerated storage (2°C to 8°C) is recommended to minimize vapor pressure.[8]

  • Containers: Use tightly sealed containers made of compatible materials, such as amber glass, to prevent evaporation and light-induced degradation.[8] Avoid plastic containers which may react with or leak the analyte.

  • Ventilation: All handling operations must be conducted in a chemical fume hood to avoid inhalation of corrosive and potentially toxic vapors.[6][9]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, and certain metals like copper.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5] Ensure an eyewash station is immediately accessible.

  • Skin Protection: Wear appropriate chemical-resistant gloves and flame-retardant protective clothing to prevent skin contact.

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.

Computational Determination of Thermodynamic Properties

In the absence of extensive experimental data, computational chemistry provides a powerful and reliable means of predicting thermodynamic properties.[10][11] High-accuracy composite methods, such as the Gaussian-n (Gn) theories, or well-parameterized Density Functional Theory (DFT) methods are the industry standard for this purpose.

Theoretical Basis

The core principle involves calculating the electronic energy of the molecule, then applying statistical mechanics to derive thermodynamic functions. Key properties are determined as follows:

  • Enthalpy of Formation (ΔfH°): This is typically calculated using an atomization or isodesmic reaction scheme. In an isodesmic reaction, the number and types of chemical bonds are conserved on both sides of the reaction, which allows for significant error cancellation in the quantum chemical calculations, leading to more accurate results. The enthalpy of reaction is calculated, and by using known experimental ΔfH° values for the other species in the reaction, the ΔfH° of the target molecule can be determined.[12]

  • Standard Entropy (S°) and Heat Capacity (Cp): These values are derived from the computed vibrational frequencies, rotational constants, and molecular mass using standard statistical mechanics formulas. The vibrational frequencies are obtained from a frequency calculation after a geometry optimization of the molecular structure.

  • Gibbs Free Energy of Formation (ΔfG°): This is calculated from the enthalpy of formation and the standard entropy using the fundamental equation: ΔG° = ΔH° - TΔS°.[2][3]

Recommended Computational Workflow

The following protocol outlines a standard approach using a computational chemistry package like Gaussian.

Step-by-Step Protocol:

  • Structure Optimization:

    • Construct the 3D structure of 3-Methylamino-1-butyne.

    • Perform a geometry optimization using a suitable DFT method (e.g., B3LYP) with a robust basis set (e.g., 6-31G(d,p)). This finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the optimization.

    • Confirm that the optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.

    • The output will provide the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy.

  • High-Accuracy Single-Point Energy Calculation:

    • To achieve higher accuracy, perform a single-point energy calculation on the optimized geometry using a more advanced and computationally expensive method, such as G4(MP2) or CCSD(T) with a larger basis set.

  • Calculation of ΔfH° and ΔfG°:

    • Define a suitable isodesmic reaction. For 3-Methylamino-1-butyne (CH≡C-CH(CH₃)-NHCH₃), a possible reaction is: CH≡C-CH(CH₃)-NHCH₃ + 2CH₄ + NH₃ → CH₃-CH₃ + CH₃-NH₂ + CH₃-CH(CH₃)-CH₃

    • Calculate the optimized geometry and energy for all molecules in the chosen reaction.

    • Compute the reaction enthalpy (ΔH_rxn) from the calculated electronic energies and thermal corrections.

    • Rearrange the formula ΔH_rxn = ΣΔfH°(products) - ΣΔfH°(reactants) to solve for the ΔfH° of 3-Methylamino-1-butyne, using well-established experimental values for methane, ammonia, ethane, methylamine, and isobutane.

    • Calculate ΔfG° using the computed entropy and the newly derived ΔfH°.

Visualization of Computational Workflow

G cluster_input Initial Input cluster_dft DFT Calculations cluster_analysis Property Derivation mol_structure 3D Molecular Structure of 3-Methylamino-1-butyne geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_structure->geom_opt freq_calc Vibrational Frequency Calculation geom_opt->freq_calc Optimized Geometry thermal_corr Calculate S°, Cp, Thermal Enthalpy freq_calc->thermal_corr Vibrational Frequencies high_accuracy High-Accuracy Energy (e.g., G4(MP2)) freq_calc->high_accuracy Optimized Geometry isodesmic Isodesmic Reaction Analysis thermal_corr->isodesmic high_accuracy->isodesmic final_props Final Thermodynamic Properties (ΔfH°, ΔfG°, S°, Cp) isodesmic->final_props

Caption: Computational workflow for determining thermodynamic properties.

Experimental Determination of Thermodynamic Properties

While computationally derived data is highly valuable, experimental validation is the ultimate standard. The following sections describe the primary experimental techniques that would be employed to measure the .

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is most commonly determined indirectly by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Step-by-Step Protocol:

  • Sample Preparation: A precise mass of high-purity 3-Methylamino-1-butyne is sealed in a sample holder (e.g., a gelatin capsule or glass ampoule).

  • Calorimeter Setup: The sealed sample is placed in a crucible inside a high-pressure vessel (the "bomb"). The bomb is then filled with excess high-purity oxygen to approximately 30 atm. A small, known amount of water is added to the bomb to ensure all combustion products are in their standard states.

  • Combustion: The bomb is submerged in a precisely measured quantity of water in the calorimeter. The sample is ignited via an electrical fuse.

  • Data Acquisition: The temperature of the water is monitored with high precision (e.g., to 0.0001 K) before, during, and after combustion. The temperature rise is used to calculate the heat released.

  • Calculation:

    • The heat released during combustion is calculated using the formula: q = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter (determined by combusting a standard like benzoic acid) and ΔT is the corrected temperature change.

    • The standard enthalpy of combustion (ΔcH°) is calculated from this heat value, accounting for the mass of the sample.

    • The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law for the combustion reaction: 5C(s) + 4.5H₂(g) + 0.5N₂(g) → C₅H₉N(l) C₅H₉N(l) + 7.25O₂(g) → 5CO₂(g) + 4.5H₂O(l) + 0.5N₂(g) ΔfH°(C₅H₉N) = 5ΔfH°(CO₂) + 4.5ΔfH°(H₂O) - ΔcH°(C₅H₉N)

Heat Capacity and Entropy via Calorimetry

Heat capacity (Cp) and standard entropy (S°) can be measured using adiabatic calorimetry or Differential Scanning Calorimetry (DSC) over a range of temperatures.

Step-by-Step Protocol (DSC):

  • Sample Preparation: A small, accurately weighed sample of 3-Methylamino-1-butyne is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, typically a linear heating ramp (e.g., 10 K/min).

  • Data Acquisition: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the furnace is heated. This differential heat flow is directly proportional to the heat capacity of the sample.

  • Calculation:

    • The heat capacity (Cp) is calculated by comparing the sample's heat flow curve to that of a known standard (e.g., sapphire).

    • The standard entropy (S°) at a given temperature (e.g., 298.15 K) is determined by integrating the Cp/T vs. T curve from near 0 K up to the desired temperature, accounting for the entropies of any phase transitions (e.g., melting). S°(T) = ∫(Cp/T)dT from 0 to T.

Visualization of Experimental Workflow

G cluster_sample Sample Preparation cluster_bomb Bomb Calorimetry cluster_dsc Differential Scanning Calorimetry cluster_results Final Properties pure_sample High-Purity Sample of 3-Methylamino-1-butyne bomb_cal Combust Sample in Bomb Calorimeter pure_sample->bomb_cal dsc_run Heat Sample in DSC pure_sample->dsc_run measure_temp Measure Temperature Rise bomb_cal->measure_temp calc_hc Calculate ΔcH° measure_temp->calc_hc enthalpy ΔfH° calc_hc->enthalpy measure_hf Measure Heat Flow dsc_run->measure_hf calc_cp Calculate Cp(T) measure_hf->calc_cp entropy S° and Cp calc_cp->entropy

Caption: Experimental workflow for calorimetric measurements.

Thermodynamic Data of Structurally Related Compounds

To provide a practical reference point for researchers, the following table summarizes key thermodynamic data for 3-methyl-1-butyne, a structurally similar alkyne.[13][14] This data, particularly from the NIST Web Thermo Tables, serves as a valuable baseline for estimating the properties of 3-Methylamino-1-butyne. The addition of the methylamino group is expected to significantly influence these values, primarily through hydrogen bonding and its contribution to the molar mass and vibrational modes.

Property3-Methyl-1-butyne (C₅H₈)
Molar Mass 68.12 g/mol
Normal Boiling Point (T_boil) 28.3 °C (301.45 K)
Enthalpy of Vaporization (Δ_vap_H°) 27.4 ± 0.4 kJ/mol at boiling point
Enthalpy of Formation (Δ_f_H°gas) 138.6 ± 1.1 kJ/mol at 298.15 K
Ideal Gas Heat Capacity (C_p,gas_) 104.9 J/mol·K at 298.15 K
Ideal Gas Entropy (S_gas_) 296.8 J/mol·K at 298.15 K

Data sourced from NIST/TRC Web Thermo Tables and Cheméo.[13][14]

Conclusion

Determining the is a critical step in enabling its safe and efficient use in research and development. While direct experimental data is not widely published, a combination of state-of-the-art computational chemistry and well-established experimental protocols provides a clear and reliable path forward. Computational methods offer a rapid and cost-effective means to obtain high-quality estimates, which can then guide and be validated by targeted experiments such as bomb calorimetry and differential scanning calorimetry. This integrated approach ensures a comprehensive and accurate thermodynamic characterization, empowering scientists to confidently employ this versatile molecule in their work.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Al-Baghli, N. A., & Soliman, A. A. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Retrieved from [Link]

  • Jähn, M., et al. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. National Institutes of Health (NIH). Retrieved from [Link]

  • ResearchGate. (n.d.). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. Retrieved from [Link]

  • Kabo, G. J., et al. (1986). Standard Chemical Thermodynamic Properties of Alkyne Isomer Groups. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

  • Restek. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]

  • Flores, P. I., et al. (2016). COMPUTATIONAL CHEMISTRY STUDY IN THE THERMODYNAMICS FOR THE REACTION OF CO2 AND A SERIES OF AMINES USING H2O AS A CATALYST. ResearchGate. Retrieved from [Link]

  • Gerber, R. B., et al. (2021). Computational Investigation of the Thermochemistry of the CO2 Capture Reaction by Ethylamine, Propylamine, and Butylamine in Aqueous Solution Considering the Full Conformational Space via Boltzmann Statistics. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (1991). Worker Exposures to Volatile Amines. Retrieved from [Link]

  • Airgas. (2018). Safety Data Sheet for 3-Methyl-1-Butene. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Safe handling and storage of chemicals. Retrieved from [Link]

  • NIST/TRC. (n.d.). 3-methyl-1-butyne -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

  • Ereztech LLC. (2025). SI8403 Safety Data Sheet. Retrieved from [Link]

  • CK-12 Foundation. (2025). Physical and Chemical Properties of Alkynes. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Alkynes. Retrieved from [Link]

  • ChemBK. (2024). 3-amino-3-methyl-1-Butyne. Retrieved from [Link]

  • askIITians. (n.d.). Hydrocarbons- Properties of Alkynes. Retrieved from [Link]

  • Solubility of Things. (n.d.). Alkynes: Structure, Properties, and Reactions. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Butyne, 3-methyl- (CAS 598-23-2). Retrieved from [Link]

  • PubChem. (n.d.). (But-3-yn-2-yl)(methyl)amine. Retrieved from [Link]

  • Khan Academy. (n.d.). Gibbs free energy and spontaneity. Retrieved from [Link]

  • Khan Academy. (n.d.). Introduction to Gibbs free energy. Retrieved from [Link]

  • Active Thermochemical Tables (ATcT). (n.d.). 1-Butyne Enthalpy of Formation. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 3-Methylamino-1-butyne in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Solubility Profile of a Versatile Building Block

3-Methylamino-1-butyne is a valuable chemical intermediate characterized by its dual functionality: a secondary amine and a terminal alkyne. This unique structure makes it a versatile building block in the synthesis of a wide range of more complex molecules, particularly in the fields of pharmaceuticals and materials science. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development.[1] This guide provides a comprehensive overview of the theoretical principles governing the solubility of 3-Methylamino-1-butyne, a detailed experimental protocol for its quantitative determination, and a discussion of its expected behavior in a range of common organic solvents.

Theoretical Framework for Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute (3-Methylamino-1-butyne) and the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible.

Molecular Characteristics of 3-Methylamino-1-butyne:

To predict its solubility, we must first analyze the structural features of 3-Methylamino-1-butyne:

  • Polar Functional Groups: The presence of a secondary amine (-NH-) group introduces polarity to the molecule. The nitrogen atom has a lone pair of electrons and the N-H bond is polar, allowing for hydrogen bonding. Specifically, the amine group can act as a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the nitrogen lone pair).[2]

  • Nonpolar Moiety: The butyne backbone, including the methyl group and the carbon-carbon triple bond, constitutes the nonpolar portion of the molecule. Alkynes are generally considered nonpolar and are soluble in nonpolar organic solvents.[3][4][5][6]

  • Overall Polarity: The overall polarity of 3-Methylamino-1-butyne is a balance between its polar amine functionality and its nonpolar hydrocarbon chain. With a relatively small carbon framework (five carbon atoms), the influence of the polar amine group is significant, suggesting probable solubility in polar organic solvents.[7][8] The predicted XLogP3-AA value of 0.3 indicates a relatively low lipophilicity, further supporting its affinity for more polar environments.[2]

Influence of Solvent Properties:

The choice of solvent is critical. Key solvent properties that influence the solubility of 3-Methylamino-1-butyne include:

  • Polarity and Dielectric Constant: Polar solvents will interact favorably with the polar amine group. Solvents with higher dielectric constants are more effective at solvating polar molecules.

  • Hydrogen Bonding Capacity: Solvents that can act as hydrogen bond donors or acceptors will readily interact with the amine group of 3-Methylamino-1-butyne, enhancing solubility. Protic solvents (e.g., alcohols) can donate hydrogen bonds, while aprotic polar solvents (e.g., acetone, DMSO) can accept them.

  • Dispersion Forces: Nonpolar solvents will primarily interact with the nonpolar butyne backbone through weaker London dispersion forces.

Experimental Determination of Solubility

Safety Precautions

3-Methylamino-1-butyne is classified as a flammable liquid and can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.[9][10]

Materials and Reagents
  • 3-Methylamino-1-butyne (high purity)

  • A range of anhydrous organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, isopropanol, ethanol, methanol, dimethyl sulfoxide)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or block

  • Calibrated pipettes and syringes

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector for quantification.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing A Accurately weigh 3-Methylamino-1-butyne C Prepare saturated solutions at constant temperature A->C B Select a range of organic solvents B->C D Agitate samples until equilibrium is reached C->D E Allow excess solid to settle D->E F Carefully sample the supernatant E->F G Dilute the sample with a suitable solvent F->G H Analyze by GC or HPLC to determine concentration G->H I Calculate solubility (e.g., in g/L or mol/L) H->I J Repeat for each solvent and at different temperatures I->J

Caption: Experimental workflow for determining the solubility of 3-Methylamino-1-butyne.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • For each solvent to be tested, add a known volume (e.g., 5.0 mL) to a clean, dry vial equipped with a small magnetic stir bar.

    • Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). Allow the solvents to thermally equilibrate.

    • Gradually add accurately weighed portions of 3-Methylamino-1-butyne to each vial until a small amount of undissolved solid remains, indicating that a saturated solution has been formed.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Stir the mixtures vigorously for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, stop the stirring and allow the excess solid to settle completely. It is crucial to ensure the supernatant is clear before sampling.

    • Carefully withdraw a known volume of the clear supernatant (e.g., 1.00 mL) using a calibrated pipette.

    • Transfer the aliquot to a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical method. The choice of dilution solvent will depend on the analytical technique being used.

  • Quantification:

    • Analyze the diluted samples using a validated GC or HPLC method to determine the precise concentration of 3-Methylamino-1-butyne.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility of 3-Methylamino-1-butyne in the original solvent using the following formula:

    Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

    The dilution factor is the final volume of the diluted sample divided by the initial volume of the supernatant taken.

Predicted Solubility Profile

Based on the molecular structure of 3-Methylamino-1-butyne, the following solubility trends are anticipated. This data should be confirmed experimentally.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLow to ModerateInteractions will be dominated by weak dispersion forces between the solvent and the nonpolar butyne backbone. The polar amine group will limit solubility in highly nonpolar solvents.[4]
Polar Aprotic Acetone, Ethyl Acetate, DichloromethaneModerate to HighThe polar nature of these solvents will interact favorably with the amine group. Acetone and ethyl acetate can also act as hydrogen bond acceptors.
Polar Protic Methanol, Ethanol, IsopropanolHigh to Very HighThese solvents are both polar and can act as hydrogen bond donors and acceptors, leading to strong interactions with the amine functionality of 3-Methylamino-1-butyne.[7]
Highly Polar Dimethyl Sulfoxide (DMSO)HighDMSO is a highly polar aprotic solvent that is an excellent solvent for many polar organic compounds.
Aqueous WaterSparingly SolubleWhile the amine group can hydrogen bond with water, the nonpolar hydrocarbon portion will limit its solubility. As an amine, its solubility in water is expected to be pH-dependent.

Conclusion

This technical guide provides a robust framework for understanding and experimentally determining the solubility of 3-Methylamino-1-butyne in a variety of organic solvents. The dual functionality of this molecule suggests a broad solubility profile, with a higher affinity for polar solvents, particularly those with hydrogen bonding capabilities. The provided experimental protocol offers a reliable method for generating the quantitative data necessary for informed solvent selection in process development, purification, and formulation activities.

References

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from the University of Toronto, Department of Chemistry website.
  • PubChem. (n.d.). (But-3-yn-2-yl)(methyl)amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Unknown. (2018, January 31). SAFETY DATA SHEET.
  • Shaw, D. G., et al. (2012, December 19). IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 1. C 4. AIP Publishing. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Physical Properties of Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 20). 3.11: Physical Properties of Alkynes. Retrieved from [Link]

  • StudyForce. (2019, August 22). Boiling Points and Solubility of Amines. YouTube. Retrieved from [Link]

  • Unacademy. (n.d.). Properties and Uses of Alkynes. Retrieved from [Link]

  • OrgoSolver. (n.d.). Physical Properties of Alkynes. Retrieved from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved from [Link]

Sources

discovery and history of 3-Methylamino-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Methylamino-1-butyne: Synthesis, Properties, and Applications

Abstract

3-Methylamino-1-butyne, a terminal propargylamine, represents a versatile and highly reactive building block in modern organic synthesis. While its specific discovery is not marked by a singular historical event, its significance is deeply rooted in the broader development and application of propargylamines—a class of compounds pivotal to the construction of complex nitrogen-containing molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, physicochemical properties, spectroscopic signature, and synthetic utility of 3-Methylamino-1-butyne. By synthesizing information from established chemical principles and contemporary applications, this document serves as an authoritative resource for leveraging this compound in synthetic endeavors.

Historical Context: The Ascendancy of Propargylamines

The story of 3-Methylamino-1-butyne is intrinsically linked to the rise of the propargylamine motif in organic chemistry. Propargylamines are characterized by an amino group attached to a propargyl group (HC≡C-CH₂-). Their utility stems from the presence of two highly reactive functionalities: a terminal alkyne and an amine. This dual reactivity allows for a diverse range of subsequent chemical transformations.

The development of efficient methods for their synthesis, particularly multicomponent reactions, catalyzed their widespread adoption. Among the most influential of these is the A³ Coupling (Aldehyde-Alkyne-Amine) reaction , a one-pot process that combines an aldehyde, a terminal alkyne, and an amine to directly form a propargylamine. This powerful reaction avoids the need to handle potentially unstable intermediates and offers high atom economy, making it a cornerstone of modern synthetic chemistry for creating nitrogen-containing heterocyclic compounds, which are common in pharmaceuticals. The value of 3-Methylamino-1-butyne lies in its role as a simple, unhindered building block within this important chemical class.

Synthesis of 3-Methylamino-1-butyne

The primary and most efficient method for synthesizing 3-Methylamino-1-butyne and its analogues is the A³ coupling reaction. In this specific case, the reactants are acetaldehyde, 2-propyne-1-amine (propargylamine), and a methylating agent, or more directly, by reacting 3-butyn-2-one with methylamine followed by reduction. However, a common laboratory-scale synthesis involves the reaction of a suitable electrophile with methylamine and a protected acetylene source.

A representative synthesis can be conceptualized through the reaction of 3-butyn-2-ol with a methylamine source. The hydroxyl group is first converted to a better leaving group (e.g., a tosylate or halide), which is then displaced by methylamine.

General Reaction Scheme: A³ Coupling

The A³ coupling is a powerful one-pot, three-component reaction that efficiently constructs propargylamines.[1][2] It involves the reaction of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal complex (often copper or gold).[3][4] The general mechanism proceeds through the formation of an iminium ion from the aldehyde and amine, followed by the nucleophilic attack of a metal-acetylide species, which is generated in situ from the terminal alkyne and the metal catalyst.[2] This method is highly valued for its atom economy and ability to generate molecular complexity in a single step.[1]

Caption: General schematic of the A³ multicomponent reaction.

Laboratory Protocol: Synthesis of a Propargylamine Analogue

Objective: To synthesize a propargylamine derivative via copper-catalyzed A³ coupling.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.2 mmol)

  • Secondary Amine (e.g., Piperidine, 1.5 mmol)

  • Copper(I) Iodide (CuI, 0.05 mmol, 5 mol%)

  • Solvent (e.g., Toluene or Dioxane, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the secondary amine (1.5 mmol), and the copper(I) iodide catalyst (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.

  • Add the solvent (5 mL) via syringe.

  • Begin stirring the mixture at room temperature.

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirring mixture.

  • Allow the reaction to stir at room temperature (or heat as necessary, e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the pure propargylamine.

Physicochemical and Spectroscopic Properties

The structural features of 3-methylamino-1-butyne—a terminal alkyne, a secondary amine, and small alkyl groups—dictate its physical and chemical properties.

Physicochemical Data

The following table summarizes the key computed and experimental properties of 3-methylamino-1-butyne.[6]

PropertyValue
Molecular Formula C₅H₉N
Molecular Weight 83.13 g/mol [6]
IUPAC Name N-methylbut-3-yn-2-amine[6]
CAS Number 4070-90-0[6]
Appearance (Expected) Colorless to pale yellow liquid
Boiling Point (Predicted) ~100-110 °C
Density (Predicted) ~0.8-0.9 g/mL
XLogP3 0.3[6]
Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 3-methylamino-1-butyne.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

    • -C≡CH: A singlet or a narrow doublet around δ 2.0-2.5 ppm for the acetylenic proton.

    • -CH(CH₃)-: A quartet around δ 3.0-3.5 ppm for the methine proton, split by the adjacent methyl group.

    • -NH(CH₃): A singlet around δ 2.2-2.6 ppm for the N-methyl protons. The NH proton itself may appear as a broad singlet, and its chemical shift can be highly variable depending on solvent and concentration.

    • -CH(CH₃)-: A doublet around δ 1.2-1.5 ppm for the C-methyl protons, split by the methine proton.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton.

    • -C≡CH: Two signals are expected for the alkyne carbons, with the terminal carbon (≡CH) appearing around δ 70-75 ppm and the internal carbon (-C≡) around δ 80-85 ppm.

    • -CH(CH₃)-: A signal for the methine carbon around δ 40-50 ppm.

    • -NH(CH₃): A signal for the N-methyl carbon around δ 30-35 ppm.

    • -CH(CH₃)-: A signal for the C-methyl carbon around δ 20-25 ppm.

  • Infrared (IR) Spectroscopy:

    • ≡C-H stretch: A sharp, characteristic band will appear around 3300 cm⁻¹.

    • C≡C stretch: A weak band will be present in the range of 2100-2140 cm⁻¹.

    • N-H stretch: A moderate, somewhat broad band around 3300-3400 cm⁻¹, which may overlap with the acetylenic C-H stretch.

    • C-H stretch (sp³): Bands will appear just below 3000 cm⁻¹.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 83. Key fragmentation patterns would involve the loss of a methyl group ([M-15]⁺) or cleavage adjacent to the nitrogen atom.

Caption: Workflow from synthesis to spectroscopic characterization.

Reactivity and Applications in Drug Development

The synthetic value of 3-methylamino-1-butyne arises from the orthogonal reactivity of its amine and terminal alkyne functionalities. This dual functionality makes it a valuable intermediate in the synthesis of nitrogen-containing compounds.[1][7]

  • Alkyne Reactivity: The terminal alkyne can participate in a wide array of reactions, including:

    • Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to form substituted alkynes.

    • Click Chemistry (CuAAC): Copper-catalyzed azide-alkyne cycloaddition to form 1,2,3-triazoles, a common motif in medicinal chemistry.

    • Mannich-type Reactions: Further reaction at the terminal alkyne position.

    • Hydration/Hydroamination: To generate ketones or enamines.

  • Amine Reactivity: The secondary amine can be:

    • Alkylated or Acylated: To introduce further substituents on the nitrogen atom.

    • Used as a nucleophile: For ring-forming reactions.

    • Form salts: For purification or to modify solubility in pharmaceutical applications.

Propargylamines as a class are found in numerous biologically active compounds and are considered important pharmacophores.[2][7] They are key intermediates in the synthesis of β-lactams, conformationally restricted peptides, and various heterocyclic scaffolds used in drug discovery.[1][8] For instance, the propargylamine moiety is present in drugs like Rasagiline, used for treating Parkinson's disease, highlighting the therapeutic potential of this structural motif.[7]

Conclusion

3-Methylamino-1-butyne is a foundational building block in organic synthesis, embodying the versatility of the propargylamine class. While its own history is not one of celebrated discovery, its utility is a direct consequence of the development of powerful synthetic methods like the A³ coupling. For the medicinal or materials chemist, its simple structure provides a reliable and reactive scaffold to build molecular complexity. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is crucial for its effective application in the laboratory and in the development of novel chemical entities.

References

  • A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst. PMC - NIH. [Link]

  • Metal-free multicomponent approach for the synthesis of propargylamine: a review. Royal Society of Chemistry. [Link]

  • Three-component coupling for the synthesis of propargylamine and its mechanism. ain Shams Engineering Journal. [Link]

  • Synthesis and Reactivity of Propargylamines in Organic Chemistry. Request PDF. [Link]

  • Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Semantic Scholar. [Link]

  • Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic Chemistry Portal. [Link]

  • 3-Methylbut-1-yne | C5H8 | CID 69019. PubChem - NIH. [Link]

  • (But-3-yn-2-yl)(methyl)amine. PubChem. [Link]

Sources

A Comprehensive Safety and Handling Guide for 3-Methylamino-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 3-Methylamino-1-butyne (CAS No. 4070-90-0). It is intended for researchers, scientists, and drug development professionals who may work with this highly reactive and hazardous compound. The protocols and recommendations outlined herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure a self-validating system of risk mitigation.

Core Hazard Profile & Executive Summary

3-Methylamino-1-butyne is a volatile, highly flammable, and corrosive organic compound.[1] Its primary dangers stem from a combination of high flammability (GHS Category 2), severe corrosivity to skin and eyes (GHS Category 1B), and significant toxicity, particularly through inhalation.[1] The causality behind these hazards lies in its chemical structure: the terminal alkyne group contributes to reactivity, the low molecular weight leads to high volatility, and the amine functional group imparts a corrosive nature.

Safe handling is predicated on a multi-layered defense strategy, prioritizing engineering controls (fume hoods, ventilation) and stringent adherence to personal protective equipment (PPE) protocols. All operations must be conducted with the explicit goal of preventing the release of vapors and avoiding all contact with the substance.

Physicochemical Properties & GHS Hazard Identification

A thorough understanding of the compound's properties is fundamental to anticipating its behavior and implementing appropriate safety measures.

Table 1: Physicochemical Data for 3-Methylamino-1-butyne

Property Value Source
CAS Number 4070-90-0 [1]
Molecular Formula C₅H₉N [1][2]
Molecular Weight 83.13 g/mol [1]
Synonyms (but-3-yn-2-yl)(methyl)amine, N-methylbut-3-yn-2-amine [1]

| Primary Hazards | Flammable, Corrosive |[1] |

Table 2: GHS Hazard Classification

Hazard Class Category Hazard Statement
Flammable Liquids Category 2 H225: Highly flammable liquid and vapor[1]
Skin Corrosion/Irritation Category 1B H314: Causes severe skin burns and eye damage[1]
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed
Acute Toxicity, Inhalation Category 3 H331: Toxic if inhaled

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Expertise & Causality:

  • H225 (Highly Flammable): This classification indicates a very low flash point. Vapors can readily form an explosive mixture with air at or below room temperature.[3] The vapor is likely heavier than air, allowing it to accumulate in low-lying areas and travel to distant ignition sources.[3][4]

  • H314 (Corrosive): The amine functionality makes the compound basic and corrosive. Contact will cause immediate and severe chemical burns to the skin and can lead to permanent eye damage or blindness.[5]

  • H331 (Toxic if Inhaled): The compound's volatility, coupled with its toxicity, makes inhalation a primary and dangerous route of exposure. Inhaled corrosive substances can lead to pulmonary edema, which can be fatal.[6]

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

The foundation of safety is a proactive approach based on the Hierarchy of Controls. As elimination or substitution of this compound is often not feasible in a research context, the focus shifts to robust engineering controls and uncompromising use of PPE.

cluster_controls Hierarchy of Controls ppe PPE (Last Line of Defense) Gloves, Goggles, Face Shield, Lab Coat admin Administrative Controls SOPs, Training, Signage admin->ppe eng Engineering Controls Chemical Fume Hood, Ventilation eng->admin sub Substitution Use a less hazardous chemical sub->eng elim Elimination Physically remove the hazard elim->sub start Spill Occurs assess Assess Spill Is it small & contained? Are you trained to handle it? start->assess minor_spill MINOR SPILL (Inside Fume Hood) assess->minor_spill Yes major_spill MAJOR SPILL (Outside Hood / Large Volume) assess->major_spill No ppe Don appropriate PPE (respirator if needed) minor_spill->ppe alert Alert others, Evacuate area Call Emergency Response major_spill->alert ignite Remove all ignition sources ppe->ignite contain Contain spill with inert absorbent (sand, vermiculite) ignite->contain cleanup Collect residue with non-sparking tools contain->cleanup dispose Place in sealed container for hazardous waste disposal cleanup->dispose decon Decontaminate area dispose->decon end Report Incident decon->end

Caption: Decision Flowchart for Spill Response.

Minor Spill (Small, contained, inside a fume hood):

  • Alert personnel in the immediate area.

  • Ensure you are wearing the correct PPE.

  • Contain the spill by covering it with an inert, non-combustible absorbent material like sand, vermiculite, or a commercial sorbent. [5]4. Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, closed container for hazardous waste disposal. [7][8]5. Decontaminate the surface where the spill occurred. [9] Major Spill (Large, uncontained, or outside a fume hood):

  • IMMEDIATELY alert everyone in the area and evacuate. [9][10]2. If safe to do so, control sources of ignition and ventilate the area. [9]3. From a safe location, call emergency services and provide them with the chemical name and spill details. [10][11]4. DO NOT attempt to clean up the spill yourself unless you are part of a trained emergency response team. [11]

First Aid Measures

Speed is critical. All exposures require immediate medical attention. [5]

  • Inhalation: Immediately remove the person to fresh air and keep them comfortable for breathing. [4][5]If the person is not breathing, give artificial respiration, but do not use the mouth-to-mouth method if the substance was ingested or inhaled. [5]Call a physician immediately. [5]* Skin Contact: Immediately take off all contaminated clothing. [4][5]Rinse the affected skin with large amounts of water or shower for at least 15 minutes. [5][9]Call a physician immediately. [5]* Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. [4][5]Remove contact lenses if present and easy to do. Continue rinsing. [5]Seek immediate medical attention from an ophthalmologist. * Ingestion: Rinse mouth with water. [5][7]Do NOT induce vomiting, as this can cause perforation of the esophagus. [5]Call a physician immediately. [5]

Waste Disposal

All waste generated from the use of 3-Methylamino-1-butyne is considered hazardous waste.

  • Contaminated materials (e.g., absorbent pads, gloves, wipes) must be collected in a sealed, properly labeled container. [8]* Unused or waste chemical must be disposed of through an approved waste disposal plant. [5][7]Do not empty into drains. [7]

Conclusion

3-Methylamino-1-butyne is a valuable reagent that demands the highest level of respect and caution. Its combination of high flammability, corrosivity, and toxicity requires that all personnel be thoroughly trained on its hazards and the procedures outlined in this guide. By integrating a culture of safety, utilizing proper engineering controls, and maintaining strict adherence to handling protocols, the risks associated with this compound can be effectively managed.

References

  • 3 - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • (But-3-yn-2-yl)(methyl)amine. (n.d.). PubChem.
  • 3-amino-3-methyl-1-Butyne. (2024, April 10). ChemBK.
  • 3 - SAFETY DATA SHEET. (2018, January 31).
  • Aldrich 126063 - SAFETY DATA SHEET. (2023, September 13). Sigma-Aldrich.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health & Safety.
  • Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety.
  • Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University.
  • Chemical Spill procedure. (n.d.). University of Wollongong.
  • Safe Use of Volatile Chemicals in Biological Applications. (n.d.). Columbia University Research.
  • SAFETY DATA SHEET. (2022, November 21). Spectrum Chemical.
  • SAFETY DATA SHEET. (2025, September 22). Thermo Fisher Scientific.
  • Safe Handling and Storage of Chemicals. (n.d.). University of Colorado Boulder Environmental Health & Safety.
  • Lab Safety. (n.d.). Organic Chemistry at CU Boulder.
  • SAFETY DATA SHEET. (2024, March 31). Fisher Scientific.
  • 3-METHYL-1-BUTENE. (n.d.). CAMEO Chemicals - NOAA.
  • Chemical handling and storage section 6. (n.d.). University of Toronto Scarborough.

Sources

An In-Depth Technical Guide to 3-Methylamino-1-butyne: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Methylamino-1-butyne, a molecule of interest to researchers, scientists, and professionals in drug development. By synthesizing chemical principles with practical insights, this document delves into the compound's material safety, chemical properties, a plausible synthetic route, and its potential applications, particularly within the realm of medicinal chemistry.

Molecular Identity and Physicochemical Properties

3-Methylamino-1-butyne, also known as (But-3-yn-2-yl)(methyl)amine or N-methyl-1-methylpropargylamine, is a secondary amine containing a terminal alkyne functionality. This unique combination of a nucleophilic amine and a reactive alkyne group makes it a versatile building block in organic synthesis.

Structural Representation:

Caption: Chemical structure of 3-Methylamino-1-butyne.

Physicochemical Data Summary:
PropertyValue (Predicted/Reported)Source
Molecular FormulaC₅H₉NPubChem
Molecular Weight83.13 g/mol PubChem
AppearanceExpected to be a liquid-
Boiling PointNot reported-
DensityNot reported-
SolubilityExpected to be soluble in organic solvents-
pKaNot reported; expected to be similar to other secondary amines-

Material Safety and Handling

GHS Hazard Classification:
  • Flammable Liquids: Category 2 (Highly flammable liquid and vapor)

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed) (Inferred from similar compounds)

  • Acute Toxicity (Inhalation): Harmful if inhaled (Inferred from similar compounds)

Safe Handling and Storage Protocol:

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Use explosion-proof electrical and ventilation equipment.[1]

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If working outside a fume hood or with large quantities, use a respirator with an appropriate cartridge for organic vapors and ammonia.

Handling Procedures:

  • Keep away from heat, sparks, open flames, and other ignition sources.[1]

  • Ground and bond containers when transferring material to prevent static discharge.

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from oxidizing agents and acids.

  • The recommended storage temperature for the related compound, 3-methyl-1-butyne, is 2-8°C, which should be considered for this compound as well.

First Aid Measures:
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Proposed Synthesis Protocol

A direct, peer-reviewed synthesis protocol for 3-Methylamino-1-butyne is not widely published. However, a plausible and efficient route can be designed based on established methodologies for the synthesis of related propargylamines, such as the A3 coupling (Aldehyde-Alkyne-Amine) reaction or by nucleophilic substitution. A proposed method involves the reaction of 3-butyn-2-one with methylamine followed by reduction. A more direct approach, analogous to the synthesis of N-methylpropargylamine, is presented below.

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product 3_chloro_1_butyne 3-Chloro-1-butyne reaction_vessel Reaction Vessel (Stirred at room temperature) 3_chloro_1_butyne->reaction_vessel methylamine Methylamine (40% in water) methylamine->reaction_vessel acidification Acidification (HCl) reaction_vessel->acidification extraction Extraction (Ether) acidification->extraction basification Basification (NaOH) extraction->basification final_extraction Final Extraction (Ether) basification->final_extraction drying Drying (Na2SO4) final_extraction->drying concentration Concentration drying->concentration final_product 3-Methylamino-1-butyne concentration->final_product

Caption: Proposed synthesis workflow for 3-Methylamino-1-butyne.

Step-by-Step Experimental Protocol:

This protocol is adapted from the synthesis of N-methylpropargylamine and should be performed with appropriate safety precautions in a chemical fume hood.

  • Reaction Setup: To a stirred 40% aqueous solution of methylamine, add 3-chloro-1-butyne dropwise at room temperature. The molar ratio of methylamine to 3-chloro-1-butyne should be in excess, for example, 4:1.

  • Reaction: Stir the solution at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Carefully acidify the reaction mixture with hydrochloric acid (HCl) to a pH of approximately 2.

    • Extract the acidified mixture with diethyl ether to remove any unreacted 3-chloro-1-butyne.

    • Carefully basify the aqueous layer with a sodium hydroxide (NaOH) solution to a pH of approximately 12.

    • Extract the basic aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Further purification can be achieved by distillation under reduced pressure.

Rationale behind experimental choices: The use of an excess of methylamine helps to drive the reaction to completion and minimize the formation of the dialkylated product. The acid-base work-up is a standard procedure to separate the amine product from unreacted starting material and other non-basic impurities.

Chemical Reactivity

The reactivity of 3-Methylamino-1-butyne is characterized by the interplay between the secondary amine and the terminal alkyne.

  • Amine Reactivity: The lone pair of electrons on the nitrogen atom makes it a nucleophile and a base. It will react with acids to form ammonium salts and with electrophiles such as alkyl halides and acyl chlorides.

  • Alkyne Reactivity: The terminal alkyne is a site of high electron density, making it susceptible to electrophilic addition reactions. The terminal proton is weakly acidic and can be deprotonated by a strong base to form a powerful nucleophile, an acetylide. This acetylide can then react with various electrophiles. Aminoalkynes are versatile bifunctional derivatives that can undergo a variety of transformations, often utilized in cascade reactions to build complex molecular scaffolds.[2]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

Based on the structure and data for similar compounds like 3-methyl-1-butene[3], the following proton NMR signals are expected:

ProtonsMultiplicityApproximate Chemical Shift (ppm)Rationale
Terminal Alkyne (-C≡CH)Doublet2.0 - 2.5The acetylenic proton is deshielded by the π-system and coupled to the adjacent methine proton.
Methine (-CH-)Quartet3.0 - 3.5Deshielded by the adjacent nitrogen and alkyne; split by the methyl and acetylenic protons.
N-HBroad Singlet1.0 - 3.0Chemical shift is variable and depends on solvent and concentration.
N-CH₃Singlet2.2 - 2.6A characteristic sharp singlet for an N-methyl group.
C-CH₃Doublet1.1 - 1.4Split by the adjacent methine proton.
¹³C NMR Spectroscopy:

Predicted chemical shifts for the carbon atoms are as follows:

Carbon AtomApproximate Chemical Shift (ppm)Rationale
-C≡CH80 - 90Characteristic chemical shift for a terminal sp-hybridized carbon.
-C≡CH70 - 80Characteristic chemical shift for an internal sp-hybridized carbon.
-CH-45 - 55Deshielded by the adjacent nitrogen atom.
N-CH₃30 - 40Typical chemical shift for an N-methyl carbon.
C-CH₃15 - 25Typical chemical shift for a methyl group.
Infrared (IR) Spectroscopy:
Functional GroupCharacteristic Absorption (cm⁻¹)IntensityNotes
N-H Stretch3300 - 3500MediumA single peak is expected for a secondary amine.
C≡C-H Stretch~3300StrongA sharp and strong absorption characteristic of a terminal alkyne.
C≡C Stretch2100 - 2140WeakOften weak or absent in symmetrical alkynes, but should be present here.
C-H Stretch2850 - 2960StrongAliphatic C-H stretching.
N-H Bend1550 - 1650Medium
Mass Spectrometry:

The mass spectrum is expected to show a molecular ion peak at m/z = 83. The fragmentation pattern of aliphatic amines is typically dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[4]

Predicted Fragmentation Pathway:

fragmentation M_plus [C5H9N]+• m/z = 83 loss_CH3 - •CH3 M_plus->loss_CH3 loss_C3H5 - •C3H5 M_plus->loss_C3H5 fragment1 [C4H8N]+ m/z = 70 fragment2 [C2H4N]+ m/z = 42 loss_CH3->fragment1 loss_C3H5->fragment2

Caption: Predicted major fragmentation pathway for 3-Methylamino-1-butyne.

Applications in Drug Development

The propargylamine moiety is a key pharmacophore in several approved drugs and a building block in the synthesis of various biologically active compounds.[5] Its presence in 3-Methylamino-1-butyne suggests potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and therapies for neurodegenerative diseases.

Monoamine Oxidase (MAO) Inhibition:

Propargylamines are well-known irreversible inhibitors of monoamine oxidase (MAO) enzymes.[6] Drugs like selegiline and rasagiline, which contain a propargylamine scaffold, are used in the treatment of Parkinson's disease.[7] They act by covalently binding to the FAD cofactor of MAO-B, thereby preventing the degradation of dopamine in the brain.[6] The mechanism of inhibition involves the enzymatic oxidation of the propargylamine to a reactive intermediate that then forms a covalent adduct with the enzyme.[6][8]

The structure of 3-Methylamino-1-butyne makes it a candidate for investigation as a potential MAO inhibitor. The terminal alkyne is crucial for the irreversible inhibition mechanism.

Neuroprotective Effects:

Beyond MAO inhibition, some propargylamines have demonstrated neuroprotective properties that are independent of their effects on MAO.[9][10] These compounds have been shown to possess anti-apoptotic (anti-cell death) activity.[9] They can induce the expression of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as glial cell line-derived neurotrophic factor (GDNF).[9] This suggests that novel propargylamine derivatives could be developed as disease-modifying therapies for neurodegenerative conditions like Parkinson's and Alzheimer's disease.

Synthetic Intermediate:

As a bifunctional molecule, 3-Methylamino-1-butyne can serve as a versatile intermediate in the synthesis of more complex molecules. The alkyne can be functionalized through reactions such as click chemistry, Sonogashira coupling, and hydration, while the amine can be used to introduce other functionalities or to form heterocyclic rings. Aminoalkynes are valuable precursors for the synthesis of nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.[2]

Conclusion

3-Methylamino-1-butyne is a compound with significant potential in organic synthesis and medicinal chemistry. Its dual functionality as both a secondary amine and a terminal alkyne makes it a valuable building block for creating diverse molecular architectures. While detailed experimental data for this specific molecule is limited, its structural similarity to well-studied propargylamines provides a strong basis for its safe handling, synthesis, and exploration in drug discovery programs, particularly in the search for new treatments for neurodegenerative diseases. Further research into the specific properties and reactivity of 3-Methylamino-1-butyne is warranted to fully unlock its potential.

References

  • Maruyama, W., et al. (2002). Neuroprotection by propargylamines in Parkinson's disease: suppression of apoptosis and induction of prosurvival genes.
  • Youdim, M. B. H. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • Tandarić, T., & Vianello, R. (2019). New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Omega, 4(6), 9999-10013.
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Methylamine. Retrieved January 22, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum... Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • D'Annibale, A., & Trogolo, C. (2018). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. Molecules, 23(11), 2959.
  • Doc Brown's Chemistry. (n.d.). C5H10 mass spectrum of 3-methylbut-1-ene (3-methyl-1-butene) fragmentation pattern... Retrieved January 22, 2026, from [Link]

  • SpectraBase. (n.d.). 3-Methylbut-1-yne - Optional[13C NMR] - Chemical Shifts. Retrieved January 22, 2026, from [Link]

  • Huang, J., et al. (2025). Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. European Journal of Medicinal Chemistry, 118118.
  • Albreht, A., et al. (2018). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. Frontiers in Chemistry, 6, 239.
  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012). 3-Methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2936.
  • Mathew, B., et al. (2021). Propargylamine as Functional Moiety in the Design of Multifunctional Drugs for Neurodegenerative Disorders: MAO Inhibition and Beyond. Current Drug Targets, 22(12), 1365-1377.
  • Doc Brown's Chemistry. (n.d.). C5H10 infrared spectrum of 3-methylbut-1-ene... Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. [Link]

  • Olanow, C. W. (2006). Rationale for considering that propargylamines might be neuroprotective in Parkinson's disease. Neurology, 66(10 Suppl 4), S69-79.
  • da Silva, A. C., et al. (2020). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 35(3), e202000305.
  • Tatton, W. G., & Chalmers-Redman, R. M. (2002). Neuroprotection by deprenyl and other propargylamines: glyceraldehyde-3-phosphate dehydrogenase rather than monoamine oxidase B. Journal of Neural Transmission, 109(5-6), 643-659.
  • Patsnap. (n.d.). 3- methylamino-1-phenylpropanol preparation method. Retrieved January 22, 2026, from [Link]

  • Kumar, A., & Kumar, R. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(16), 4983.
  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 22, 2026, from [Link]

  • Airgas. (2025). Methylamine - SAFETY DATA SHEET. Retrieved January 22, 2026, from [Link]

  • Automated Topology Builder. (n.d.). 3-Methyl-1-butyne. Retrieved January 22, 2026, from [Link]

  • Durig, J. R., et al. (2025). Infrared, Raman and far infrared spectra, ab initio calculations, and internal rotation of 3-fluoro-3-methyl-1-butyne. Journal of Molecular Structure, 1100, 10-22.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of but-1-ene C4H8... Retrieved January 22, 2026, from [Link]

  • Andersen, J., et al. (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 55(17), 7583-7594.
  • Doulgkeris, C., et al. (1993). Synthesis and pharmacochemistry of some new aminoketones with local anaesthetic activity. Il Farmaco, 48(10), 1437-1449.
  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved January 22, 2026, from [Link]

  • Bakke, J., & Slostad, B. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 14-21.
  • Iester, M., & Giraudo, A. (2021). Prodrugs for neurodegenerative diseases. In Prodrugs (pp. 325-361). Academic Press.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of but-1-ene C4H8... Retrieved January 22, 2026, from [Link]

Sources

Methodological & Application

The Versatile Alkyne: A Guide to the Synthetic Applications of 3-Methylamino-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Building Block

In the landscape of modern organic synthesis, the quest for versatile and efficient building blocks is paramount for the rapid construction of complex molecular architectures. Among these, propargylamines have emerged as a privileged scaffold due to their inherent reactivity and their prevalence in a wide array of biologically active compounds.[1] This guide focuses on a specific, yet highly valuable member of this class: 3-Methylamino-1-butyne . This secondary propargylamine offers a unique combination of a terminal alkyne for classical C-C bond formation and a nucleophilic secondary amine, opening up a rich and diverse reaction landscape. Its strategic placement of a methyl group on the nitrogen atom subtly modulates its reactivity and provides a key vector for structural elaboration, making it an attractive starting material for researchers, scientists, and drug development professionals.

This document provides an in-depth exploration of the synthetic utility of 3-Methylamino-1-butyne, moving beyond a simple recitation of reactions to provide a causal understanding of experimental choices and self-validating protocols. We will delve into its application in cornerstone reactions such as the Sonogashira coupling and multicomponent reactions, as well as its role in the synthesis of valuable heterocyclic frameworks.

Chapter 1: The Sonogashira Coupling - A Gateway to Arylalkynes and Conjugated Systems

The Sonogashira cross-coupling reaction stands as one of the most powerful and reliable methods for the formation of C(sp²)-C(sp) bonds, connecting a terminal alkyne with an aryl or vinyl halide.[2][3] This palladium- and copper-cocatalyzed transformation is celebrated for its mild reaction conditions and broad functional group tolerance, making it a cornerstone in the synthesis of pharmaceuticals, natural products, and organic materials.[4]

Mechanistic Considerations: The Dual Catalytic Cycle

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Figure 1: Simplified mechanism of the Sonogashira coupling reaction.

The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) complex. Simultaneously, the copper cycle involves the deprotonation of the terminal alkyne by a base, followed by the formation of a copper(I) acetylide. The crucial transmetalation step sees the transfer of the acetylide group from copper to the palladium center. Finally, reductive elimination from the palladium complex yields the desired coupled product and regenerates the Pd(0) catalyst. The amine base not only facilitates the deprotonation of the alkyne but can also serve as a ligand for the palladium catalyst.

The Role of the Methylamino Group in 3-Methylamino-1-butyne

The secondary amine in 3-Methylamino-1-butyne can influence the Sonogashira reaction in several ways. It can act as an internal base, potentially facilitating the deprotonation of the alkyne terminus. However, it can also coordinate to the palladium or copper catalyst, which may affect the catalytic activity. In practice, an external amine base is still typically required to drive the reaction to completion. The presence of the nitrogen atom can be advantageous for the synthesis of certain heterocyclic structures through subsequent intramolecular reactions.

Experimental Protocol: Sonogashira Coupling of 3-Methylamino-1-butyne with 2-Chloro-5-nitropyrimidine

This protocol details the synthesis of a substituted alkynylpyrimidine, a scaffold of interest in medicinal chemistry, particularly in the development of kinase inhibitors.

Table 1: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
2-Chloro-5-nitropyrimidine159.541.0 g6.27
3-Methylamino-1-butyne83.130.62 g7.52
Pd(PPh₃)₂Cl₂701.900.22 g0.31
Copper(I) iodide (CuI)190.450.12 g0.63
Triethylamine (Et₃N)101.192.6 mL18.8
Tetrahydrofuran (THF), anhydrous-30 mL-

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-nitropyrimidine (1.0 g, 6.27 mmol), Pd(PPh₃)₂Cl₂ (0.22 g, 0.31 mmol), and CuI (0.12 g, 0.63 mmol).

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Add anhydrous THF (30 mL) and triethylamine (2.6 mL, 18.8 mmol) via syringe.

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add 3-Methylamino-1-butyne (0.62 g, 7.52 mmol) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. An inert atmosphere prevents catalyst deactivation.

  • Anhydrous Solvent: Moisture can lead to unwanted side reactions, including the hydrolysis of the starting materials and intermediates.

  • Excess Amine Base: Triethylamine serves as both a base to deprotonate the alkyne and a scavenger for the HCl generated during the reaction. An excess ensures the reaction proceeds to completion.

  • Copper(I) Iodide: The copper co-catalyst is crucial for the formation of the copper acetylide, which is more reactive in the transmetalation step than the free acetylide anion.[5]

  • Temperature: While many Sonogashira couplings can proceed at room temperature, gentle heating is often employed to increase the reaction rate, especially with less reactive chlorides.

Chapter 2: Multicomponent Reactions - Building Complexity in a Single Step

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single pot.[6][7] These reactions are highly atom-economical and offer a rapid route to diverse chemical libraries, making them particularly valuable in drug discovery.[8] The aldehyde-alkyne-amine (A³) coupling is a prominent example of an MCR that yields propargylamines.[9]

The A³ Coupling Reaction: A Convergent Approach to Propargylamines

The A³ coupling involves the reaction of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a metal salt, such as copper or gold.

A3_Coupling A³ Coupling Reaction Aldehyde Aldehyde (R¹CHO) Product Propargylamine Aldehyde->Product Amine Amine (R²R³NH) Amine->Product Alkyne Alkyne (HC≡CR⁴) Alkyne->Product

Figure 2: General scheme of the A³ coupling reaction.

The reaction is believed to proceed through the formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated in situ from the terminal alkyne.

Application in Kinase Inhibitor Scaffolds

The propargylamine motif is a key structural element in many kinase inhibitors.[10] The A³ coupling provides a direct and flexible method for synthesizing libraries of these compounds for structure-activity relationship (SAR) studies. 3-Methylamino-1-butyne is an excellent substrate for this reaction, allowing for the introduction of a secondary amine and a reactive alkyne group in a single step.

Experimental Protocol: A³ Coupling for the Synthesis of a Kinase Inhibitor Precursor

This protocol describes the synthesis of a propargylamine that can serve as a key intermediate for the elaboration of Janus kinase (JAK) inhibitors.[11][12][13]

Table 2: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
4-Formylbenzonitrile131.130.5 g3.81
3-Methylamino-1-butyne83.130.35 g4.19
Pyrrolidine71.120.32 mL3.81
Copper(I) bromide (CuBr)143.450.027 g0.19
Dichloromethane (DCM)-15 mL-

Procedure:

  • To a 50 mL round-bottom flask, add 4-formylbenzonitrile (0.5 g, 3.81 mmol), pyrrolidine (0.32 mL, 3.81 mmol), and dichloromethane (15 mL).

  • Stir the solution at room temperature for 30 minutes.

  • Add 3-Methylamino-1-butyne (0.35 g, 4.19 mmol) and CuBr (0.027 g, 0.19 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired propargylamine.

Chapter 3: Synthesis of Heterocyclic Compounds - Accessing Privileged Scaffolds

The unique combination of a nucleophilic amine and a reactive alkyne in 3-Methylamino-1-butyne makes it an excellent precursor for the synthesis of a variety of nitrogen-containing heterocycles, which are ubiquitous in medicinal chemistry.[14][15]

Intramolecular Cyclization Strategies

Derivatives of 3-Methylamino-1-butyne can undergo intramolecular cyclization reactions to form five- and six-membered rings. For example, after coupling with a suitable electrophile that introduces a trigger for cyclization, the nitrogen atom can attack the alkyne or a derivative thereof.

Cycloaddition Reactions: Building Five-Membered Rings

The terminal alkyne of 3-Methylamino-1-butyne can participate in [3+2] cycloaddition reactions with 1,3-dipoles such as azides (Huisgen cycloaddition) and nitrones to form triazoles and isoxazolines, respectively.[5][6] These "click" reactions are highly efficient and regioselective, providing rapid access to highly functionalized heterocyclic systems.[16]

Cycloaddition cluster_azide Azide Cycloaddition cluster_nitrone Nitrone Cycloaddition Alkyne1 R¹-C≡CH Triazole Triazole Alkyne1->Triazole Azide R²-N₃ Azide->Triazole Alkyne2 R¹-C≡CH Isoxazoline Isoxazoline Alkyne2->Isoxazoline Nitrone R²-CH=N⁺(O⁻)-R³ Nitrone->Isoxazoline

Figure 3: [3+2] Cycloaddition reactions of terminal alkynes.

Synthesis of Substituted Pyrroles

Substituted pyrroles are important structural motifs in numerous natural products and pharmaceuticals.[17][18][19] A variety of methods exist for their synthesis, with many leveraging the reactivity of alkynes.[3][20] One approach involves the reaction of aminoalkynes with carbonyl compounds.

Experimental Protocol: Synthesis of a Substituted Pyrrole

This protocol outlines a potential route to a trisubstituted pyrrole starting from 3-Methylamino-1-butyne and ethyl acetoacetate.

Table 3: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)
3-Methylamino-1-butyne83.131.0 g12.0
Ethyl acetoacetate130.141.56 g12.0
p-Toluenesulfonic acid (p-TsOH)172.200.23 g1.2
Toluene-40 mL-

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-Methylamino-1-butyne (1.0 g, 12.0 mmol), ethyl acetoacetate (1.56 g, 12.0 mmol), p-toluenesulfonic acid (0.23 g, 1.2 mmol), and toluene (40 mL).

  • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

  • After no more water is collected, continue to reflux the reaction for an additional 6 hours.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired pyrrole derivative.

Conclusion and Future Outlook

3-Methylamino-1-butyne has demonstrated its value as a versatile and powerful building block in organic synthesis. Its unique bifunctionality allows for its participation in a wide range of transformations, including robust C-C bond-forming reactions, efficient multicomponent reactions, and the construction of diverse heterocyclic systems. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this valuable reagent in their synthetic endeavors, from fundamental research to the development of novel therapeutics. The continued exploration of the reactivity of 3-Methylamino-1-butyne and related propargylamines will undoubtedly lead to the discovery of new synthetic methodologies and the creation of innovative molecular entities with significant impact across the chemical sciences.

References

Sources

Reactions of 3-Methylamino-1-butyne with Electrophiles: A Guide to Chemoselectivity and Cyclization Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Chemist

Abstract

3-Methylamino-1-butyne is a versatile bifunctional building block in modern organic synthesis, possessing two distinct nucleophilic centers: a secondary amine and a terminal alkyne. This duality allows for a rich and controllable reaction chemistry, enabling selective functionalization at either site or facilitating powerful tandem and cyclization reactions to construct valuable heterocyclic scaffolds. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the reactivity of 3-methylamino-1-butyne with various classes of electrophiles. We will explore the principles of chemoselectivity, provide detailed, field-proven protocols for key transformations, and explain the mechanistic rationale behind experimental choices. The applications detailed herein range from simple N-functionalization and alkyne addition to advanced metal-catalyzed intramolecular cyclizations for the synthesis of substituted pyrrolines and pyrroles.

Reactivity Profile and Principles of Chemoselectivity

3-Methylamino-1-butyne presents a classic case of competitive nucleophilicity. The outcome of its reaction with an electrophile is dictated by the nature of the electrophile, the reaction conditions, and steric factors.

  • The Secondary Amine (Nitrogen Nucleophile): The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a Brønsted-Lowry base.[1] It readily reacts with "hard" electrophiles, such as acyl chlorides, sulfonyl chlorides, and alkyl halides, through well-established pathways like nucleophilic acyl substitution and SN2 alkylation.[2][3]

  • The Terminal Alkyne (Carbon Nucleophile): The π-electron system of the carbon-carbon triple bond is electron-rich, rendering it a "soft" nucleophile.[4] It is susceptible to attack by soft electrophiles, including halogens (Br₂, I₂) and metal cations (e.g., Au(I), Hg(II)). These interactions typically lead to electrophilic addition or, more significantly, activation of the alkyne toward subsequent nucleophilic attack.[5][6]

Chemoselectivity can be steered by carefully choosing the electrophile and conditions. For instance, a hard electrophile like an acyl chloride will preferentially react at the harder nitrogen center, while a soft Lewis acid like a gold(I) salt will coordinate to the soft alkyne, setting the stage for different reaction pathways.[7][8]

PropertyValue
Molecular Formula C₅H₉N
Molecular Weight 83.13 g/mol
Boiling Point ~105-107 °C
Density ~0.81 g/mL
Structure

Reactions at the Nitrogen Center: N-Acylation

The most straightforward functionalization of 3-methylamino-1-butyne involves the reaction of its secondary amine with acylating agents. This nucleophilic addition-elimination reaction is highly efficient and provides a stable amide product, effectively "protecting" the amine while leaving the alkyne untouched for further transformations.[9][10]

Mechanism: Nucleophilic Addition-Elimination

The reaction proceeds via a two-step mechanism. First, the nitrogen's lone pair attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[11] Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. A base is required to neutralize the HCl generated during the reaction.[12][13]

G Start Amino-Alkyne + [Au]⁺ Catalyst Activated [Au]⁺-Alkyne Complex (π-activation) Start->Activated Coordination Cyclized Vinyl-Gold Intermediate (via 5-exo-dig attack) Activated->Cyclized Intramolecular Nucleophilic Attack Product Cyclic Enamine Product + [Au]⁺ Catalyst Cyclized->Product Protonolysis Product->Start Regeneration of Catalyst caption Catalytic Cycle for Gold(I)-Catalyzed Hydroamination

Sources

Application Notes and Protocols: A Guide to the Synthesis of Derivatives from 3-Methylamino-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methylamino-1-butyne is a valuable and versatile bifunctional building block in modern organic synthesis, particularly relevant to researchers in medicinal chemistry and materials science. Its structure uniquely features two highly reactive and orthogonal functional groups: a secondary amine and a terminal alkyne. This duality allows for selective, sequential, or tandem derivatization, providing a straightforward entry into a diverse chemical space of novel compounds. This guide offers a comprehensive overview of synthetic protocols for the derivatization of 3-Methylamino-1-butyne, grounded in established chemical principles. We provide detailed, step-by-step methodologies, explain the causality behind experimental choices, and present data in a clear, accessible format for professionals in drug development and chemical research.

Introduction: The Synthetic Potential of 3-Methylamino-1-butyne

The strategic importance of 3-Methylamino-1-butyne lies in its two distinct reactive centers. The secondary amine serves as a nucleophile and a base, readily undergoing reactions such as acylation, sulfonylation, and alkylation. Concurrently, the terminal alkyne, with its acidic proton and π-system, is a gateway to a vast array of transformations including carbon-carbon bond formation via cross-coupling, cycloadditions, and aminomethylation reactions. This guide is structured to address the selective modification at each of these sites, providing researchers with a robust toolkit for their synthetic endeavors.

Derivatization at the Secondary Amine Center

The lone pair of electrons on the nitrogen atom makes the methylamino group a potent nucleophile. The following protocols detail common and reliable methods for its functionalization.

Protocol: N-Acylation for the Synthesis of Amides

N-acylation is a fundamental transformation that converts the secondary amine into a stable amide derivative. Amides are prevalent in pharmaceuticals and biologically active molecules. The reaction typically proceeds by nucleophilic acyl substitution, where the amine attacks an activated carbonyl compound, such as an acyl chloride or anhydride.

Causality of Experimental Choices:

  • Base: A non-nucleophilic base like triethylamine (TEA) or pyridine is crucial. It serves to neutralize the HCl generated during the reaction with an acyl chloride, driving the equilibrium towards the product. Pyridine can also act as a nucleophilic catalyst.

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively dissolves a wide range of organic reactants.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the amine and the highly reactive acyl chloride, minimizing potential side reactions.

Detailed Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-Methylamino-1-butyne (1.0 eq.).

  • Solvation: Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Base Addition: Add triethylamine (1.2 eq.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Acylating AgentBaseSolventTypical Yield (%)
Acetyl ChlorideTEADCM>90
Benzoyl ChloridePyridineDCM>95
Propionyl ChlorideTEATHF>90

G

Protocol: N-Sulfonylation for the Synthesis of Sulfonamides

Sulfonamides are a critical class of compounds in drug development, known for their antibacterial properties and other therapeutic applications[1]. The synthesis involves the reaction of the amine with a sulfonyl chloride in the presence of a base.

Detailed Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 3-Methylamino-1-butyne (1.0 eq.) in pyridine, which acts as both the solvent and the base.

  • Cooling: Cool the solution to 0 °C.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up: Pour the reaction mixture into ice-cold 2M HCl to neutralize the pyridine. A precipitate of the product may form.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate. Recrystallization or column chromatography can be used for final purification.

Derivatization at the Terminal Alkyne

The terminal alkyne is a versatile handle for constructing more complex molecular architectures, primarily through the formation of new carbon-carbon bonds.

Protocol: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[2][3] It is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2]

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species, typically generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, is the primary catalyst. Copper(I) iodide (CuI) acts as a co-catalyst to form a copper acetylide intermediate, which facilitates the key transmetalation step in the catalytic cycle.[3]

  • Base: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.

  • Solvent: Anhydrous, deoxygenated solvents like THF or DMF are used to prevent catalyst deactivation and unwanted side reactions.

Detailed Step-by-Step Methodology:

  • Preparation: To a Schlenk flask, add the aryl halide (e.g., iodobenzene, 1.0 eq.), PdCl₂(PPh₃)₂ (0.02 eq.), and CuI (0.04 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine. Stir for 10 minutes.

  • Substrate Addition: Add 3-Methylamino-1-butyne (1.2 eq.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting aryl halide is consumed (monitor by GC-MS or TLC).

  • Work-up: Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues and amine salts.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Aryl HalidePd CatalystBaseSolventTemperature
IodobenzenePdCl₂(PPh₃)₂TEATHFRoom Temp
4-BromopyridinePd(PPh₃)₄DIPADMF50 °C
1-IodonaphthalenePdCl₂(PPh₃)₂TEATHFRoom Temp

G

Protocol: Mannich-Type Reaction (Aminomethylation)

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound.[4] In a variation known as the A³ coupling (alkyne-aldehyde-amine), the acidic proton of the terminal alkyne allows it to act as the nucleophilic component, reacting with an iminium ion formed in situ from an aldehyde (like formaldehyde) and a secondary amine. This protocol yields a propargylamine derivative.

Detailed Step-by-Step Methodology:

  • Preparation: In a sealed tube, add 3-Methylamino-1-butyne (1.0 eq.), a secondary amine (e.g., diethylamine, 1.1 eq.), and a catalyst such as copper(I) bromide (0.05 eq.).

  • Solvent: Add a solvent such as dioxane or water.

  • Aldehyde Addition: Add aqueous formaldehyde (37 wt. %, 1.2 eq.).

  • Reaction: Seal the tube and heat to 80-100 °C for 6-12 hours.

  • Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the resulting propargylamine derivative by column chromatography or distillation.

Orthogonal Protection Strategies

For sequential derivatization, selective protection of one functional group is essential.

  • Amine Protection: The methylamino group can be readily protected as a tert-butyloxycarbonyl (Boc) carbamate using di-tert-butyl dicarbonate (Boc₂O). This group is stable to the basic conditions of many alkyne reactions and can be removed under acidic conditions (e.g., TFA in DCM).

  • Alkyne Protection: The terminal alkyne can be protected with a silyl group, most commonly trimethylsilyl (TMS), by reaction with TMSCl. The TMS group can be easily removed using fluoride sources like tetrabutylammonium fluoride (TBAF) or mild basic/acidic conditions, leaving the amine or its derivatives intact.

The use of these orthogonal protecting groups allows for a planned, multi-step synthesis to build complex molecules from the simple 3-Methylamino-1-butyne scaffold.

Conclusion

3-Methylamino-1-butyne stands out as a highly adaptable starting material for chemical synthesis. The protocols outlined in this guide demonstrate reliable pathways to a wide range of derivatives by targeting its secondary amine and terminal alkyne functionalities. By understanding the principles behind each reaction and employing appropriate protection strategies, researchers can effectively leverage this building block to accelerate the discovery and development of novel chemical entities.

References

  • Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
  • ResearchGate. Mannich reaction of β-ketoesters, aldehydes, and primary amines. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • MDPI. Synthesis and Properties of New 3-Heterylamino-Substituted 9-Nitrobenzanthrone Derivatives. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of 3-arylamino-2-polyhydroxyalkyl-substituted indoles from unprotected saccharides and anilines. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • National Center for Biotechnology Information. N-Dealkylation of Amines. Available at: [Link]

  • Wikipedia. Mannich reaction. Available at: [Link]

  • Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • National Center for Biotechnology Information. 3-(Methylamino)-1-phenylpropan-1-one - PubChem. Available at: [Link]

  • ResearchGate. 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Available at: [Link]

  • National Center for Biotechnology Information. Towards Asymmetrical Methylene Blue Analogues: Synthesis and Reactivity of 3-N′-Arylaminophenothiazines. Available at: [Link]

  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. Mannich Reaction. Available at: [Link]

  • Beilstein Journals. N-acylation of ethanolamine using lipase: a chemoselective catalyst. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of Some 3-Furylamine Derivatives. Available at: [Link]

  • Sumitomo Chemical. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Available at: [Link]

  • National Center for Biotechnology Information. The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. Available at: [Link]

  • OAText. Recent Advances in the Synthesis of Sulfonamides Intermediates. Available at: [Link]

  • YouTube. 12.08 The Mannich Reaction. Available at: [Link]

  • ResearchGate. What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. Available at: [Link]

  • MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]

  • OAText. Synthesis, Biological Evaluation and Comparative Study of Some Cinnoline Derivatives. Available at: [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available at: [Link]

  • PubMed. Hydroxylamines: From Synthetic Intermediates to Synthetic Targets. Available at: [Link]

Sources

Application Notes and Protocols: 3-Methylamino-1-butyne in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylamino-1-butyne is a versatile bifunctional molecule featuring a terminal alkyne and a secondary amine. While not extensively documented as a standalone therapeutic agent, its true value in medicinal chemistry lies in its role as a highly adaptable synthetic intermediate. The propargylamine motif is a key pharmacophore in several approved drugs, particularly those targeting neurological disorders.[1][2] This document provides a detailed guide to the synthetic applications of 3-Methylamino-1-butyne, presenting it as a valuable building block for the generation of diverse molecular scaffolds with significant potential in drug discovery. We will explore its utility in established synthetic methodologies, including A³ coupling (Mannich-type reactions) and Sonogashira coupling, and discuss its potential in modern bioconjugation techniques like click chemistry. Detailed, field-proven protocols are provided to guide researchers in leveraging this compound's synthetic potential.

Introduction: The Strategic Value of the Propargylamine Scaffold

The propargylamine moiety is a privileged structure in medicinal chemistry, most notably for its role as an inhibitor of monoamine oxidase (MAO) enzymes.[2] Drugs such as Pargyline, Rasagiline, and Selegiline, which are used in the treatment of Parkinson's disease and depression, all feature a propargylamine core.[2][3] The terminal alkyne group is crucial for their mechanism of action, often acting as a latent electrophile that forms a covalent bond with the flavin cofactor of the MAO enzyme, leading to irreversible inhibition.

Beyond its direct pharmacological role, the propargylamine unit offers synthetic chemists a powerful toolkit. The terminal alkyne provides a reactive handle for a variety of transformations, including carbon-carbon bond formation and cycloaddition reactions, while the secondary amine allows for the introduction of diverse substituents to modulate physicochemical properties and target engagement.[4][5] 3-Methylamino-1-butyne, with its simple and readily available structure, serves as an ideal starting point for exploring the chemical space around this important pharmacophore.

Key Synthetic Applications and Protocols

A³ Coupling (Aldehyde-Alkyne-Amine): A Gateway to Complex Propargylamines

The A³ coupling reaction is a powerful one-pot, three-component synthesis of propargylamines from an aldehyde, a terminal alkyne, and an amine.[1][6] This methodology is highly convergent and atom-economical, making it a preferred method for generating libraries of substituted propargylamines. In the context of 3-Methylamino-1-butyne, this reaction would involve a different primary or secondary amine, an aldehyde, and the alkyne of our title compound is not directly participating as the "alkyne component" of the classic A³ coupling. Instead, 3-Methylamino-1-butyne itself is a product of a conceptual A³ coupling (between formaldehyde, methylamine, and acetylene).

However, we can adapt the principles of the Mannich reaction, which underpins A³ coupling, to utilize 3-Methylamino-1-butyne. The secondary amine of 3-Methylamino-1-butyne can react with an aldehyde to form an iminium ion, which is then attacked by a nucleophile. A more direct application is to use 3-Methylamino-1-butyne as the amine component in a related three-component reaction.

Protocol 1: Copper-Catalyzed A³ Coupling for the Synthesis of a Substituted Propargylamine

This protocol describes a general procedure for the synthesis of a more complex propargylamine starting with a simple aldehyde, 3-Methylamino-1-butyne, and a second terminal alkyne. This creates a molecule with two alkyne functionalities.

Reaction Scheme:

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • 3-Methylamino-1-butyne (1.2 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.1 mmol)

  • Copper(I) Bromide (CuBr, 5 mol%)

  • Toluene (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aldehyde (1.0 mmol), toluene (5 mL), and 3-Methylamino-1-butyne (1.2 mmol). Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.1 mmol) followed by the copper(I) bromide catalyst (5 mol%).

  • Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired propargylamine derivative.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the oxidative homocoupling of the terminal alkyne (Glaser coupling), a common side reaction in copper-catalyzed alkyne chemistry.

  • Copper(I) Catalyst: Cu(I) salts are highly effective in activating the terminal alkyne C-H bond, facilitating the formation of a copper acetylide intermediate, which is key to the reaction mechanism.[7]

  • Toluene as Solvent: A non-polar aprotic solvent is generally suitable for this reaction, allowing for the required reaction temperature to be reached.

Sonogashira Coupling: Arylation of the Alkyne Terminus

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[8][9] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[10] For 3-Methylamino-1-butyne, the Sonogashira coupling provides a direct route to aryl-substituted propargylamines, a scaffold present in many biologically active molecules.

Protocol 2: Palladium and Copper-Catalyzed Sonogashira Coupling of 3-Methylamino-1-butyne with an Aryl Iodide

Reaction Scheme:

Materials:

  • Aryl Iodide (e.g., 4-Iodoanisole, 1.0 mmol)

  • 3-Methylamino-1-butyne (1.5 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) Iodide (CuI, 4 mol%)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl iodide (1.0 mmol), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%) in anhydrous THF (5 mL).

  • Add triethylamine (3.0 mmol) followed by the dropwise addition of 3-Methylamino-1-butyne (1.5 mmol).

  • Stir the reaction mixture at room temperature for 6-12 hours. The formation of a precipitate (triethylammonium iodide) is typically observed. Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short pad of celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality of Experimental Choices:

  • Palladium Catalyst: The palladium catalyst is essential for the catalytic cycle, which involves oxidative addition of the aryl halide to the Pd(0) species.[8]

  • Copper Co-catalyst: The copper(I) iodide facilitates the deprotonation of the terminal alkyne and the formation of a copper acetylide, which then undergoes transmetalation to the palladium center.[11]

  • Triethylamine Base: Acts as both a base to deprotonate the alkyne and an acid scavenger to neutralize the hydrogen iodide formed during the reaction.[12]

Click Chemistry: Bioorthogonal Conjugation and Library Synthesis

The terminal alkyne of 3-Methylamino-1-butyne is an ideal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[13][14] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it exceptionally useful for bioconjugation, drug target identification, and the rapid synthesis of compound libraries.[][16][17] By first derivatizing the amine of 3-Methylamino-1-butyne and then using the alkyne for a click reaction, complex and diverse structures can be readily assembled.

Conceptual Workflow:

G A 3-Methylamino-1-butyne B Amine Derivatization (e.g., Acylation, Alkylation) A->B C Functionalized Propargylamine B->C E CuAAC 'Click' Reaction C->E D Azide-Containing Molecule (e.g., Biomolecule, Pharmacophore) D->E F 1,2,3-Triazole Conjugate E->F

Caption: Conceptual workflow for utilizing 3-Methylamino-1-butyne in click chemistry.

Data Presentation: Potential Derivatives and Applications

The synthetic routes described above can be used to generate a wide array of derivatives from 3-Methylamino-1-butyne. The following table summarizes some potential structures and their corresponding fields of medicinal chemistry interest.

Starting MaterialReaction TypeReactant(s)Potential Product ScaffoldPotential Medicinal Application
3-Methylamino-1-butyneSonogashira Coupling4-IodophenolAryl-propargylamineTyrosine Kinase Inhibitors, Antidepressants
3-Methylamino-1-butyneSonogashira Coupling2-BromopyridineHeteroaryl-propargylamineCNS-active agents, Anticancer
Acylated 3-Methylamino-1-butyneCuAAC Click ReactionAzido-sugarGlycoconjugateAntibacterials, Antivirals
3-Methylamino-1-butyneMannich-type ReactionFormaldehyde, Acetophenoneβ-aminoketoneCytotoxic agents, Anticonvulsants

Conclusion and Future Outlook

3-Methylamino-1-butyne represents a synthetically tractable and economically viable starting material for the development of novel pharmaceutical candidates. Its bifunctional nature allows for sequential or orthogonal derivatization, providing access to a vast chemical space. The protocols detailed herein for A³-type couplings and Sonogashira reactions are robust and scalable, enabling researchers to efficiently generate libraries of propargylamine derivatives for biological screening. Furthermore, its utility in click chemistry positions it as a valuable tool for modern chemical biology and targeted drug delivery applications. As the demand for novel CNS agents and targeted therapeutics continues to grow, the strategic use of versatile building blocks like 3-Methylamino-1-butyne will be paramount in accelerating the drug discovery process.

References

  • Sreedhar, B., et al. (2007). A facile and efficient protocol for the synthesis of propargylamines by a three-component coupling of aldehydes, amines, and alkynes. Synthesis, 2007(12), 1761-1766.
  • Comparative Study of Propargylamine Synthesis Methods. (2025). Benchchem.
  • Reddy, V. L. N., et al. (2010). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. The Journal of Organic Chemistry, 75(24), 8569-8572.
  • González-Lainez, M., et al. (2023). Propargylamine: an important moiety in drug discovery. Future Medicinal Chemistry, 15(4), 283-306. [Link]

  • Li, C. J. (2006). Copper‐ and Amine‐Free Sonogashira Reaction of N,N‐Disubstituted Propargylamine. Synthetic Communications, 36(16), 2305-2312. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Mannich Reaction. (n.d.). Chemistry Steps. [Link]

  • Candeias, N. R., et al. (2020). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 120(5), 2682-2763. [Link]

  • Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2020). Request PDF. [Link]

  • The Propargyl Group: A Linchpin in Click Chemistry for Scientific Advancement. (2025). Benchchem.
  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. [Link]

  • Das, P., & Chowdhury, S. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(35), 21561-21579. [Link]

  • Sonogashira Coupling. (n.d.). NROChemistry. [Link]

  • Mannich Reaction of Secondary Amines, Aldehydes and Alkynes in Water Using Cu/C Nanoparticles as a Heterogeneous Catalyst. (2016). Request PDF. [Link]

  • Propargylamine moiety containing drugs. (n.d.). ResearchGate. [Link]

  • Qin, A., et al. (2018). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 13(8), 727-739. [Link]

  • Mannich reaction. (n.d.). Wikipedia. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. [Link]

  • Applications of click chemistry in drug discovery. (2023). Slideshare. [Link]

  • Propargylamines with biological activities. (n.d.). ResearchGate. [Link]

Sources

3-Methylamino-1-butyne: A Versatile Chiral Building Block for the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

Heterocyclic compounds form the bedrock of medicinal chemistry and materials science. Among the myriad of building blocks available to synthetic chemists, bifunctional reagents that allow for rapid increases in molecular complexity are of paramount importance. 3-Methylamino-1-butyne, a chiral propargylamine, represents a potent and versatile starting material for constructing a diverse array of nitrogen-containing heterocycles. Its structure uniquely combines a terminal alkyne, ripe for activation by transition metals or participation in cycloadditions, with a secondary amine nucleophile. This guide provides an in-depth exploration of the strategic application of 3-methylamino-1-butyne in modern synthetic methodologies, complete with detailed protocols, mechanistic insights, and expert commentary for researchers in drug development and organic synthesis.

Introduction: The Strategic Value of 3-Methylamino-1-butyne

3-Methylamino-1-butyne, also known as (but-3-yn-2-yl)(methyl)amine, is a small, chiral molecule packing significant synthetic potential[1]. Its value lies in the orthogonal reactivity of its two key functional groups:

  • The Terminal Alkyne: This group is a high-energy, linear π-system that can be activated by a variety of transition metals (notably gold, rhodium, and palladium) to undergo nucleophilic attack, or it can act as a 2π component in cycloaddition reactions.

  • The Secondary Amine: This nucleophilic nitrogen center can participate in intramolecular cyclizations by attacking the activated alkyne or engage in intermolecular multi-component reactions to be incorporated into the final heterocyclic ring.

This dual functionality allows for the streamlined synthesis of five- and six-membered N-heterocycles, which are privileged scaffolds in numerous drug molecules and natural products[2]. This guide will focus on three powerful, field-proven strategies for leveraging 3-methylamino-1-butyne: Gold-Catalyzed Hydroamination/Cyclization, [3+2] Dipolar Cycloadditions, and Multi-component Annulation for Pyridine Synthesis.

Physicochemical Properties & Safety

Before use, it is critical to understand the properties and hazards associated with this reagent.

PropertyValueSource
Molecular Formula C₅H₉N[1]
Molecular Weight 83.13 g/mol [1]
Appearance Highly flammable liquid[1]
Hazards Causes severe skin burns and eye damage[1]

Safety Protocol: Always handle 3-methylamino-1-butyne in a well-ventilated fume hood. Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat. Ensure all reaction setups are properly assembled and purged with an inert atmosphere (e.g., Argon or Nitrogen) to prevent both oxidation and potential hazards associated with its flammability.

Gold-Catalyzed Synthesis of Pyrrole Derivatives

Homogeneous gold catalysis has emerged as a premier tool for activating C-C triple bonds towards nucleophilic attack, offering mild reaction conditions and exceptional functional group tolerance[3]. This makes it an ideal strategy for the cyclization of aminoalkynes like 3-methylamino-1-butyne. One common approach involves the reaction of α-amino ketones with alkynes to generate highly substituted pyrroles.

Mechanistic Rationale

The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the alkyne of 3-methylamino-1-butyne, rendering it highly electrophilic. Concurrently, an α-amino ketone can be deprotonated to form an enolate. This enolate then attacks the activated alkyne. The subsequent steps involve intramolecular cyclization via attack of the amine nitrogen onto a carbonyl group, followed by dehydration to yield the aromatic pyrrole ring. This pathway provides a regioselective and efficient route to polysubstituted pyrroles.

gold_catalyzed_pyrrole_synthesis Figure 1: Gold-Catalyzed Pyrrole Synthesis cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product AminoAlkyne 3-Methylamino-1-butyne Activation Alkyne Activation (Au Coordination) AminoAlkyne->Activation AminoKetone α-Amino Ketone Enolate Enolate Formation AminoKetone->Enolate GoldCat Au(I) Catalyst GoldCat->Activation Attack Nucleophilic Attack of Enolate Activation->Attack Enolate->Attack Cyclization Intramolecular Cyclization Attack->Cyclization Dehydration Dehydration/ Aromatization Cyclization->Dehydration Dehydration->GoldCat Catalyst Regeneration Pyrrole Substituted Pyrrole Dehydration->Pyrrole

Caption: Figure 1: Gold-Catalyzed Pyrrole Synthesis

Experimental Protocol: Synthesis of a Substituted Pyrrole

This protocol is adapted from established gold-catalyzed methods for pyrrole synthesis.

Materials:

  • 2-Aminoacetophenone (1.0 equiv)

  • 3-Methylamino-1-butyne (1.2 equiv)

  • (JohnPhos)Au(MeCN)SbF₆ (5 mol%)

  • Dioxane (0.1 M)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk tube under an Argon atmosphere, add 2-aminoacetophenone (e.g., 135 mg, 1.0 mmol) and (JohnPhos)Au(MeCN)SbF₆ (e.g., 39 mg, 0.05 mmol).

  • Add 10 mL of anhydrous dioxane via syringe.

  • Add 3-methylamino-1-butyne (e.g., 100 mg, 1.2 mmol) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Expert Insight: The use of a bulky phosphine ligand like JohnPhos can prevent catalyst deactivation and improve yields. Dioxane is a suitable high-boiling, non-coordinating solvent for this transformation.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired pyrrole product.

[3+2] Cycloaddition for the Synthesis of Functionalized Pyrroles

The terminal alkyne of 3-methylamino-1-butyne is an excellent dipolarophile for [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocycles[4]. By reacting with a suitable 1,3-dipole, such as a benzimidazolium ylide, one can achieve a highly efficient synthesis of polysubstituted pyrroles[5].

Mechanistic Rationale

The reaction is initiated by the in-situ generation of a 1,3-dipole (an N-ylide) from a precursor like 1-methyl-3-cyanomethyl-benzimidazolium bromide using a mild base[5]. This ylide then undergoes a concerted or stepwise [3+2] cycloaddition with the alkyne of 3-methylamino-1-butyne. This forms an unstable primary adduct which rapidly undergoes ring-opening of the imidazole moiety to yield the stable, aromatic pyrrole product.

three_plus_two_cycloaddition Figure 2: [3+2] Cycloaddition Workflow YlidePrecursor Benzimidazolium Bromide Precursor Ylide In-situ Generation of Benzimidazolium Ylide (1,3-Dipole) YlidePrecursor->Ylide Base Base (e.g., 1,2-Epoxybutane) Base->Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition AminoAlkyne 3-Methylamino-1-butyne (Dipolarophile) AminoAlkyne->Cycloaddition Adduct Unstable Bicyclic Primary Adduct Cycloaddition->Adduct RingOpening Spontaneous Ring Opening Adduct->RingOpening Product Polysubstituted Pyrrole RingOpening->Product

Caption: Figure 2: [3+2] Cycloaddition Workflow

Experimental Protocol: [3+2] Cycloaddition with a Benzimidazolium Ylide

This protocol is based on the work of Gaina and colleagues for the synthesis of highly substituted pyrroles[5].

Materials:

  • 1-Methyl-3-cyanomethyl-benzimidazolium bromide (1.0 equiv)

  • 3-Methylamino-1-butyne (1.1 equiv)

  • 1,2-Epoxybutane (solvent and base)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 1-methyl-3-cyanomethyl-benzimidazolium bromide (e.g., 267 mg, 1.0 mmol) in 1,2-epoxybutane (10 mL).

    • Expert Insight: 1,2-Epoxybutane serves a dual role as both the solvent and the base (an acid scavenger) required to generate the ylide in situ, simplifying the reaction setup.

  • Add 3-methylamino-1-butyne (e.g., 91 mg, 1.1 mmol) to the suspension.

  • Heat the mixture to reflux (approx. 63 °C) and maintain for 8-12 hours. The reaction progress can be monitored by observing the dissolution of the starting salt and by TLC analysis.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess 1,2-epoxybutane under reduced pressure.

  • The resulting crude solid is then purified by recrystallization (e.g., from ethanol) or by column chromatography to yield the pure pyrrole derivative.

Dipole PrecursorAlkyneExpected Product ClassTypical YieldsReference
Benzimidazolium SaltTerminal AlkynePolysubstituted Pyrrole50-75%[5]
Organic AzideTerminal Alkyne1,2,3-Triazole70-95%[6]
Nitrile OxideTerminal AlkyneIsoxazole60-85%[7]

Rhodium-Catalyzed Annulation for Pyridine Synthesis

Six-membered heterocycles like pyridines are ubiquitous in pharmaceuticals. Transition-metal-catalyzed C-H bond functionalization provides a modern and efficient route to construct these rings. Rhodium catalysis, in particular, enables the coupling of α,β-unsaturated ketoximes with terminal alkynes to form highly substituted pyridines in a single step[8].

Mechanistic Rationale

The reaction proceeds through a chelation-assisted C-H activation of the α,β-unsaturated ketoxime by the Rh(I) catalyst. This is followed by the insertion of the alkyne (3-methylamino-1-butyne) into the Rh-C bond. The resulting rhodacycle intermediate then undergoes a 6π-electrocyclization to form a dihydropyridine intermediate. Subsequent dehydration (aromatization) in situ furnishes the final pyridine product[8].

  • Expert Insight: The use of an electron-deficient phosphite ligand is often crucial to suppress the undesired side reaction of terminal alkyne dimerization, thereby maximizing the yield of the desired pyridine product[8].

rhodium_catalyzed_pyridine_synthesis Figure 3: Rhodium-Catalyzed Pyridine Synthesis Ketoxime α,β-Unsaturated Ketoxime CH_Activation C-H Activation (Chelation-Assisted) Ketoxime->CH_Activation AminoAlkyne 3-Methylamino-1-butyne Alkyne_Insertion Alkyne Insertion AminoAlkyne->Alkyne_Insertion RhCat {[Rh(coe)₂Cl]₂} + Phosphite Ligand RhCat->CH_Activation CH_Activation->Alkyne_Insertion Rhodacycle Rhodacycle Intermediate Electrocyclization 6π-Electrocyclization Alkyne_Insertion->Electrocyclization Dihydropyridine Dihydropyridine Intermediate Electrocyclization->Dihydropyridine Aromatization Dehydration/ Aromatization Dihydropyridine->Aromatization Aromatization->RhCat Catalyst Regeneration Pyridine Substituted Pyridine Aromatization->Pyridine

Caption: Figure 3: Rhodium-Catalyzed Pyridine Synthesis

Experimental Protocol: One-Pot Pyridine Synthesis

This protocol is an adaptation of the rhodium-catalyzed method developed by Thomson and co-workers[8].

Materials:

  • α,β-Unsaturated Ketoxime (e.g., benzalacetone oxime, 1.0 equiv)

  • 3-Methylamino-1-butyne (2.0 equiv)

  • {[Rh(coe)₂Cl]₂} (2.5 mol%)

  • Triisopropyl phosphite (P(O-iPr)₃, 10 mol%)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Procedure:

  • In an oven-dried vial under an Argon atmosphere, combine the α,β-unsaturated ketoxime (e.g., 161 mg, 1.0 mmol), {[Rh(coe)₂Cl]₂} (e.g., 18 mg, 0.025 mmol), and triisopropyl phosphite (e.g., 21 mg, 0.1 mmol).

  • Add 5 mL of anhydrous 1,2-dichloroethane (DCE).

  • Add 3-methylamino-1-butyne (e.g., 166 mg, 2.0 mmol) via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C for 24 hours.

    • Trustworthiness: This one-pot procedure, involving C-H activation, cyclization, and aromatization in a single operation, is a hallmark of modern, efficient synthesis. The protocol is self-validating through the formation of the highly stable aromatic pyridine ring.

  • After cooling, the reaction mixture is concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel (e.g., with an eluent system of ethyl acetate/hexanes) to isolate the target pyridine.

Conclusion and Future Outlook

3-Methylamino-1-butyne stands out as a highly effective and versatile building block for the synthesis of nitrogen-containing heterocycles. The protocols and mechanistic discussions presented herein demonstrate its utility in state-of-the-art catalytic methodologies, including gold-catalyzed pyrrole formation, [3+2] cycloadditions, and rhodium-catalyzed pyridine synthesis. For researchers and professionals in drug development, the ability to rapidly access diverse, chiral, and functionalized heterocyclic scaffolds from a single, readily available starting material is a significant advantage. Future applications will likely explore its use in asymmetric catalysis to control the stereochemistry of the final products, further expanding the chemical space accessible from this valuable reagent.

References

  • Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen Source. MDPI. Available at: [Link]

  • Pyridine synthesis by reactions of allyl amines and alkynes proceeding through a Cu(OAc)2 oxidation and Rh(iii)-catalyzed N-annulation sequence. Chemical Communications (RSC Publishing). Available at: [Link]

  • Coupling of enamides with alkynes or arynes for synthesis of substituted pyridines and isoquinolines via amide activation. Chemical Communications (RSC Publishing). Available at: [Link]

  • Electrocatalytic C-H Annulation of Alkynes to Functionalized Heterocycles: Synthesis and Mechanical Insights. ResearchGate. Available at: [Link]

  • Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. ACS Publications. Available at: [Link]

  • Synthesis of heterocycles via transition-metal-catalyzed hydroarylation of alkynes. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization. PMC - NIH. Available at: [Link]

  • From Thioureas to Thioquinolines through Isolated Benzothiazines by Gold Catalysis. PMC. Available at: [Link]

  • Gold-catalyzed Formation of Heterocycles - An Enabling New Technology for Medicinal Chemistry. PubMed. Available at: [Link]

  • Gold catalyzed synthesis of biologically active heterocycles from ynamides. Journal of Synthetic Chemistry. Available at: [Link]

  • Insights into gold-catalyzed formation of aza-heterocycles using benzofuroxans as nitrene transfer reagents: mechanism and origins of chemoselectivity. PMC - NIH. Available at: [Link]

  • Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. ACS Catalysis - ACS Publications. Available at: [Link]

  • Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central. Available at: [Link]

  • The stereo-divergent functionalization of alkynes: a comprehensive review. RSC Publishing. Available at: [Link]

  • Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. SynOpen. Available at: [Link]

  • Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. MDPI. Available at: [Link]

  • Simple synthesis of substituted pyrroles. PubMed - NIH. Available at: [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. MDPI. Available at: [Link]

  • 3-Methylbut-1-yne | C5H8 | CID 69019. PubChem - NIH. Available at: [Link]

  • Synthesis of Heterocycles from Alkyl 3-(Dimethylamino)propenoates and Related Enaminones. ResearchGate. Available at: [Link]

  • (But-3-yn-2-yl)(methyl)amine | C5H9N | CID 12632903. PubChem. Available at: [Link]

  • Highly regioselective nucleophilic/cycloaddition reactions of N-arylamino 1,3-diazabuta-1,3-dienes with α-nitrosostyrenes: synthesis of functionalised imidazoles and imidazole oxides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection. Available at: [Link]

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • 3-(Methylamino)but-3-en-2-one | C5H9NO | CID 20802483. PubChem. Available at: [Link]

  • Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. ResearchGate. Available at: [Link]

  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI. Available at: [Link]

  • The First Examples of [3+2] Cycloadditions with the Participation of (E)-3,3,3-Tribromo-1-Nitroprop-1-Ene. PMC - NIH. Available at: [Link]

  • 1,3-Dipolar Cycloaddition and Mannich Reactions of Alkynyl Triterpenes: New Trends in Synthetic Strategies and Pharmacological Applications. PubMed. Available at: [Link]

  • Decarboxylative 1,3-dipolar cycloadditions of l-proline. RSC Advances (RSC Publishing). Available at: [Link]

  • 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | C8H13NOS | CID 10214420. PubChem. Available at: [Link]

Sources

Application Note: Strategies for the Catalytic Hydrogenation of 3-Methylamino-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Hydrogenation of Aminoalkynes

The catalytic hydrogenation of alkynes is a cornerstone transformation in organic synthesis, providing access to both alkenes and alkanes.[1] For drug development and fine chemical synthesis, the partial reduction, or semihydrogenation, to a specific alkene isomer is often the primary objective.[2][3] The substrate in focus, 3-Methylamino-1-butyne, presents a classic challenge in this domain. It possesses a terminal alkyne, which is sterically accessible for hydrogenation, but also a secondary amine functionality.

The nitrogen atom's lone pair of electrons can potently coordinate to the active sites of transition metal catalysts (e.g., Palladium, Platinum, Rhodium), leading to catalyst inhibition or complete poisoning.[4][5][6][7] This interaction competes with the desired binding of the alkyne's π-system, often slowing or halting the reaction.[5][8] Therefore, successful hydrogenation requires a carefully orchestrated approach, balancing catalyst activity with strategies to mitigate the inhibitory effects of the amine.

This guide provides two distinct, validated protocols for the hydrogenation of 3-Methylamino-1-butyne, targeting two different synthetic outcomes:

  • Protocol A: Selective semihydrogenation to the Z-alkene, (Z)-3-Methylamino-1-butene, using a poisoned catalyst system.

  • Protocol B: Complete hydrogenation to the saturated alkane, 3-Methylaminobutane, using a highly active heterogeneous catalyst under pressure.

We will explore the causality behind the choice of catalyst, solvent, and reaction conditions for each pathway, providing researchers with a robust framework for achieving high-yield, selective reductions of this and similar aminoalkyne substrates.

Reaction Pathways and Strategic Overview

The hydrogenation of 3-Methylamino-1-butyne can be directed toward two primary products depending on the catalyst and conditions employed. The choice of pathway is dictated by the desired final molecular structure.

G sub 3-Methylamino-1-butyne (Starting Material) alkene (Z)-3-Methylamino-1-butene (cis-Alkene) sub->alkene Protocol A H₂, Lindlar's Catalyst (Semihydrogenation) alkane 3-Methylaminobutane (Alkane) sub->alkane Protocol B H₂, Pd/C (or PtO₂) (Full Hydrogenation) [High Activity] alkene->alkane Over-reduction [Unpoisoned Catalyst]

Caption: Hydrogenation pathways for 3-Methylamino-1-butyne.

Protocol A: Z-Selective Semihydrogenation to (Z)-3-Methylamino-1-butene

3.1. Scientific Principle

To achieve selective reduction of the alkyne to a cis-alkene without subsequent reduction to the alkane, a catalyst with attenuated reactivity is required.[9] Lindlar's catalyst is the archetypal system for this transformation.[10][11] It consists of palladium supported on calcium carbonate (CaCO₃) and is intentionally "poisoned" with lead acetate and quinoline.[12][13] The poisons modulate the electronic properties and block the most active sites on the palladium surface. This modification makes the catalyst active enough to reduce the high-energy alkyne π-bond but insufficiently active to reduce the lower-energy alkene π-bond of the product, thus preventing over-reduction.[10][14] The reaction proceeds via a syn-addition mechanism, where both hydrogen atoms are delivered to the same face of the alkyne on the catalyst surface, resulting in the exclusive formation of the (Z)- or cis-isomer.[12][13]

3.2. Materials and Equipment

Reagent/EquipmentSpecification
3-Methylamino-1-butyne>98% Purity
Lindlar's Catalyst5% Pd on CaCO₃, poisoned
Hydrogen (H₂) GasHigh Purity, in balloon or lecture bottle
SolventAnhydrous Ethanol or Ethyl Acetate
Reaction VesselRound-bottom flask with stir bar
AnalyticalTLC plates (Silica), GC-MS, NMR Spectrometer

3.3. Step-by-Step Experimental Protocol

  • Vessel Preparation: A 100 mL round-bottom flask containing a magnetic stir bar is oven-dried and allowed to cool to room temperature under an inert atmosphere (N₂ or Argon).

  • Reagent Addition: The flask is charged with 3-Methylamino-1-butyne (e.g., 1.0 g, 12.0 mmol) and dissolved in anhydrous ethanol (40 mL).

  • Catalyst Addition: Lindlar's catalyst (e.g., 100 mg, 10% w/w relative to substrate) is added to the solution. Note: The amine substrate can partially inhibit even Lindlar's catalyst; a slightly higher catalyst loading may be necessary compared to non-amine substrates.

  • Atmosphere Exchange: The flask is sealed with a septum. The atmosphere is carefully evacuated using a vacuum/inert gas manifold and backfilled with nitrogen three times. Subsequently, the atmosphere is evacuated and backfilled with hydrogen gas from a balloon.

  • Reaction Execution: The reaction mixture is stirred vigorously at room temperature (20-25 °C) under a positive pressure of hydrogen (from the balloon).

  • Monitoring: The reaction progress is monitored periodically. A small aliquot is withdrawn via syringe, filtered through a small plug of Celite® to remove the catalyst, and analyzed by TLC or GC-MS. The reaction is typically complete within 2-6 hours, indicated by the complete consumption of the starting alkyne. Critical: Do not allow the reaction to run indefinitely, as slow over-reduction can still occur.

  • Workup: a. Upon completion, the hydrogen atmosphere is replaced with nitrogen. b. The reaction mixture is carefully filtered through a pad of Celite® to remove the heterogeneous catalyst. The filter cake is washed with a small amount of ethanol. c. The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude product, (Z)-3-Methylamino-1-butene.

  • Characterization: The structure and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic alkyne C-H stretch (~3300 cm⁻¹) and the appearance of a C=C stretch (~1650 cm⁻¹) in the IR spectrum are indicative of a successful reaction.

Protocol B: Complete Hydrogenation to 3-Methylaminobutane

4.1. Scientific Principle

To achieve complete saturation of the alkyne to the corresponding alkane, a highly active and robust catalyst is necessary.[12] Palladium on activated carbon (Pd/C) is a widely used, effective catalyst for this purpose.[15][16] Unlike poisoned systems, standard Pd/C readily catalyzes the hydrogenation of both alkynes and alkenes.[12][15] The reaction proceeds sequentially: the alkyne is first reduced to the alkene, which remains adsorbed on the catalyst surface and is immediately hydrogenated further to the alkane.[12][14]

Due to the potential for catalyst poisoning by the amine, this reaction is often performed under elevated hydrogen pressure (e.g., 50-100 psi) in a dedicated pressure vessel, such as a Parr shaker. The higher pressure increases the concentration of hydrogen on the catalyst surface, enhancing the reaction rate and helping to overcome the competitive inhibition by the amine substrate and product.[7]

4.2. Materials and Equipment

Reagent/EquipmentSpecification
3-Methylamino-1-butyne>98% Purity
Palladium on Carbon (Pd/C)10% Pd on activated carbon
Hydrogen (H₂) GasHigh Purity, compressed gas cylinder
SolventAnhydrous Ethanol or Methanol
Reaction VesselParr hydrogenation apparatus or similar autoclave
AnalyticalGC-MS, NMR Spectrometer

4.3. Step-by-Step Experimental Protocol

  • Vessel Preparation: The pressure vessel of the Parr apparatus is cleaned, dried, and charged with 3-Methylamino-1-butyne (e.g., 1.0 g, 12.0 mmol) and ethanol (40 mL).

  • Catalyst Handling (Safety Warning): 10% Pd/C is often pyrophoric and must be handled with care, preferably in a fume hood and away from flammable materials. The catalyst (e.g., 50 mg, 5% w/w) is added to the vessel as a slurry in a small amount of the reaction solvent to minimize the risk of ignition.

  • System Assembly: The vessel is securely sealed into the Parr apparatus according to the manufacturer's instructions.

  • Atmosphere Exchange: The vessel is purged by pressurizing with nitrogen (or argon) to ~100 psi and then venting, repeated three times to remove all oxygen.

  • Reaction Execution: The vessel is pressurized with hydrogen gas to the desired pressure (e.g., 60 psi). The shaker is turned on to ensure vigorous agitation, and the reaction is allowed to proceed at room temperature. Hydrogen uptake is monitored via the pressure gauge.

  • Monitoring: The reaction is typically complete when hydrogen uptake ceases. For a definitive check, the reaction can be stopped, the pressure vented, and a sample analyzed by GC-MS.

  • Workup: a. Upon completion, the shaker is stopped, and the hydrogen pressure is carefully vented in a fume hood. b. The vessel is purged with nitrogen three times before opening. c. The reaction mixture is filtered through Celite® to remove the Pd/C catalyst. The filter cake is washed with ethanol. d. The filtrate is concentrated under reduced pressure to afford the crude 3-Methylaminobutane.

  • Characterization: The final product is characterized by NMR and mass spectrometry to confirm complete saturation of the carbon-carbon triple bond.

General Experimental Workflow

The following diagram outlines the universal workflow applicable to both protocols, from initial setup to final analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep1 Select Protocol (A or B) prep2 Charge Vessel with Substrate & Solvent prep1->prep2 prep3 Add Catalyst (Lindlar or Pd/C) prep2->prep3 react1 Purge System (Remove O₂) prep3->react1 react2 Introduce H₂ (Balloon or Pressure) react1->react2 react3 Run Reaction with Vigorous Stirring react2->react3 react4 Monitor Progress (TLC, GC-MS) react3->react4 workup1 Vent H₂ & Purge with N₂ react4->workup1 workup2 Filter Catalyst (via Celite®) workup1->workup2 workup3 Concentrate Filtrate (Rotovap) workup2->workup3 analysis Characterize Product (NMR, MS, IR) workup3->analysis

Caption: Generalized workflow for catalytic hydrogenation.

Summary of Conditions and Expected Outcomes

ParameterProtocol A (Semihydrogenation)Protocol B (Full Hydrogenation)
Target Product (Z)-3-Methylamino-1-butene3-Methylaminobutane
Catalyst Lindlar's Catalyst (5% Pd/CaCO₃, poisoned)10% Palladium on Carbon (Pd/C)
Catalyst Loading ~10% w/w~5% w/w
H₂ Source Balloon (1 atm)Compressed Gas Cylinder
H₂ Pressure ~1 atm50-100 psi
Temperature Room Temperature (20-25 °C)Room Temperature (20-25 °C)
Key Outcome Selective formation of the cis-alkeneComplete saturation to the alkane
Primary Challenge Preventing over-reduction to the alkaneOvercoming amine-induced catalyst inhibition

References

  • LibreTexts, C. (2024). 9.5: Reduction of Alkynes. Chemistry LibreTexts. [Link]

  • Macgregor, S. A., et al. (2000). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. Organometallics, 19(10), 1898–1907. [Link]

  • Khan Academy. (n.d.). Reduction of alkynes. Khan Academy. [Link]

  • Ananikov, V. P., et al. (2014). Selective hydrogenation of terminal alkynes over palladium nanoparticles within the pores of amino-modified porous aromatic frameworks. Catalysis Science & Technology, 4(9), 3123-3135. [Link]

  • James, B. R., et al. (2000). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. ResearchGate. [Link]

  • Boisson, C., et al. (2015). Selective catalytic hydrogenation of alkynes: Use of Lindlar's catalyst during practical works. L'Actualité Chimique, 395, 54-57. [Link]

  • Roy, K.-M. (2004). Hydrogenation of alkynes to give alkenes. Science of Synthesis, 8b, 897-911. [Link]

  • Pearson+. (n.d.). Reduction of an alkyne using the Lindlar catalyst. Pearson+. [Link]

  • Lumen Learning. (n.d.). 19.4. Reduction of alkenes and alkynes. Organic Chemistry II. [Link]

  • Semagina, N., et al. (2017). Advances in the preparation of highly selective nanocatalysts for the semi-hydrogenation of alkynes using colloidal approaches. Dalton Transactions, 46(28), 8995-9019. [Link]

  • Werkmeister, S., et al. (2015). Manganese-Catalyzed Hydrogenation of Amides and Polyurethanes: Is Catalyst Inhibition an Additional Barrier to the Efficient Hydrogenation of Amides and Their Derivatives? Topics in Catalysis, 58(14-17), 926-933. [Link]

  • Organic Chemistry Portal. (n.d.). Alkene synthesis by alkyne semireduction. [Link]

  • Professor Dave Explains. (2018). Enantioselective Hydrogenation of Carbonyls and Imines. YouTube. [Link]

  • Chemistry Steps. (n.d.). Alkynes to Alkenes. [Link]

  • Alonso, F., et al. (2023). Efficient (Z)-selective semihydrogenation of alkynes catalyzed by air-stable imidazolyl amino molybdenum cluster sulfides. Inorganic Chemistry Frontiers, 10(6), 1735-1744. [Link]

  • Boulanger, W. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois. [Link]

  • Li, Y., et al. (2021). Hydrogenation of Alkynes and Olefins Catalyzed by Quaternary Ammonium Salts. Chemistry – An Asian Journal, 16(1), 55-59. [Link]

  • Jagtap, S., et al. (2018). Selective hydrogenation of terminal alkynes by Ni(NO3)2⋅6 H2O. Advanced Synthesis & Catalysis, 360(15), 2838-2843. [Link]

  • Luo, J., et al. (2013). A detailed kinetic analysis of rhodium-catalyzed alkyne hydrogenation. Dalton Transactions, 42(32), 11536-11542. [Link]

  • Konnerth, H., & Prechtl, M. H. G. (2016). Selective partial hydrogenation of alkynes to (Z)-alkenes with ionic liquid-doped nickel nanocatalysts at near ambient conditions. Green Chemistry, 18(10), 3098-3104. [Link]

  • Li, Y., et al. (2021). Hydrogenation of Alkynes and Olefins Catalyzed by Quaternary Ammonium Salts. Chemistry – An Asian Journal, 16(1), 55-59. [Link]

  • ACS Publications. (n.d.). ACS Catalysis Ahead of Print. [Link]

  • Bishop, M. (2019). Selective Hydrogenation of Terminal Alkynes using Supported Palladium-Silver Nanoparticles. Cardiff University. [Link]

  • Luo, J., et al. (2013). A detailed kinetic analysis of rhodium-catalyzed alkyne hydrogenation. ResearchGate. [Link]

  • Sajiki, H., et al. (2001). [Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison]. Yakugaku Zasshi, 121(4), 297-307. [Link]

  • Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279-3281. [Link]

  • Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Mandal, P. K., & McMurray, J. S. (2007). Pd-C-induced catalytic transfer hydrogenation with triethylsilane. The Journal of Organic Chemistry, 72(17), 6599-6601. [Link]

  • Michelet, B., et al. (2017). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. Catalysts, 7(12), 377. [Link]

  • MDPI. (2020). Recent Advances of Pd/C-Catalyzed Reactions. [Link]

  • Professor Dave Explains. (2018). Hydrogenation of Alkynes. YouTube. [Link]

  • van Meerten, T., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry, 91(19), 12388-12394. [Link]

  • van Meerten, T., et al. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. National Institutes of Health. [Link]

Sources

Application Notes & Protocols for Reactions Involving 3-Methylamino-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental setup and execution of chemical reactions involving 3-Methylamino-1-butyne. This unique bifunctional molecule, possessing both a terminal alkyne and a secondary amine, serves as a versatile building block in organic synthesis. These protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry. We will explore its utility in cornerstone reactions such as the Sonogashira coupling, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the A³ (Aldehyde-Alkyne-Amine) coupling.

Introduction and Physicochemical Profile

3-Methylamino-1-butyne (IUPAC Name: N-methylbut-3-yn-2-amine) is a valuable reagent whose structure offers two distinct points for chemical modification: a reactive terminal alkyne (C≡C-H) and a nucleophilic secondary amine (R₂N-H). This dual functionality allows for its participation in a wide array of transformations, making it an attractive synthon for the construction of complex nitrogen-containing molecules, including pharmaceutical intermediates and novel materials.

Understanding the physical properties and safety hazards of this reagent is the foundation of any successful experimental design.

Table 1: Physicochemical Properties of 3-Methylamino-1-butyne

PropertyValueSource
IUPAC Name N-methylbut-3-yn-2-amine[1]
CAS Number 4070-90-0[1]
Molecular Formula C₅H₉N[1]
Molecular Weight 83.13 g/mol [1]
Appearance Liquid[2]
Density ~0.67 g/mL (estimated)[2][3]
Boiling Point ~29-30 °C[3]
Flash Point -30 °C (-22 °F)[2][3]
Safety & Handling

CAUTION: 3-Methylamino-1-butyne is a highly flammable liquid and vapor and is classified as causing severe skin burns and eye damage.[1] Its high volatility and low flash point demand stringent safety protocols.

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[4] The work area must be free of ignition sources such as open flames, hot plates, and non-intrinsically safe electrical equipment.[5][6]

  • Personal Protective Equipment (PPE): Standard PPE includes a flame-retardant lab coat, chemical splash goggles, and face shield. Impermeable gloves (e.g., nitrile) must be worn, and gloves should be changed immediately upon contamination.[4][6]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids, away from oxidizing agents.[2][7] Freezer storage (-10 to -30°C) is recommended.[7] Take precautionary measures against static discharge.[3]

  • Disposal: Dispose of waste in accordance with all federal, state, and local regulations for flammable and corrosive chemical waste.[5]

Core Reactivity and Mechanistic Considerations

The synthetic utility of 3-Methylamino-1-butyne stems from the orthogonal reactivity of its two functional groups.

  • The Terminal Alkyne: The acidic proton of the terminal alkyne can be deprotonated by a suitable base to form a potent acetylide nucleophile. This functionality is central to C-C bond formation. Furthermore, the alkyne itself is a key participant in powerful cycloaddition reactions.

  • The Secondary Amine: The lone pair of electrons on the nitrogen atom makes the amine group a competent nucleophile and a base. It can readily participate in reactions such as alkylation, acylation, and the formation of iminium ions, which are key intermediates in Mannich-type reactions.[8][9]

Application Protocol 1: Sonogashira Cross-Coupling

The Sonogashira coupling is a robust method for forming a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne.[10] This reaction is indispensable for the synthesis of arylalkynes and conjugated enynes.

Causality: The reaction relies on a dual catalytic system. A palladium(0) complex undergoes oxidative addition with the aryl halide. Concurrently, a copper(I) co-catalyst reacts with the alkyne and base to form a copper acetylide intermediate.[11] Transmetalation of the acetylide from copper to the palladium center, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst.[11][12] The amine base is crucial for neutralizing the HX formed and facilitating the formation of the copper acetylide.[12]

Sources

purification of 3-Methylamino-1-butyne by distillation or chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Purification of 3-Methylamino-1-butyne by Distillation and Chromatography Audience: Researchers, scientists, and drug development professionals.

Abstract

3-Methylamino-1-butyne is a valuable propargylamine building block in medicinal chemistry and materials science. Its utility is contingent on high purity, as residual starting materials or synthetic byproducts can interfere with subsequent reactions and compromise the integrity of final compounds. This application note provides a comprehensive guide to the purification of 3-Methylamino-1-butyne, detailing two robust, orthogonal methods: vacuum fractional distillation and preparative flash column chromatography. We delve into the physicochemical principles governing each technique, offer detailed, step-by-step protocols, and provide expert insights into process optimization and troubleshooting. The methodologies are designed to be self-validating, with an emphasis on achieving high-purity material suitable for demanding applications in drug development and beyond.

Introduction

Propargylamines are structural motifs of significant interest in the pharmaceutical industry, appearing in a range of bioactive molecules[1][2]. 3-Methylamino-1-butyne (CAS 4070-90-0), a chiral secondary amine and terminal alkyne, serves as a critical precursor for more complex molecular architectures. The dual functionality of the secondary amine and the terminal alkyne makes it susceptible to a variety of side reactions during its synthesis, leading to a range of impurities that can be challenging to separate.

Common synthetic routes, such as the direct alkylation of methylamine, are often complicated by over-alkylation, resulting in the formation of tertiary amines[3]. Multicomponent reactions, while elegant, can leave behind unreacted starting materials and catalysts[2]. Therefore, robust purification strategies are not merely a final step but an integral part of the synthetic process. This guide provides two field-proven protocols to address this challenge, enabling researchers to obtain 3-Methylamino-1-butyne with the high degree of purity required for reliable downstream applications.

Physicochemical Profile & Safety Considerations

A thorough understanding of the target molecule's properties is fundamental to designing an effective purification strategy. The presence of both a hydrogen bond-donating/accepting amine group and a π-system in the alkyne defines the molecule's behavior.

PropertyValueSource & Justification
CAS Number 4070-90-0[4]
Molecular Formula C₅H₉N[4]
Molecular Weight 83.13 g/mol [4]
Appearance Liquid[4]
Estimated Boiling Point 85 - 105 °C (at 760 mmHg)Estimated based on the structurally similar primary amine, 3-amino-3-methyl-1-butyne (B.P. 79-80 °C)[5]. The boiling point is suitable for distillation.
Polarity Moderately PolarPossesses a polar N-H bond and a nonpolar hydrocarbon backbone. The topological polar surface area is 12 Ų[4].
Basicity (pKa of conj. acid) ~10-11Typical for secondary alkylamines. This basicity is a critical factor in chromatographic purification.
Safety Hazards Highly Flammable (Flam. Liq. 2), Causes severe skin burns and eye damage (Skin Corr. 1B)[4]

Core Safety Directive: Due to its flammability and corrosivity, 3-Methylamino-1-butyne must be handled with extreme care in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including flame-retardant lab coats, chemical splash goggles, face shields, and chemically resistant gloves (e.g., nitrile), is mandatory. All operations should be conducted away from ignition sources.

Analysis of Potential Impurities

The choice of purification method is dictated by the nature of the impurities. The most common synthetic routes to 3-Methylamino-1-butyne involve the N-alkylation of methylamine, which is notorious for producing a mixture of products[3][6].

Impurity TypeSpecific ExampleBoiling Point (°C)Rationale for Presence & Separation Challenge
Starting Material (Amine) Methylamine-6.3Highly volatile; easily removed by evaporation or distillation, but can form salts.
Starting Material (Electrophile) 3-chloro-1-butyne76Close boiling point to the product, making simple distillation difficult.
Over-alkylation Product (But-3-yn-2-yl)dimethylamine~100-120 (Est.)Higher boiling point due to increased molecular weight. Can be separated by fractional distillation. Different polarity allows for chromatographic separation.
Solvent Residue Tetrahydrofuran (THF)66Common reaction solvent; must be removed.
Isomeric Byproducts 3-Methylamino-1,2-butadiene (Allene)N/ACan form via base-catalyzed rearrangement of the alkyne. Often has a similar boiling point and polarity.

Purification by Vacuum Fractional Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points. For thermally sensitive compounds or those with high boiling points, distillation under reduced pressure (vacuum distillation) is the method of choice[7][8]. It lowers the boiling point, mitigating the risk of thermal decomposition[7]. Fractional distillation enhances separation efficiency for compounds with close boiling points by introducing a fractionating column, which provides a large surface area for repeated vaporization-condensation cycles[9].

Underlying Principles

The secondary amine group in 3-Methylamino-1-butyne can participate in intermolecular hydrogen bonding, leading to a boiling point that is significantly higher than a non-polar compound of similar molecular weight. Impurities like the over-alkylation product (tertiary amine) cannot hydrogen bond and will have a boiling point primarily determined by van der Waals forces and molecular weight. Unreacted alkyl halides will have different boiling points based on their own intermolecular forces. Vacuum fractional distillation exploits these differences at lower temperatures, preserving the integrity of the target molecule[10].

Essential Equipment & Workflow

A standard vacuum fractional distillation apparatus is required. This includes a heating mantle, a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

G cluster_setup Apparatus Setup cluster_process Distillation Process cluster_analysis Post-Processing A Crude Product in Distillation Flask B Add Drying Agent (e.g., KOH pellets) A->B C Assemble Fractional Distillation Apparatus B->C D Attach Vacuum Source & Cold Trap C->D E Reduce Pressure to Target Vacuum (e.g., 20 mmHg) D->E F Begin Gentle Heating & Stirring E->F G Collect Low-Boiling Forerun (Impurities) F->G H Increase Temperature; Collect Product Fraction at Stable Boiling Point G->H I Stop Distillation; Leave High-Boiling Residue H->I J Cool & Vent System to Inert Gas (N2) I->J K Analyze Purity of Collected Fractions (GC, NMR) J->K

Caption: Workflow for Vacuum Fractional Distillation.

Detailed Protocol
  • Pre-treatment: To the flask containing the crude 3-Methylamino-1-butyne, add a small amount of potassium hydroxide (KOH) pellets. This removes residual water and acidic impurities. Allow to stand for 1-2 hours with occasional swirling.

  • Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place the thermometer bulb just below the sidearm leading to the condenser.

  • Evacuate: Connect the apparatus to a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone). Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).

  • Heating: Begin stirring and gently heat the distillation flask.

  • Collect Forerun: Collect the first few drops of distillate, which will contain low-boiling impurities and residual solvents, in a separate receiving flask.

  • Collect Product: As the temperature of the vapor rises and stabilizes, switch to a clean receiving flask. Collect the fraction that distills at a constant temperature and pressure. This is your purified product.

  • Shutdown: Once the product has been collected and the distillation rate slows or the temperature begins to rise sharply, stop the heating. Allow the apparatus to cool completely before carefully venting the system, preferably with an inert gas like nitrogen.

Optimization & Troubleshooting
  • Poor Separation: If the separation between the product and an impurity is poor, increase the efficiency of the fractionating column (e.g., use a longer column or one with a more efficient packing material like Raschig rings).

  • Bumping: Ensure smooth boiling by using a magnetic stir bar or boiling chips.

  • Thermal Decomposition: If the product appears to be decomposing (darkening color in the distillation pot), reduce the pressure further to lower the boiling point.

Purification by Flash Column Chromatography

Flash chromatography is a preparative liquid chromatography technique that uses moderate pressure to accelerate the elution of compounds from a column, enabling rapid and efficient separations[11][12]. It is particularly useful for separating compounds with different polarities.

Underlying Principles

The separation occurs based on the differential partitioning of compounds between a stationary phase (typically polar, like silica gel) and a mobile phase (typically a less polar organic solvent mixture)[13]. For basic compounds like amines, interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel can lead to strong, irreversible adsorption and significant peak tailing. This issue is expertly mitigated by adding a small amount of a competitive base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase. This additive deactivates the acidic sites on the silica, allowing the amine to elute symmetrically and efficiently.

Essential Equipment & Workflow

The setup includes a glass column packed with stationary phase, a solvent reservoir, a pressure source (air or nitrogen), and collection tubes.

G cluster_prep Preparation cluster_run Chromatography cluster_analysis Post-Processing A Select & Prepare Mobile Phase (e.g., Hexane/EtOAc + 1% TEA) B Pack Column with Silica Gel Slurry A->B C Pre-equilibrate Column with Mobile Phase B->C E Load Sample onto Column D Dissolve Crude Product in Minimal Solvent (or Dry Load) F Apply Gentle Pressure & Begin Elution E->F G Collect Fractions Systematically F->G H Monitor Elution using TLC Analysis G->H I Combine Pure Fractions Based on TLC H->I J Remove Solvent under Reduced Pressure (Rotary Evaporator) I->J K Analyze Purity of Final Product (GC, NMR) J->K

Sources

Application Notes and Protocols for the Quantification of 3-Methylamino-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Analytical Imperative for 3-Methylamino-1-butyne

3-Methylamino-1-butyne is a small, volatile aliphatic amine with potential applications as a building block in pharmaceutical synthesis. Its precise and accurate quantification is paramount for ensuring the quality, safety, and efficacy of any resulting drug substance. The presence of impurities, including unreacted starting materials, byproducts, and enantiomeric impurities, can significantly impact the pharmacological and toxicological profile of the final product. Therefore, robust and validated analytical methods are essential for raw material testing, in-process control, and final product release.

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of 3-Methylamino-1-butyne, addressing both achiral and chiral purity. The methodologies are grounded in established chromatographic principles and are designed to meet the rigorous standards of the pharmaceutical industry, with a focus on scientific integrity and self-validating systems.

Understanding the Analyte: Physicochemical Properties of 3-Methylamino-1-butyne

A thorough understanding of the analyte's properties is the foundation for developing effective analytical methods.

PropertyValueSource
Molecular Formula C₅H₉NPubChem
Molecular Weight 83.13 g/mol PubChem
Boiling Point Estimated to be low due to its small size and volatilityInferred from similar small amines
Polarity Polar, due to the presence of the amine groupGeneral chemical principles
Chirality The molecule contains a chiral center at the carbon atom bonded to the methylamino group.Structural analysis

The volatility and polarity of 3-Methylamino-1-butyne present specific challenges for chromatographic analysis. Direct analysis by gas chromatography (GC) can lead to poor peak shapes and adsorption onto the column, while its lack of a strong chromophore makes detection by UV-Vis spectrophotometry in high-performance liquid chromatography (HPLC) difficult without derivatization.[1][2]

Part 1: Achiral Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile compounds.[1] However, the polar nature of amines requires special consideration to achieve accurate and reproducible results.

Causality Behind Experimental Choices

Direct injection of underivatized amines onto standard non-polar or moderately polar GC columns often results in significant peak tailing. This is due to the interaction of the basic amine group with acidic silanol groups on the surface of the fused silica capillary column and inlet liner. To overcome this, two primary strategies are employed:

  • Base-Deactivated Columns: These columns are specially treated to minimize the number of active silanol sites, thereby reducing analyte interaction and improving peak symmetry.[3][4]

  • Derivatization: Chemically modifying the amine to a less polar and more volatile derivative can significantly improve its chromatographic behavior.[1]

For routine quantification where derivatization adds an extra step and potential for error, the use of a specialized base-deactivated column is often the preferred approach.

Experimental Workflow: GC-FID Quantification

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Sample Weigh Sample Solvent Dissolve in appropriate solvent (e.g., Methanol) Sample->Solvent Analysis GC_System GC-FID System with Base-Deactivated Column Solvent->GC_System Analysis Standard Prepare Calibration Standards Standard->GC_System Calibration Injection Inject Sample/Standard GC_System->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantify 3-Methylamino-1-butyne Calibration->Quantification

Caption: Workflow for the quantification of 3-Methylamino-1-butyne by GC-FID.

Detailed Protocol: GC-FID Method

1. Instrumentation and Consumables:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: Restek Rtx-Volatile Amine (30 m x 0.32 mm ID, 1.8 µm film thickness) or Agilent J&W CP-Volamine (30 m x 0.32 mm, 1.8 µm).[3][4]

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Gases for FID: Hydrogen, Air, and Nitrogen (makeup gas), high purity.

  • Vials: 2 mL amber glass vials with PTFE/silicone septa.

  • Syringe: 10 µL GC syringe.

2. Chromatographic Conditions:

ParameterConditionRationale
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte.
Injection Mode Split (50:1)Prevents column overloading and ensures sharp peaks.
Injection Volume 1 µL
Oven Program Initial: 50 °C (hold 2 min) Ramp: 10 °C/min to 200 °C (hold 5 min)Provides good separation from potential impurities and solvent front.
Carrier Gas Flow Helium at 1.5 mL/min (constant flow)
Detector Temperature 280 °CPrevents condensation of analytes in the detector.
Makeup Gas Flow Nitrogen at 25 mL/min
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min

3. Sample and Standard Preparation:

  • Solvent: HPLC-grade Methanol.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-Methylamino-1-butyne reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a suitable amount of the sample into a volumetric flask and dissolve in methanol to achieve a final concentration within the calibration range.

4. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of 3-Methylamino-1-butyne against the concentration of the calibration standards.

  • Perform a linear regression analysis and determine the coefficient of determination (r²), which should be ≥ 0.995.

  • Quantify the amount of 3-Methylamino-1-butyne in the sample by interpolating its peak area from the calibration curve.

Method Validation (as per ICH Q2(R1) Guidelines)

A rigorous validation process is essential to demonstrate that the analytical method is suitable for its intended purpose.[5]

Validation ParameterAcceptance Criteria
Specificity The peak for 3-Methylamino-1-butyne should be well-resolved from any potential impurities and the solvent front.
Linearity r² ≥ 0.995 over the specified concentration range.
Range The range should cover the expected concentrations in the samples.
Accuracy Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision (Repeatability) RSD ≤ 2.0% for six replicate injections of a standard solution.
Precision (Intermediate) RSD ≤ 3.0% when the analysis is performed by different analysts on different days and with different instruments.
Limit of Detection (LOD) Signal-to-noise ratio of approximately 3:1.
Limit of Quantification (LOQ) Signal-to-noise ratio of approximately 10:1, with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., ±2 °C in oven temperature, ±0.1 mL/min in flow rate).

Part 2: Impurity Profiling and Stability-Indicating HPLC-UV Method

For pharmaceutical applications, it is crucial to not only quantify the active pharmaceutical ingredient (API) but also to detect and quantify any impurities. A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of stability.[6][7]

Causality Behind Experimental Choices

Since 3-Methylamino-1-butyne lacks a strong UV chromophore, direct detection by HPLC-UV is challenging. Pre-column derivatization with a reagent that introduces a chromophore is a widely used and effective strategy.[8] 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is an excellent choice as it reacts with primary and secondary amines under mild conditions to form highly fluorescent and UV-active derivatives.

For the separation of the polar derivatized amine, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable technique. HILIC columns are designed to retain and separate polar compounds that are poorly retained on traditional reversed-phase columns.[9][10][11]

Potential Impurities in 3-Methylamino-1-butyne

Based on general amine synthesis routes, potential impurities could include:[12][13][14]

  • Unreacted starting materials: e.g., precursors to the butyne or methylamine moieties.

  • Byproducts: from side reactions during synthesis.

  • Degradation products: formed during storage or under stress conditions (e.g., oxidation, hydrolysis).[1][8]

  • Residual catalysts: e.g., heavy metals.[12]

Experimental Workflow: HPLC-UV Impurity Profiling

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample Weigh Sample Derivatization Derivatize with FMOC-Cl Sample->Derivatization Analysis HPLC_System HPLC-UV System with HILIC Column Derivatization->HPLC_System Analysis Standard Prepare & Derivatize Standards Standard->HPLC_System Calibration Injection Inject Derivatized Sample HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Impurity_Quant Quantify Impurities Integration->Impurity_Quant Stability_Assess Assess Stability Impurity_Quant->Stability_Assess

Caption: Workflow for impurity profiling of 3-Methylamino-1-butyne by HPLC-UV.

Detailed Protocol: Stability-Indicating HPLC-UV Method

1. Instrumentation and Consumables:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, with a quaternary pump, autosampler, and diode array detector (DAD).

  • Column: Waters ACQUITY UPLC BEH HILIC (100 mm x 2.1 mm, 1.7 µm).[15]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid).

  • Mobile Phase B: Acetonitrile.

  • Derivatization Reagent: 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) solution (3 mg/mL in acetonitrile).

  • Buffer for Derivatization: 0.1 M Borate buffer, pH 9.0.

  • Quenching Reagent: 1 M Glycine solution.

2. Derivatization Procedure:

  • To 100 µL of the sample or standard solution in a vial, add 200 µL of 0.1 M borate buffer (pH 9.0).

  • Add 200 µL of the FMOC-Cl solution.

  • Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.

  • Add 100 µL of 1 M glycine solution to quench the excess FMOC-Cl.

  • Vortex for 10 seconds. The sample is now ready for injection.

3. Chromatographic Conditions:

ParameterConditionRationale
Column Temperature 30 °CEnsures reproducible retention times.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Detection Wavelength 265 nmCorresponds to the absorbance maximum of the FMOC-amine derivative.
Gradient Program Time (min)%B
095
1070
1570
15.195
2095

4. Forced Degradation Studies:

To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on a sample of 3-Methylamino-1-butyne.[6][7][16]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for an appropriate duration.

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main peak of the 3-Methylamino-1-butyne derivative.

5. Method Validation:

The validation of an impurity method follows the same principles as the assay method, with some additional considerations.[17][18]

Validation ParameterAcceptance Criteria
Specificity Peak purity of the main peak should be demonstrated using a DAD detector in stressed samples.
LOD and LOQ Should be sufficiently low to detect impurities at the required reporting threshold (e.g., 0.05% for a typical pharmaceutical impurity).
Accuracy Determined by the recovery of known amounts of impurities spiked into the sample matrix.
Precision Assessed at the LOQ level and at the specification limit for impurities.

Part 3: Chiral Purity by Chiral Gas Chromatography

Since 3-Methylamino-1-butyne is a chiral molecule, it is essential to have a method to separate and quantify the enantiomers, especially in a pharmaceutical context where one enantiomer may have the desired therapeutic effect while the other could be inactive or even harmful.

Causality Behind Experimental Choices

The separation of enantiomers requires a chiral environment. In GC, this is achieved by using a chiral stationary phase (CSP).[19][20] Cyclodextrin-based CSPs are widely used for the separation of a broad range of chiral compounds, including amines.[20] Derivatization of the amine is often necessary to improve volatility and interaction with the CSP. Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for amines in chiral GC analysis.[21]

Experimental Workflow: Chiral GC Separation

Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis Sample Dissolve Sample in Aprotic Solvent Derivatization Derivatize with TFAA Sample->Derivatization Analysis Chiral_GC GC System with Chiral Column Derivatization->Chiral_GC Analysis Injection Inject Derivatized Sample Chiral_GC->Injection Separation Enantiomeric Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Enantio_Purity Calculate Enantiomeric Purity Integration->Enantio_Purity

Caption: Workflow for the determination of enantiomeric purity by chiral GC.

Detailed Protocol: Chiral GC Method

1. Instrumentation and Consumables:

  • Gas Chromatograph: As described for the achiral GC method.

  • Column: Cyclodextrin-based chiral column, e.g., Astec CHIRALDEX G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness).

  • Derivatization Reagent: Trifluoroacetic anhydride (TFAA).

  • Solvent: Dichloromethane (DCM), anhydrous.

2. Derivatization Procedure:

  • Dissolve approximately 10 mg of the 3-Methylamino-1-butyne sample in 1 mL of anhydrous DCM.

  • Add 100 µL of TFAA.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Cool to room temperature.

  • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of DCM for GC analysis.

3. Chromatographic Conditions:

ParameterConditionRationale
Inlet Temperature 220 °C
Injection Mode Split (100:1)
Injection Volume 1 µL
Oven Program Isothermal at 90 °CIsothermal conditions often provide better chiral resolution. The optimal temperature may need to be determined experimentally.
Carrier Gas Flow Helium at 1.0 mL/min
Detector Temperature 250 °C

4. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers of the derivatized 3-Methylamino-1-butyne.

  • Calculate the enantiomeric purity (or enantiomeric excess, ee) using the following formula:

    • % Enantiomeric Purity = [Area of major enantiomer / (Area of major enantiomer + Area of minor enantiomer)] x 100

    • % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

5. Method Validation:

The validation of a chiral method focuses on demonstrating its ability to accurately and precisely determine the enantiomeric ratio.

Validation ParameterAcceptance Criteria
Specificity Baseline resolution of the two enantiomers (Resolution > 1.5).
LOD and LOQ for the Minor Enantiomer Sufficiently sensitive to quantify the minor enantiomer at the desired level (e.g., 0.1%).
Precision Repeatable determination of the enantiomeric ratio.
Accuracy Determined by analyzing samples with known enantiomeric ratios.

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive quality control of 3-Methylamino-1-butyne. The GC-FID method offers a straightforward approach for achiral quantification, while the pre-column derivatization HPLC-UV method provides a powerful tool for impurity profiling and stability assessment. The chiral GC method is essential for ensuring the enantiomeric purity of the compound.

It is imperative that these methods are thoroughly validated in the user's laboratory to ensure their suitability for the intended application, in accordance with regulatory expectations. The principles and protocols outlined herein serve as a solid foundation for the development and implementation of reliable analytical control strategies for 3-Methylamino-1-butyne in a research and drug development setting.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3-Methylamino-1-butyne Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Methylamino-1-butyne. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

Introduction: The Chemistry of 3-Methylamino-1-butyne

3-Methylamino-1-butyne is a valuable propargylamine, a class of compounds widely used as building blocks in medicinal chemistry and materials science.[1] Their utility stems from the dual functionality of the nucleophilic secondary amine and the reactive terminal alkyne, which is a key handle for reactions like the copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry").[2]

The synthesis of this molecule, while seemingly straightforward, presents several challenges including side-product formation, low yields, and purification difficulties. This guide addresses the most common synthetic routes and provides a structured approach to overcoming these obstacles.

Section 1: Core Synthetic Strategies & Mechanistic Overview

Two primary, reliable strategies are employed for the synthesis of 3-Methylamino-1-butyne. The choice between them often depends on the availability of starting materials, scale, and desired purity profile.

  • Route A: Direct SN2 Alkylation of Methylamine. This is a classic nucleophilic substitution where methylamine attacks a 3-halopropyne, such as propargyl bromide. The reaction is mechanistically simple but requires careful control to prevent over-alkylation.

  • Route B: A³ Coupling (Aldehyde-Alkyne-Amine). This is a powerful one-pot, three-component reaction involving an aldehyde (formaldehyde), a terminal alkyne (acetylene or a surrogate), and methylamine.[3] It is often catalyzed by a copper salt and is highly atom-economical.[3]

Section 2: Frequently Asked Questions (General Optimization)

This section covers broad experimental parameters applicable to most synthetic approaches.

Q: How do I select the optimal solvent for the reaction?

A: Solvent choice is critical and influences reactant solubility, reaction rate, and side-product formation.

  • For Direct Alkylation (Route A): Polar aprotic solvents like Acetonitrile (MeCN), Tetrahydrofuran (THF), or Dimethylformamide (DMF) are generally preferred. They effectively solvate the reactants without interfering with the nucleophilic amine. In some cases, using an excess of aqueous methylamine can serve as both reactant and solvent, simplifying the setup.

  • For A³ Coupling (Route B): A range of solvents can be effective. Water is an excellent green solvent for this reaction, particularly for aliphatic aldehydes and amines.[3] Alcohols like methanol or ethanol are also common. For less soluble substrates, co-solvents or polar aprotic solvents may be necessary.

Q: What is the ideal temperature and reaction time?

A: These parameters are interdependent. Start with milder conditions and increase intensity as needed.

  • Initial Screening: Begin reactions at room temperature (20-25 °C) or slightly below (0 °C), especially if using reactive electrophiles like propargyl bromide, to control the initial exotherm.

  • Optimization: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish after several hours, gradually increase the temperature in 10-15 °C increments. For many propargylamine syntheses, temperatures between 40-65 °C are effective.[4]

  • Causality: Higher temperatures increase the rate of the desired reaction but can also accelerate side reactions like solvent decomposition, over-alkylation (Route A), or alkyne homo-coupling (Route B).

Q: How do I effectively monitor the reaction's progress?

A: Direct monitoring is the only way to truly know when your reaction is complete. Visual inspection is rarely sufficient.

  • TLC: Use a suitable mobile phase (e.g., Ethyl Acetate/Hexanes with 1% Triethylamine to prevent amine streaking on the silica plate). Stain with potassium permanganate, which readily visualizes the alkyne and amine groups.

  • GC/GC-MS: This is the preferred method for volatile products like 3-Methylamino-1-butyne. It provides quantitative data on the consumption of starting materials and the formation of products and byproducts.

Section 3: Troubleshooting Specific Synthetic Routes

This section provides targeted advice for issues you may encounter with each primary synthetic route.

Route A: Direct SN2 Alkylation

Q: My reaction is very slow or incomplete, even at elevated temperatures. What's wrong?

A: This is a common issue often related to insufficient nucleophilicity or leaving group ability.

  • Check Your Base: Methylamine is a base, but an additional, non-nucleophilic inorganic base (e.g., K₂CO₃, Na₂CO₃) is often required to neutralize the HBr formed during the reaction. This prevents the formation of methylammonium hydrobromide, which is a much poorer nucleophile.

  • Leaving Group: Ensure you are using a good leaving group. Propargyl bromide is generally more reactive than propargyl chloride.

  • Phase Transfer Catalyst: If using a biphasic system (e.g., an organic solvent with aqueous methylamine), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can dramatically accelerate the reaction by transporting the amine nucleophile into the organic phase.[4]

Q: I'm forming a significant amount of the di-propargylated byproduct, N-methyl-N,N-di(prop-2-yn-1-yl)amine. How do I prevent this?

A: This is the most common challenge with this route. The product, a secondary amine, can be more nucleophilic than the starting primary amine and reacts with another equivalent of propargyl bromide.

  • Stoichiometry is Key: Use a large excess of methylamine (5 to 10 equivalents). This statistically favors the reaction of propargyl bromide with the abundant methylamine over the newly formed product.

  • Slow Addition: Add the propargyl bromide dropwise to the solution of methylamine over an extended period (1-2 hours) using a syringe pump. This maintains a low instantaneous concentration of the electrophile, further favoring the reaction with the more abundant nucleophile.

Route B: A³ Coupling

Q: My A³ coupling reaction has a very low yield. What are the most critical parameters to investigate?

A: The success of the A³ coupling hinges on the catalyst's activity and the nature of the reactants.

  • Catalyst Choice & Loading: Copper(I) salts like CuI, CuBr, or CuCl are most common.[3] Ensure your copper salt is fresh; Cu(I) can oxidize to the less active Cu(II) on storage. Catalyst loading is typically 1-5 mol%.

  • Alkyne Source: If using acetylene gas, ensure efficient bubbling through the reaction mixture. Alternatively, use a protected alkyne or an acetylene surrogate that is easier to handle.

  • Aldehyde Source: Paraformaldehyde is a common solid source for formaldehyde, but it needs to depolymerize effectively. Ensure the reaction is heated sufficiently (often >50 °C) to facilitate this. An aqueous formaldehyde solution can also be used.

  • Oxygen Exclusion: While not always strictly required, some copper-catalyzed reactions, especially those prone to Glaser-type homo-coupling of the alkyne, benefit from being run under an inert atmosphere (Nitrogen or Argon).[5]

Q: I'm observing a significant amount of a solid byproduct that I believe is polydiacetylene from Glaser coupling. How do I stop this?

A: Glaser coupling is the oxidative homo-coupling of terminal alkynes, a common side reaction in copper-catalyzed systems.

  • Minimize Oxygen: De-gas your solvent and run the reaction under a nitrogen or argon atmosphere to minimize the presence of oxygen, the primary oxidant for this side reaction.[5]

  • Add a Co-catalyst/Ligand: Sometimes, the addition of a ligand can stabilize the copper catalyst and favor the A³ pathway over the Glaser pathway.

  • Adjust pH: The pH of the reaction medium can influence the rate of side reactions. Ensure your conditions are optimized.

Section 4: Experimental Protocols & Data

Optimized Protocol: Route A - High-Selectivity Mono-alkylation

This protocol is designed to maximize the yield of the desired mono-alkylation product.

  • Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a 40% aqueous solution of methylamine (70 mL, ~10 equivalents).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Substrate Addition: Dissolve propargyl bromide (80% in toluene, 1 equivalent) in 20 mL of THF. Add this solution to the dropping funnel.

  • Reaction: Add the propargyl bromide solution dropwise to the stirred methylamine solution over 1 hour, ensuring the internal temperature does not exceed 10 °C.

  • Warm & Monitor: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours, monitoring by GC until the propargyl bromide is consumed.

  • Work-up: Cool the mixture again to 0 °C. Carefully add 50 mL of diethyl ether. Quench the reaction by slowly adding 2 M NaOH solution until the aqueous layer is basic (pH > 12).

  • Extraction: Separate the layers. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate the solvent using a rotary evaporator at low temperature (<30 °C) to avoid loss of the volatile product.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield 3-Methylamino-1-butyne as a clear, colorless liquid.

Data Summary: Screening Reaction Parameters

The following table provides a conceptual framework for optimizing your reaction. Actual results may vary.

EntryRouteSolventBase (equiv.)Temp (°C)Time (h)Yield (%)Purity (GC, Area%)
1ATHFK₂CO₃ (1.5)25124580:20 (Mono:Di)
2AMeCNK₂CO₃ (1.5)5066075:25 (Mono:Di)
3Aaq. MeNH₂None (excess)2567595:5 (Mono:Di)
4BWaterNone60880>98
5BMeOHNone60872>98

Section 5: Visualization of Workflows and Mechanisms

Diagrams generated using Graphviz provide clear visual aids for complex processes.

General Optimization Workflow

OptimizationWorkflow cluster_plan Planning cluster_exec Execution & Analysis cluster_decision Decision cluster_refine Refinement Plan Select Synthetic Route (e.g., Route A or B) Params Identify Key Parameters (Solvent, Temp, Stoichiometry) Plan->Params Exec Execute Baseline Experiment Params->Exec Monitor Monitor Progress (TLC, GC) Exec->Monitor Analyze Analyze Results (Yield, Purity) Monitor->Analyze Decision Results Acceptable? Analyze->Decision Troubleshoot Consult Troubleshooting Guide Decision->Troubleshoot No Report Final Optimized Protocol Decision->Report Yes Modify Modify Parameters (e.g., add catalyst, change temp) Troubleshoot->Modify Modify->Exec Re-run Experiment

Caption: A workflow for systematic reaction optimization.

Troubleshooting Tree: Low Product Yield

TroubleshootingTree Start Low Yield Observed Check_SM Starting Material Consumed? Start->Check_SM Check_Mass Mass Balance Accounted For? Check_SM->Check_Mass Yes Incomplete Incomplete Reaction: - Increase Temp/Time - Check Reagent Purity - Add Catalyst Check_SM->Incomplete No Side_Rxn Side Reaction Dominant: - Consult Route-Specific Guide - Adjust Stoichiometry - Lower Temperature Check_Mass->Side_Rxn Yes Decomp Product or SM Decomposition: - Use Milder Conditions - Check pH Check_Mass->Decomp No, a lot of tar Workup_Loss Loss During Work-up: - Optimize Extraction pH - Check Solvent Choice - Avoid Product Volatility Side_Rxn->Workup_Loss If side products don't account for loss A3_Mechanism MeNH2 CH₃NH₂ Iminium [CH₂=N⁺HCH₃] Eschenmoser-like Iminium Ion MeNH2->Iminium + H⁺, -H₂O H2CO CH₂O H2CO->Iminium + H⁺, -H₂O Alkyne HC≡CH Acetylide [HC≡CCu] Copper Acetylide Alkyne->Acetylide Cu Cu(I) Catalyst Cu->Acetylide Product H₂C(N(H)CH₃)C≡CH 3-Methylamino-1-butyne Iminium->Product Nucleophilic Attack Acetylide->Product Nucleophilic Attack

Caption: The proposed mechanism for the A³ coupling reaction.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. Retrieved from Organic Chemistry Portal. [Link]

  • Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • Wikipedia. (2023). Methylamine. Retrieved from Wikipedia. [Link]

  • MDPI. (2021). Optimized Method for the Synthesis of Alkyne-Modified 2′-Deoxynucleoside Triphosphates. Retrieved from MDPI. [Link]

  • Master Organic Chemistry. (2014). Synthesis (5) – Reactions of Alkynes. Retrieved from Master Organic Chemistry. [Link]

Sources

Technical Support Center: Navigating Side Reactions of 3-Methylamino-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methylamino-1-butyne. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile secondary propargylamine in their synthetic workflows. As a bifunctional molecule containing both a reactive terminal alkyne and a secondary amine, 3-Methylamino-1-butyne is a powerful building block. However, this dual reactivity can also lead to specific side products if reaction conditions are not meticulously controlled. This document provides in-depth troubleshooting guides and frequently asked questions to help you identify, mitigate, and understand the formation of common impurities and side products, ensuring the integrity and success of your experiments.

Troubleshooting Guide: Common Issues & Mechanistic Solutions

This section addresses specific problems you may encounter during reactions involving 3-Methylamino-1-butyne. Each entry details the likely cause, the underlying chemical mechanism, and actionable solutions.

Issue 1: An unexpected, higher molecular weight product is observed in my copper-catalyzed coupling reaction, especially when other terminal alkynes are present.

Q: My reaction mixture (e.g., an A³ coupling) shows a significant side product with a mass corresponding to a dimer of the alkyne substrate I'm using. What is happening and how can I prevent it?

A: This is a classic case of alkyne homocoupling, often referred to as Glaser coupling.

  • Causality (The "Why"): This side reaction is particularly prevalent in copper(I)-catalyzed systems exposed to an oxidant, typically molecular oxygen. The copper(I) catalyst is oxidized to copper(II), which then facilitates the oxidative dimerization of the terminal alkyne to form a 1,3-diyne. The presence of an amine base, such as 3-Methylamino-1-butyne itself, can accelerate this process. While you intend for the copper acetylide to react with an iminium ion (in an A³ coupling), it instead reacts with another molecule of oxidized acetylide.

  • Troubleshooting & Protocol:

    • Atmospheric Control: The most critical step is to rigorously exclude oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).

    • Degas Solvents: Use solvents that have been thoroughly degassed via methods like freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes.

    • Catalyst System: While Cu(I) salts like CuI or CuBr are common, their purity is key. If your catalyst has been exposed to air, it may contain Cu(II) impurities that initiate homocoupling. Consider adding a mild reducing agent or using a pre-formed, air-stable Cu(I) complex.

    • Order of Addition: Add the copper catalyst last, after the reaction vessel has been made inert and charged with the other reagents.

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add the aldehyde (1.0 eq) and 3-Methylamino-1-butyne (1.1 eq) in degassed toluene.

  • Seal the flask with septa and purge with Argon for 15 minutes.

  • Add the second alkyne component (1.2 eq).

  • In a separate, sealed vial, suspend the copper(I) catalyst (e.g., CuI, 5 mol%) in a small amount of degassed toluene.

  • Using a gas-tight syringe, add the catalyst slurry to the reaction mixture under a positive pressure of Argon.

  • Heat the reaction as required and monitor by TLC or LC-MS.

Caption: Troubleshooting workflow for alkyne homocoupling.

Issue 2: My reaction involving a strong base results in a complex mixture of isomers.

Q: I am attempting to deprotonate the terminal alkyne of 3-Methylamino-1-butyne to form the acetylide for subsequent alkylation. However, my NMR spectrum shows multiple species, suggesting isomerization. What is occurring?

A: You are likely observing base-catalyzed isomerization of the terminal alkyne to an internal alkyne or an allene.

  • Causality (The "Why"): The protons on the carbon adjacent to the triple bond (the propargylic position) are weakly acidic. In the presence of a sufficiently strong base, especially at elevated temperatures, deprotonation can occur at this position, leading to an equilibrium between the terminal alkyne, the corresponding allene (3-methylamino-1,2-butadiene), and the more thermodynamically stable internal alkyne (3-methylamino-2-butyne).[1] This equilibrium mixture will then react with your electrophile, leading to a mixture of products.

  • Troubleshooting & Protocol:

    • Base Selection: Use bases that rapidly and selectively deprotonate the terminal alkyne. Organolithium reagents like n-BuLi are excellent choices. Avoid bases known to promote isomerization, such as sodium amide (NaNH₂) in ammonia at higher temperatures or potassium tert-butoxide, unless isomerization is desired.

    • Temperature Control: Perform the deprotonation at very low temperatures (e.g., -78 °C) to kinetically favor deprotonation of the most acidic proton (the acetylenic C-H) and suppress the competing isomerization pathways.

    • Reaction Time: Add the electrophile shortly after the acetylide is formed. Allowing the acetylide solution to stir for extended periods, especially if the temperature rises, can increase the risk of isomerization.

BaseTypical Temp.Isomerization RiskComments
n-BuLi-78 °CLowPreferred for clean acetylide formation.
LDA-78 °C to 0 °CLow to ModerateGood alternative to n-BuLi.
NaNH₂-33 °C to RTHighOften used for elimination reactions to form alkynes; can drive isomerization to the terminal alkyne from internal ones, but can also cause mixtures if not controlled.[2]
KOtBu> 0 °CVery HighGenerally unsuitable for selective terminal deprotonation.
Issue 3: Hydration of the alkyne is producing an aldehyde side product in addition to the expected ketone.

Q: I am using a standard mercury(II)-catalyzed hydration to convert the alkyne to a ketone, but I am isolating a mixture of 3-methylamino-butan-2-one and what appears to be 3-methylamino-butanal. Why am I getting the aldehyde?

A: The formation of the aldehyde suggests that a competing anti-Markovnikov hydration is occurring alongside the expected Markovnikov addition.

  • Causality (The "Why"): Mercury-catalyzed hydration follows Markovnikov's rule, where the nucleophile (water) adds to the more substituted carbon of the triple bond, leading to an enol intermediate that tautomerizes to a methyl ketone. However, if reaction conditions inadvertently promote a radical mechanism or if a competing hydroboration-oxidation pathway is somehow initiated (e.g., through contaminated reagents), you could see anti-Markovnikov addition, which yields an aldehyde after tautomerization. More commonly, this can be an issue if the alkyne first isomerizes to an allene, which can then hydrate to give mixed products.

  • Troubleshooting & Protocol:

    • Reagent Purity: Ensure the purity of your HgSO₄ and H₂SO₄.

    • Strictly Ionic Conditions: Avoid conditions that could promote radical reactions (e.g., exposure to UV light, presence of radical initiators).

    • Alternative Methods: For unambiguous formation of the ketone, consider alternative, non-mercury-based methods. For clean conversion to the aldehyde, a dedicated hydroboration-oxidation sequence is the standard and most reliable method.

Hydration_Pathways sub 3-Methylamino-1-butyne enol_ket Enol Intermediate (Markovnikov) sub->enol_ket HgSO4, H2SO4 (Markovnikov Add'n) enol_ald Enol Intermediate (Anti-Markovnikov) sub->enol_ald Hydroboration-Oxidation (Anti-Markovnikov Add'n) ketone Desired Product: 3-Methylamino-butan-2-one enol_ket->ketone Tautomerization aldehyde Side Product: 3-Methylamino-butanal enol_ald->aldehyde Tautomerization

Caption: Competing hydration pathways for 3-Methylamino-1-butyne.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-Methylamino-1-butyne during long-term storage? A1: Like many amines, it is susceptible to slow air oxidation over time, which can lead to the formation of N-oxides or other oxidative degradation products, often presenting as a discoloration (yellowing or browning) of the material. Secondly, as a terminal alkyne, it can be sensitive to trace metals and acidic conditions, which may catalyze slow oligomerization or polymerization. For optimal stability, store under an inert atmosphere (Argon is preferred), in a cool, dark place, and in high-purity containers.

Q2: I am performing a reaction on the secondary amine (e.g., acylation). Can the alkyne interfere? A2: Generally, under standard acylation or sulfonylation conditions (e.g., using an acyl chloride or anhydride with a non-nucleophilic base like triethylamine), the alkyne is unreactive. However, if the conditions are harsh (e.g., high heat) or if a nucleophilic base is used that can deprotonate the alkyne, you may see side reactions. It is always best to use the mildest conditions possible and monitor the reaction closely for the consumption of your starting material.

Q3: Can 3-Methylamino-1-butyne undergo self-condensation or polymerization? A3: Yes, this is a potential issue. The combination of a nucleophilic amine and an electrophilic alkyne in the same molecule makes it susceptible to intramolecular or intermolecular reactions under certain conditions. For instance, strong acid can protonate the amine, and the resulting ammonium salt might be a catalyst for alkyne polymerization. Transition metal catalysts, especially those used for alkyne activation (e.g., Ru, Rh, Pd), can also promote polymerization or cyclization if the desired intermolecular reaction is slow. Always add catalysts at the recommended temperature and ensure efficient mixing to promote the desired reaction over these side pathways.

References

  • Peshkov, V. A., Pereshivko, O. P., Nechaev, A. A., Peshkov, A. A., & Van der Eycken, E. V. (2018). Reactions of secondary propargylamines with heteroallenes for the synthesis of diverse heterocycles. Chemical Society Reviews, 47(11), 3861-3898. [Link]

  • Barros, M. T. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(11), 3369. [Link]

  • ResearchGate. (n.d.). Reactions of secondary propargylamines with heteroallenes for the synthesis of diverse heterocycles | Request PDF. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2010). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. The Journal of Organic Chemistry, 75(1), 273-276. [Link]

  • ResearchGate. (n.d.). (a) Synthesis of secondary propargylamines through A³ coupling.... Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • Chad's Prep. (2020, December 4). 9.3 Synthesis of Alkynes | Organic Chemistry [Video]. YouTube. [Link]

  • University of Calgary. (n.d.). PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. Retrieved from [Link]

Sources

Technical Support Center: Preventing Unwanted Polymerization of 3-Methylamino-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Methylamino-1-butyne. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional molecule. Its unique structure, containing both a terminal alkyne and a secondary amine, makes it highly valuable in synthesis but also susceptible to unwanted polymerization. This guide provides in-depth, field-proven insights into the mechanisms of its degradation and robust protocols to ensure its stability during storage and reactions.

Section 1: Understanding the Instability of 3-Methylamino-1-butyne

Q1: Why is 3-Methylamino-1-butyne so prone to polymerization and degradation?

The reactivity of 3-Methylamino-1-butyne stems from the combination of two functional groups: a terminal alkyne and an adjacent secondary amine.

  • The Terminal Alkyne: The C-H bond on a terminal alkyne is weakly acidic, making it susceptible to deprotonation, especially in the presence of transition metals. This reactivity is the basis for many useful transformations but also for undesired side reactions.

  • Primary Polymerization Pathway - Glaser Coupling: The most significant and common pathway for the polymerization of terminal alkynes is oxidative Glaser coupling.[1][2] This reaction involves the coupling of two terminal alkynes to form a diyne. In the context of a bulk reagent, this process can propagate, leading to oligomers and polymers. This pathway is critically dependent on two factors:

    • A Copper(I) Catalyst: Often present as a trace impurity from manufacturing or introduced from lab equipment.

    • An Oxidant: Typically molecular oxygen from the air. The mechanism requires the oxidation of Cu(I) to Cu(II).[1]

  • Other Potential Pathways: While Glaser coupling is dominant, other mechanisms can contribute to degradation. The compound's basic amino group can influence the reaction environment, and under certain conditions (e.g., exposure to strong acids or radical initiators), other polymerization routes may become relevant.

The diagram below illustrates the fundamental mechanism of copper-catalyzed Glaser coupling, the primary culprit behind the polymerization of terminal alkynes.

Glaser_Coupling cluster_0 Step 1: Alkyne Coordination & Deprotonation cluster_1 Step 2: Oxidation cluster_2 Step 3: Reductive Elimination Alkyne1 2 R-C≡C-H Intermediate1 Copper(I) Acetylide [R-C≡C-Cu] Alkyne1->Intermediate1 Coordination & Deprotonation Cu1 2 Cu(I) Cu1->Intermediate1 Intermediate1_copy Copper(I) Acetylide [R-C≡C-Cu] Intermediate2 Oxidized Intermediate [R-C≡C-Cu(II)] Intermediate1_copy->Intermediate2 -e⁻ O2 Oxygen (O₂) O2->Intermediate2 Intermediate2_copy Oxidized Intermediate [R-C≡C-Cu(II)] Diyne Diyne Product R-C≡C-C≡C-R Intermediate2_copy->Diyne Coupling Cu1_regen Cu(I) Regenerated Intermediate2_copy->Cu1_regen +e⁻ Workflow Start Reaction Complete (Under Inert Atmosphere) Cool Cool Reaction Mixture to ≤ 0 °C Start->Cool Quench Quench with a Reducing Agent (e.g., Sn(EH)₂ solution) or Chelating Agent (EDTA soln.) Cool->Quench Critical Step Bad_Workup Expose to Air Before Catalyst Removal Cool->Bad_Workup Workup Aqueous Workup / Extraction (Now safe to expose to air) Quench->Workup Purify Column Chromatography or Distillation Workup->Purify Product Pure, Monodisperse Product Purify->Product Problem Glaser Coupling Occurs! (Bimodal Distribution) Bad_Workup->Problem

Caption: Experimental workflow to prevent post-reaction polymerization.

  • Detailed Protocol Steps:

    • Maintain Inert Atmosphere: Do not expose the reaction mixture to air upon completion.

    • Cool the Reaction: Lowering the temperature to 0°C or below significantly slows the rate of potential coupling. [2] 3. Quench the Catalyst: Before proceeding with an aqueous workup, add a solution to neutralize the catalytic activity of the copper. Two effective strategies are:

      • Add a Reducing Agent: Introduce a solution of a reducing agent like tin(II) 2-ethylhexanoate (Sn(EH)₂) to scavenge any Cu(II) and keep the copper in the non-oxidative Cu(I) state. [2] * Add a Chelating Agent: Add an aqueous solution of a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to bind tightly to the copper ions, rendering them catalytically inactive.

    • Proceed with Workup: After quenching, it is safe to proceed with standard aqueous extraction and purification procedures.

Appendix A: Summary of Recommended Additives

AdditivePurposeTypical ConcentrationApplication Stage
Butylated Hydroxytoluene (BHT) Radical Inhibitor100-200 ppmStorage
Sodium Ascorbate Reducing Agent5-10 mol%During Cu(I)-catalyzed reactions
Tin(II) 2-ethylhexanoate Reducing AgentExcess (e.g., 1.1 eq. to Cu)Post-reaction quench
EDTA (disodium salt) Chelating AgentAqueous solution (e.g., 0.5 M)Post-reaction quench

References

  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society.[Link]

  • Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed.[Link]

  • 3-amino-3-methyl-1-Butyne - Physico-chemical Properties. ChemBK.[Link]

  • Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization. National Institutes of Health (NIH).[Link]

  • Copper(I) Alkyne and Alkynide Complexes. ResearchGate.[Link]

  • Hydration of alkynes. Khan Academy.[Link]

  • Alkynylcopper(i) polymers and their use in a mechanistic study of alkyne–azide click reactions. Royal Society of Chemistry.[Link]

  • If a monomer has both alkene and alkyne on it, how can I control the polymerization only happening on the alkene , but not on the alkyne? ResearchGate.[Link]

  • Cyclic Polymers from Alkynes: A Breakthrough in Polymer Chemistry. Oboro Labs.[Link]

  • Hydration and Oxymercuration of Alkynes. Master Organic Chemistry.[Link]

  • Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.[Link]

  • (But-3-yn-2-yl)(methyl)amine. PubChem.[Link]

  • Polymerization of 3-methyl-1-butene in the presence of heterogeneous titanium-magnesium and homogeneous metallocene catalysts. ResearchGate.[Link]

  • Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes. ChemRxiv.[Link]

Sources

Technical Support Center: Troubleshooting Incomplete 3-Methylamino-1-butyne Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering incomplete reactions during the synthesis of 3-Methylamino-1-butyne. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have structured this guide to address common issues with scientific rigor and practical, field-tested advice.

I. Understanding the Synthesis of 3-Methylamino-1-butyne

The synthesis of 3-Methylamino-1-butyne, a valuable building block in pharmaceutical development, typically involves the N-alkylation of a propargylamine derivative or a related synthetic strategy. The core transformation involves the formation of a new carbon-nitrogen bond. While seemingly straightforward, this reaction is susceptible to various issues that can lead to incomplete conversion of starting materials, low yields, and the formation of impurities.

A common synthetic approach involves the reaction of a suitable starting material, such as 3-chloro-3-methyl-1-butyne, with methylamine. This is a nucleophilic substitution reaction where the methylamine acts as the nucleophile.

Reaction Pathway Overview

Below is a generalized workflow for a typical synthesis of 3-Methylamino-1-butyne.

Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Starting_Material Starting Material (e.g., 3-chloro-3-methyl-1-butyne) Reaction_Vessel Reaction Setup (Inert atmosphere, Temperature control) Starting_Material->Reaction_Vessel Reagents Reagents (Methylamine, Base, Solvent) Reagents->Reaction_Vessel Monitoring Reaction Monitoring (TLC, GC-MS) Reaction_Vessel->Monitoring Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Purification (Distillation, Chromatography) Extraction->Purification Product_Characterization Product Characterization (NMR, IR, MS) Purification->Product_Characterization

Caption: A generalized workflow for the synthesis of 3-Methylamino-1-butyne.

II. Troubleshooting Guide: Incomplete Reactions

This section addresses the most common problem encountered in this synthesis: an incomplete reaction, where a significant amount of starting material remains even after extended reaction times.

Question 1: My reaction is incomplete, with starting material still present. What are the likely causes and how can I fix it?

An incomplete reaction can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Cause 1: Reagent Quality and Stoichiometry
  • Expertise & Experience: The purity and reactivity of your starting materials and reagents are paramount. Methylamine, in particular, can be problematic. If using a solution of methylamine, its concentration may have decreased over time due to volatility. Bases used to scavenge the acid byproduct (e.g., HCl) must be strong enough and sufficiently soluble in the reaction medium. Over-alkylation can also be an issue when using reactive nucleophiles like amines with electrophiles.[1] Careful optimization of stoichiometry, solvent, and base is a good approach to mitigate this.[1]

  • Troubleshooting Protocol:

    • Verify Methylamine Concentration: If using a solution, titrate it to confirm its molarity before use. Alternatively, use freshly opened or newly prepared solutions.

    • Assess Base Strength and Solubility: Ensure the chosen base (e.g., potassium carbonate, triethylamine) is appropriate for the reaction. If the base is not soluble, it cannot effectively neutralize the acid byproduct, which can protonate the methylamine and reduce its nucleophilicity. Consider using a more soluble base or a different solvent system.[2]

    • Check Stoichiometry: An insufficient excess of methylamine can lead to an incomplete reaction. While a large excess can drive the reaction to completion, it can also complicate purification. A typical starting point is 1.5 to 3 equivalents of methylamine.

Potential Cause 2: Suboptimal Reaction Conditions
  • Expertise & Experience: Temperature, solvent, and reaction time are critically interlinked. N-alkylation reactions often require sufficient thermal energy to overcome the activation barrier. The choice of solvent is also critical as it affects the solubility of reagents and the reaction rate.[2]

  • Troubleshooting Protocol:

    • Increase Reaction Temperature: If the reaction is sluggish at room temperature, cautiously increase the temperature. Monitor for the formation of byproducts at higher temperatures using TLC or GC-MS.

    • Optimize Solvent Choice: The solvent should fully dissolve the reactants. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are often good choices for N-alkylation reactions as they can improve the solubility of both the amine and the base.[2][3]

    • Extend Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may be all that is needed. Continue to monitor the reaction's progress to determine the point of maximum conversion.

Data Summary: Impact of Reaction Parameters
ParameterPotential IssueRecommended ActionExpected Outcome
Methylamine Low concentration/purityUse a fresh, standardized solution.Increased reaction rate and conversion.
Base Insufficient strength or solubilitySwitch to a stronger, more soluble base (e.g., Cs₂CO₃).Effective acid scavenging, maintaining amine nucleophilicity.
Temperature Too lowGradually increase temperature while monitoring.Faster reaction rate, but potential for side reactions.
Solvent Poor solubility of reagentsChange to a more suitable solvent (e.g., ACN, DMF).Improved reaction kinetics and homogeneity.
Reaction Time InsufficientExtend the reaction time with monitoring.Higher conversion to the desired product.
Question 2: I'm observing the formation of significant byproducts. What are they and how can I minimize them?

Byproduct formation is a common challenge in the synthesis of secondary amines. Understanding the potential side reactions is key to mitigating them.

Potential Side Reaction 1: Overalkylation
  • Expertise & Experience: The product, 3-Methylamino-1-butyne, is a secondary amine and is often more nucleophilic than the starting methylamine. This can lead to a subsequent reaction with the starting material to form a tertiary amine.[4] This "runaway" alkylation is a well-documented issue in amine synthesis.[4]

  • Mitigation Strategy:

    • Use a large excess of methylamine: This will statistically favor the reaction of the starting material with methylamine over the product.

    • Slow addition of the alkylating agent: Adding the starting material (e.g., 3-chloro-3-methyl-1-butyne) slowly to the solution of methylamine can help maintain a high concentration of the primary amine relative to the secondary amine product, thus minimizing overalkylation.

Potential Side Reaction 2: Elimination
  • Expertise & Experience: If a strong, sterically hindered base is used, or if the reaction is run at high temperatures, an elimination reaction can compete with the desired substitution, leading to the formation of an allene or other unsaturated byproducts.[5]

  • Mitigation Strategy:

    • Choose a non-nucleophilic, moderately strong base: A base like potassium carbonate is often a good choice.

    • Maintain a moderate reaction temperature: Avoid excessive heat, which can favor elimination pathways.

Logical Relationship Diagram: Troubleshooting Incomplete Reactions

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Incomplete_Reaction Incomplete Reaction (Starting material remains) Reagent_Issues Reagent Quality/ Stoichiometry Incomplete_Reaction->Reagent_Issues Condition_Issues Suboptimal Reaction Conditions Incomplete_Reaction->Condition_Issues Side_Reactions Competing Side Reactions Incomplete_Reaction->Side_Reactions Verify_Reagents Verify Reagent Purity & Concentration Reagent_Issues->Verify_Reagents Optimize_Stoichiometry Optimize Stoichiometry (Excess Amine) Reagent_Issues->Optimize_Stoichiometry Optimize_Conditions Optimize Temperature & Solvent Condition_Issues->Optimize_Conditions Control_Addition Slow Addition of Alkylating Agent Side_Reactions->Control_Addition Choose_Base Select Appropriate Base Side_Reactions->Choose_Base

Caption: A logical diagram for troubleshooting incomplete reactions.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of this reaction? A1: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis and to identify byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.[5]

Q2: How should I purify the final product? A2: Due to the volatility of 3-Methylamino-1-butyne, fractional distillation under reduced pressure is the preferred method of purification. If non-volatile impurities are present, column chromatography on silica gel may be employed, but care must be taken due to the basic nature of the amine.

Q3: Are there any safety concerns I should be aware of? A3: 3-Methylamino-1-butyne is a flammable and corrosive liquid.[6] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The starting materials and reagents may also have specific hazards; always consult the Safety Data Sheet (SDS) before beginning any experiment.

IV. References

  • ChemBK. (2024, April 10). 3-amino-3-methyl-1-Butyne. Retrieved from [Link]

  • Transformation Tutoring. (2023, September 27). Complete Guide to Alkyne Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2014, January 29). Synthesis (5) – Reactions of Alkynes. Retrieved from [Link]

  • Leah4sci. (2016, April 23). Alkyne Reactions Products and Shortcuts [Video]. YouTube. Retrieved from [Link]

  • Pearson+. (n.d.). Starting with 3-methyl-1-butyne, how can you prepare the following compounds?. Retrieved from [Link]

  • PubChem. (n.d.). (But-3-yn-2-yl)(methyl)amine. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Alkynes in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 7). Avoiding Over-alkylation. Retrieved from [Link]

  • Quora. (2023, February 25). Is a vigorous oxidation of 3-methyl-1-butyne possible? What does the equation look like?. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis using alkynes. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation?. Retrieved from [Link]

  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Retrieved from

  • ResearchGate. (2025, August 7). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved from [Link]

  • Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol. Retrieved from

  • Google Patents. (n.d.). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers. Retrieved from

  • ResearchGate. (n.d.). (PDF) 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Conversion of N-Alkylamines to N-Propargylamines Through C–H Activation Promoted by Lewis Acid/Organocopper Catalysis: Application to Late-Stage Functionalization of Bioactive Molecules. Retrieved from [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylbut-1-yne. Retrieved from [Link]

  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same. Retrieved from

  • Google Patents. (n.d.). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol. Retrieved from

  • ResearchGate. (2025, October 19). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Purification of 3-Methylamino-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 3-Methylamino-1-butyne. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this key synthetic intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you have the knowledge to troubleshoot and adapt procedures effectively.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the synthesis and analysis of 3-Methylamino-1-butyne.

Q1: What is a reliable synthetic strategy for preparing 3-Methylamino-1-butyne?

A common and effective strategy for synthesizing secondary propargylamines like 3-Methylamino-1-butyne is through the nucleophilic substitution of a suitable propargylic electrophile with methylamine. A highly plausible route starts from 3-butyn-1-ol.

Proposed Synthetic Pathway:

  • Activation of the Hydroxyl Group: The hydroxyl group of 3-butyn-1-ol is a poor leaving group. It must first be converted into a better one, such as a tosylate (toluenesulfonate) or mesylate (methanesulfonate), or directly to a halide. Reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine yields the corresponding sulfonate ester.

  • Nucleophilic Substitution: The resulting propargyl sulfonate is then reacted with an excess of methylamine. The methylamine acts as a nucleophile, displacing the tosylate or mesylate group in an SN2 reaction to form the desired product, 3-Methylamino-1-butyne. Using an excess of methylamine is crucial to minimize the formation of the tertiary amine byproduct via double alkylation.

This multi-step approach is often preferred because it utilizes readily available starting materials and involves well-understood, high-yielding reactions.

Q2: Which reaction parameters are most critical for maximizing yield and minimizing side reactions?

Controlling the reaction conditions is paramount. The causality behind each parameter is key:

  • Temperature: The nucleophilic substitution step should be conducted at a controlled temperature, typically starting at 0°C and allowing it to slowly warm to room temperature. Exothermic reactions can lead to unwanted side products if the temperature is not managed. Higher temperatures can promote elimination reactions or polymerization of the alkyne.[1]

  • Stoichiometry: A significant molar excess of methylamine (typically 3-5 equivalents) is recommended. This high concentration of the primary nucleophile competitively inhibits the newly formed secondary amine (the product) from acting as a nucleophile itself and reacting with another molecule of the propargyl electrophile. This is a classic strategy to prevent over-alkylation.

  • Solvent Choice: A polar aprotic solvent such as Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) is ideal for the SN2 reaction. These solvents can solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.

  • Reaction Time: The reaction should be monitored to completion. Incomplete reactions not only lower the yield but also complicate purification by leaving unreacted electrophile, which can degrade during workup.[1]

Q3: What are the best analytical methods for monitoring reaction progress and assessing final purity?

A multi-pronged analytical approach is recommended for robust process control.

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring. A stain (e.g., ninhydrin for the amine, or potassium permanganate for the alkyne) can be used to visualize the consumption of starting material and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for this type of molecule. It allows for the separation of volatile components (starting materials, product, byproducts) and their identification based on their mass-to-charge ratio. It is invaluable for identifying process-related impurities.[2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides unambiguous structural confirmation of the final product and can be used for quantitative purity assessment (qNMR) if an internal standard is used. It is particularly useful for identifying isomeric impurities that may not separate well by GC.

  • High-Performance Liquid Chromatography (HPLC): While the free amine may be too volatile for standard reversed-phase HPLC, it can be derivatized to make it suitable for analysis. HPLC is particularly useful for quantifying non-volatile impurities or for analyzing the product as a salt.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing causal analysis and actionable solutions.

Problem 1: The reaction yield is consistently low.

Low yield is a common issue that can often be traced back to several root causes.

Possible CauseScientific Rationale & ExplanationSuggested Solution
Incomplete Reaction The activation of the alcohol may be inefficient, or the SN2 displacement is sluggish. This leaves starting material unconverted.- Verify Activation: Use TLC or GC-MS to confirm the complete conversion of 3-butyn-1-ol to its tosylate/mesylate derivative before adding methylamine. - Increase Reaction Time/Temperature: Allow the reaction to stir longer at room temperature or warm it gently (e.g., to 40°C). Monitor progress carefully to avoid byproduct formation.[1]
Side Reactions The primary competing side reaction is the formation of the tertiary amine, bis(but-3-yn-1-yl)(methyl)amine, from over-alkylation. Elimination reactions can also occur if a strong, sterically hindered base is used.- Increase Amine Excess: Use a larger excess of methylamine (e.g., 5-10 equivalents) to outcompete the secondary amine product. - Slow Addition: Add the propargyl electrophile slowly to a solution of methylamine. This maintains a high relative concentration of the primary amine throughout the reaction.
Product Loss During Workup 3-Methylamino-1-butyne is a relatively low molecular weight amine and can be volatile and/or water-soluble, especially in its protonated form.- pH Control: During aqueous extraction, basify the solution to a pH > 11 to ensure the amine is in its freebase form, which is less water-soluble. - Solvent Choice: Use a lower-boiling point solvent for extraction (e.g., diethyl ether, dichloromethane) to facilitate removal under reduced pressure with minimal heating. - Salt Formation: Consider converting the amine to its hydrochloride salt, which is a non-volatile solid and can be isolated by filtration or recrystallization.
Problem 2: The final product is impure, with persistent side products.

Purity is critical, and identifying the source of impurities is the first step to eliminating them.

Possible CauseScientific Rationale & ExplanationSuggested Solution
Unreacted Starting Material Incomplete conversion of the propargyl tosylate/mesylate.- Optimize Reaction: See "Incomplete Reaction" solutions under Problem 1. - Purification: Unreacted electrophile can often be removed by column chromatography. Alternatively, a scavenger resin that reacts with sulfonyl chlorides could be used.
Over-alkylation Product The secondary amine product is nucleophilic and reacts with the electrophile to form a tertiary amine.- Modify Stoichiometry: The most effective solution is to increase the molar excess of methylamine and use slow addition, as described previously. This is a kinetic solution—favoring the reaction of the more abundant nucleophile.
Isomeric Impurities Under certain basic or thermal conditions, the terminal alkyne can isomerize to an internal alkyne or an allene.[1]- Mild Conditions: Ensure the reaction and workup are performed under mild thermal conditions. Use a non-nucleophilic base during the activation step that is fully neutralized or removed before substitution. - Purification: Fractional distillation under reduced pressure can often separate isomers with different boiling points.
Experimental Workflow and Side Reaction Pathway

The following diagram illustrates the intended synthetic route and the major potential side reaction.

G A 3-Butyn-1-ol B Propargyl Tosylate A->B  TsCl, Pyridine (Activation) C 3-Methylamino-1-butyne (Desired Product) B->C  Excess CH3NH2 (SN2) (Desired Pathway) D Bis(but-3-yn-1-yl)(methyl)amine (Over-alkylation Impurity) C->D  + Propargyl Tosylate (SN2) (Side Reaction)

Synthetic pathway and major side reaction.
Protocols and Methodologies
Protocol 1: Synthesis of 3-Methylamino-1-butyne

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and analytical monitoring.

  • Activation Step (Formation of Propargyl Tosylate):

    • Dissolve 3-butyn-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C under a nitrogen atmosphere.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM.

    • Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC until the alcohol is consumed.

    • Quench the reaction with cold water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure without excessive heating. The crude tosylate is often used directly in the next step.

  • Substitution Step:

    • In a separate flask, prepare a solution of methylamine (4.0 eq, e.g., as a 40% solution in water or in THF) in THF and cool to 0°C.

    • Add the crude propargyl tosylate from the previous step dropwise to the methylamine solution.

    • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring overnight.

    • Monitor the reaction by GC-MS for the disappearance of the tosylate.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove most of the THF and excess methylamine.

    • Add water and 2M NaOH solution to adjust the pH to >11.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous K₂CO₃ (a basic drying agent is preferred for amines).

    • Filter and carefully concentrate the solvent on a rotary evaporator with a cooled water bath.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure 3-Methylamino-1-butyne.

Troubleshooting Workflow: Diagnosing Low Purity

This decision tree can guide your efforts when encountering an impure final product.

G start Impure Product by GC-MS check_sm Major impurity is starting material? start->check_sm check_side_product Major impurity is a higher MW product? check_sm->check_side_product No sol_sm Force reaction to completion: - Increase time/temperature - Check reagent quality check_sm->sol_sm Yes check_isomer Impurity has same mass but different RT? check_side_product->check_isomer No sol_side_product Suppress over-alkylation: - Increase excess of CH3NH2 - Use slow addition of electrophile check_side_product->sol_side_product Yes sol_isomer Minimize isomerization: - Use milder base/temperature - Purify by fractional distillation check_isomer->sol_isomer Yes end_node Implement Solution & Re-analyze sol_sm->end_node sol_side_product->end_node sol_isomer->end_node

Decision tree for troubleshooting product impurity.
References
  • Science.gov. Process related impurities: Topics by Science.gov. [Link]

  • ResearchGate. (2025). Clarification of route specific impurities found in methylamphetamine synthesised using the Birch method. [Link]

  • ResearchGate. (2025). (1S,2S)-1-Methylamino-1-phenyl-2-chloropropane: Route specific marker impurity of methamphetamine synthesized from ephedrine via chloroephedrine. [Link]

  • PubMed Central (PMC). (2017). Methods for the Chemical Analysis of β-N-Methylamino-L-Alanine: What Is Known and What Remains to Be Determined. [Link]

Sources

stability of 3-Methylamino-1-butyne under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methylamino-1-butyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Introduction

3-Methylamino-1-butyne is a versatile building block in organic synthesis, featuring a secondary amine and a terminal alkyne. This unique combination of functional groups imparts specific reactivity to the molecule, but also introduces potential stability concerns. Understanding the stability of this compound under various experimental conditions is critical for reliable and reproducible results in your research and development endeavors. This guide provides a comprehensive overview of potential stability issues and the methodologies to assess them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and troubleshooting scenarios you may encounter during the handling, storage, and use of 3-Methylamino-1-butyne.

Storage and Handling

Q1: What are the ideal storage conditions for 3-Methylamino-1-butyne?

A1: For long-term storage, 3-Methylamino-1-butyne should be stored at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[1] It is a flammable and corrosive liquid, so it should be kept in a tightly sealed container in a well-ventilated area, away from heat, sparks, and open flames.[2]

Q2: I noticed the color of my 3-Methylamino-1-butyne has changed from colorless to a pale yellow. Is it still usable?

A2: A slight color change to pale yellow can indicate minor degradation or the presence of impurities. While it may still be suitable for some applications, it is crucial to assess its purity before use, especially for sensitive reactions. We recommend running a purity check using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A significant color change (e.g., to dark brown) suggests more extensive degradation, and the use of that batch is not recommended.

Q3: My compound has been exposed to air. What are the potential consequences?

A3: Exposure to air can lead to two primary issues. Firstly, the secondary amine is susceptible to oxidation. Secondly, the amine can react with atmospheric carbon dioxide to form a carbamate salt. This can alter the compound's reactivity and introduce impurities. If air exposure is suspected, it is advisable to re-analyze the material for purity.

Reaction Troubleshooting

Q4: My reaction yield is lower than expected when using 3-Methylamino-1-butyne. What could be the cause?

A4: Lower than expected yields can stem from several factors related to the stability of 3-Methylamino-1-butyne:

  • Purity of the starting material: Always ensure the purity of your 3-Methylamino-1-butyne before starting a reaction.

  • Reaction with acidic reagents: The secondary amine is basic and will react with acidic reagents. If your reaction involves an acid, the 3-Methylamino-1-butyne will be protonated, which can affect its nucleophilicity and solubility.

  • Incompatible solvents: Certain solvents can react with amines. For example, ketones like acetone can form imines. Ensure your chosen solvent is compatible.

  • Thermal instability: If your reaction is run at elevated temperatures, thermal degradation of the compound could be a contributing factor.

Q5: I am performing a reaction with a strong base. Will this affect the 3-Methylamino-1-butyne?

A5: Yes. The terminal alkyne has an acidic proton that can be deprotonated by strong bases (e.g., organolithium reagents, sodium amide). This will form an acetylide, which is a potent nucleophile. If this is not the intended reaction, you should avoid using strong bases.

In-depth Stability Analysis

To rigorously assess the stability of 3-Methylamino-1-butyne, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and products.

Forced Degradation Protocol

This protocol outlines a systematic approach to investigating the stability of 3-Methylamino-1-butyne under various stress conditions.[3][4][5][6]

1. Preparation of Stock Solution: Prepare a stock solution of 3-Methylamino-1-butyne in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • At timed intervals (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • At timed intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • At timed intervals, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of 3-Methylamino-1-butyne in a controlled temperature oven at 80°C for 48 hours.

    • At timed intervals, withdraw a sample, prepare a solution in the mobile phase, and analyze.

    • Alternatively, reflux a solution of the compound in a suitable solvent.

  • Photostability:

    • Expose a solution of 3-Methylamino-1-butyne (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[7][8][9]

    • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.

    • Analyze both the exposed and control samples at the end of the exposure period.

3. Analytical Method: A stability-indicating analytical method is crucial for these studies. A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method is generally suitable.[10][11][12][13]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a suitable wavelength (to be determined by UV scan of the compound).

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate the parent compound from all potential degradation products.

Potential Degradation Pathways

Based on the functional groups present in 3-Methylamino-1-butyne, the following degradation pathways can be anticipated:

  • Oxidation: The secondary amine can be oxidized to a nitrone or other oxidized species. The alkyne can undergo oxidative cleavage, especially with strong oxidizing agents, to form carboxylic acids and potentially carbon dioxide.[4][12][14]

  • Dimerization/Polymerization: Under thermal stress, amines can undergo self-condensation or polymerization reactions. The reactive alkyne group could also participate in polymerization.

  • Hydrolysis: While the core structure is not expected to be readily hydrolyzable, extreme pH conditions could potentially lead to unforeseen reactions.

  • Photodegradation: The molecule may absorb UV light, leading to the formation of reactive intermediates and subsequent degradation products.[15]

The following diagram illustrates a potential degradation workflow:

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Acid/Base Hydrolysis Acid/Base Hydrolysis Degradation Products Degradation Products Acid/Base Hydrolysis->Degradation Products Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->Degradation Products Thermal (Heat) Thermal (Heat) Thermal (Heat)->Degradation Products Photolytic (Light) Photolytic (Light) Photolytic (Light)->Degradation Products Stability-Indicating HPLC Stability-Indicating HPLC Impurity Identification (LC-MS, GC-MS) Impurity Identification (LC-MS, GC-MS) Stability-Indicating HPLC->Impurity Identification (LC-MS, GC-MS) Characterization Structure Elucidation (NMR) Structure Elucidation (NMR) Impurity Identification (LC-MS, GC-MS)->Structure Elucidation (NMR) Confirmation 3-Methylamino-1-butyne 3-Methylamino-1-butyne 3-Methylamino-1-butyne->Acid/Base Hydrolysis Subjected to 3-Methylamino-1-butyne->Oxidation (H2O2) Subjected to 3-Methylamino-1-butyne->Thermal (Heat) Subjected to 3-Methylamino-1-butyne->Photolytic (Light) Subjected to Degradation Products->Stability-Indicating HPLC Separation & Quantification

Forced Degradation Workflow

Data Summary

The following table summarizes the expected stability profile of 3-Methylamino-1-butyne based on general chemical principles. Actual stability should be confirmed experimentally.

ConditionPotential for DegradationLikely Degradation ProductsRecommended Mitigation
Elevated Temperature HighOligomers, polymerization products, darkened color.Store at recommended 2-8°C. Avoid prolonged heating in reactions.
Acidic pH Moderate to HighProtonated amine (salt formation). Potential for alkyne hydration.Use appropriate stoichiometry of acid. Buffer reactions if necessary.
Basic pH ModerateAcetylide formation with strong bases.Avoid strong bases unless acetylide formation is desired.
Oxidizing Agents HighN-oxides, carboxylic acids (from alkyne cleavage).Avoid contact with strong oxidizers. Use an inert atmosphere.
Light Exposure PossibleComplex mixture of photoproducts.Store in amber vials or protect from light.

Advanced Analytical Protocols

For a thorough investigation of degradation products, the following advanced analytical techniques are recommended.

Protocol 1: Development of a Stability-Indicating RP-HPLC Method
  • Scouting Phase:

    • Screen different C18 columns from various manufacturers.

    • Test different mobile phase compositions (e.g., acetonitrile/water and methanol/water) and pH modifiers (e.g., formic acid, trifluoroacetic acid, ammonium acetate).

  • Method Optimization:

    • Optimize the gradient profile to achieve good resolution between the parent peak and any degradation peaks.

    • Adjust the column temperature and flow rate to improve peak shape and analysis time.

  • Forced Degradation Sample Analysis:

    • Inject samples from the forced degradation study to confirm that all degradation products are well-separated from the main peak.

  • Method Validation:

    • Perform a full validation according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Protocol 2: Identification of Degradation Products by LC-MS and GC-MS
  • LC-MS Analysis:

    • Use the developed HPLC method coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass data for the degradation products.

    • Fragment the parent and degradation product ions (MS/MS) to aid in structural elucidation.

  • GC-MS Analysis:

    • For volatile degradation products, a GC-MS method can be developed.

    • A derivatization step (e.g., silylation) may be necessary to improve the volatility and chromatographic behavior of polar degradation products.[2]

Protocol 3: Structural Elucidation by NMR
  • Isolation of Degradation Products:

    • If a major degradation product is observed, it can be isolated using preparative HPLC.

  • NMR Analysis:

    • Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra of the isolated impurity to definitively determine its structure.

The following diagram illustrates the analytical workflow for stability testing:

G Sample Sample HPLC Method Development HPLC Method Development Sample->HPLC Method Development Initial Analysis Forced Degradation Forced Degradation HPLC Method Development->Forced Degradation Apply Stress HPLC Analysis of Stressed Samples HPLC Analysis of Stressed Samples Forced Degradation->HPLC Analysis of Stressed Samples Separate Degradants Peak Purity & Mass Balance Peak Purity & Mass Balance HPLC Analysis of Stressed Samples->Peak Purity & Mass Balance Assess LC-MS / GC-MS LC-MS / GC-MS HPLC Analysis of Stressed Samples->LC-MS / GC-MS Identify m/z NMR NMR LC-MS / GC-MS->NMR Elucidate Structure Degradation Pathway Proposed Degradation Pathway Proposed NMR->Degradation Pathway Proposed Confirm

Analytical Workflow for Stability Studies

Conclusion

The stability of 3-Methylamino-1-butyne is a critical parameter that can significantly impact the outcome of its use in research and development. Due to the presence of both a secondary amine and a terminal alkyne, this molecule is susceptible to degradation under thermal, oxidative, and certain pH conditions. By implementing the troubleshooting advice and experimental protocols outlined in this guide, researchers can ensure the quality and integrity of their starting materials, leading to more reliable and reproducible scientific outcomes. A proactive approach to stability assessment, including forced degradation studies and the use of validated stability-indicating analytical methods, is strongly recommended.

References

  • Forced degradation and impurity profiling. Available from: [Link]

  • MedCrave. Forced degradation studies. 2016. Available from: [Link]

  • Semantic Scholar. Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. Available from: [Link]

  • RSC Publishing. Solvent-free synthesis of propargylamines: an overview. 2021. Available from: [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. Available from: [Link]

  • ResearchGate. Photochemistry of Aliphatic and Aromatic Amines. 2025. Available from: [Link]

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. Available from: [Link]

  • Biosciences Biotechnology Research Asia. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. 2022. Available from: [Link]

  • SciSpace. Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. Available from: [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]

  • ResearchGate. (PDF) Stability Indicating HPLC Method Development: A Review. 2025. Available from: [Link]

  • PubMed Central (PMC). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Available from: [Link]

  • ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. 2025. Available from: [Link]

  • Science.gov. stability-indicating hplc method: Topics by Science.gov. Available from: [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. 1998. Available from: [Link]

  • ResearchGate. Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts | Request PDF. Available from: [Link]

  • MDPI. pH-Dependent Reactivity, Radical Pathways, and Nitrosamine Byproduct Formation in Peroxynitrite-Mediated Advanced Oxidation Processes. Available from: [Link]

  • SciSpace. A Study of the Formation and Stability of N-Alkylbutanimines by1H-NMR Spectroscopy. Available from: [Link]

  • PubMed. Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. 2010. Available from: [Link]

  • Semantic Scholar. A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions.. Available from: [Link]

  • SGS. Photostability. Available from: [Link]

  • PubMed. Propargylamine synthesis by copper-catalyzed oxidative coupling of alkynes and tertiary amine N-oxides. 2011. Available from: [Link]

  • Chemical Compatibility Chart. Available from: [Link]

  • PubChem. But-3-yn-2-amine. Available from: [Link]

  • ScienceDirect. Studies of nuclear magnetic resonance (NMR) spectroscopy. Available from: [Link]

  • Frontiers. Thermal decomposition of n-hexane in organic Rankine cycle: a study combined ReaxFF reactive molecular dynamic and density functional theory. Available from: [Link]

  • PubMed. Stability studies on trans-rosmarinic acid and GC-MS analysis of its degradation product. 2011. Available from: [Link]

  • PubChem. N-ethyl-N-methylbut-3-en-2-amine. Available from: [Link]

  • MDPI. Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. 2022. Available from: [Link]

  • ResearchGate. Gas chromatography-mass spectrometry (GC-MS) analysis of the.... Available from: [Link]

  • PubMed. Circular dichroism and NMR studies of metabolically stablealpha-methylpolyamines: spectral comparison with naturally occurring polyamines. 2000. Available from: [Link]

  • ResearchGate. pH-Dependent Degradation of T3P-Related Byproducts. 2025. Available from: [Link]

  • Department of Chemistry : University of Rochester. Reagents & Solvents: Solvents and Polarity. Available from: [Link]

  • PubMed. NMR studies on effects of tetraalkylammonium bromides on micellization of sodium dodecylsulfate. 2013. Available from: [Link]

  • RSC Publishing. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. Available from: [Link]

  • ResearchGate. (PDF) Characterization of the pH-Dependent Disintegration of Chemically Modified Alginate Hydrogels. Available from: [Link]

  • PubMed. pH-dependent regulation in SLC38A9. 2025. Available from: [Link]

  • National Institutes of Health. Ligand Decomposition Differences during Thermal Sintering of Oleylamine-Capped Gold Nanoparticles in Ambient and Inert Environments: Implications for Conductive Inks. 2023. Available from: [Link]

  • PubMed. Experimental and theoretical studies on stability of new stabilizers for N-methyl-P-nitroaniline derivative in CMDB propellants. 2017. Available from: [Link]

  • Catalytic Decomposition of NF3 by Thermal Decomposition and Hydrolysis of γ-Al2O3. Available from: [Link]

  • PubMed. Ab initio investigation of the thermal decomposition of n-butylcyclohexane. 2014. Available from: [Link]

Sources

Technical Support Center: Purification of 3-Methylamino-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSG-MAB-001

Last Updated: January 22, 2026

Introduction

3-Methylamino-1-butyne is a valuable alkynylamine intermediate in organic synthesis and drug development. Achieving high purity of this compound is critical for ensuring reproducible results in subsequent reactions and for meeting the stringent quality standards of the pharmaceutical industry. Crude 3-Methylamino-1-butyne, obtained directly from synthesis, often contains a variety of impurities, including unreacted starting materials, over-alkylated byproducts, and residual solvents. This guide provides a comprehensive resource for researchers, scientists, and process chemists to effectively troubleshoot the removal of these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 3-Methylamino-1-butyne?

A1: The impurity profile depends heavily on the synthetic route. However, for a typical synthesis involving the reaction of a propargyl precursor with methylamine, you can anticipate the following:

  • Unreacted Starting Materials: Such as 3-chloro-1-butyne or methylamine.[1][2]

  • Over-alkylation Byproduct: 3-(Dimethylamino)-1-butyne, formed if the secondary amine product reacts further.

  • Solvent Residues: Ether, THF, toluene, or other solvents used during the reaction and initial workup.

  • Inorganic Salts: Formed during the reaction or workup (e.g., ammonium halides).

  • Degradation Products: Amines can be susceptible to oxidation, leading to colored impurities, especially if exposed to air and light over time.[3]

Q2: What initial analytical techniques should I use to assess the purity of my crude product?

A2: A multi-technique approach is recommended:

  • Thin-Layer Chromatography (TLC): An excellent first step to visualize the number of components. Use a non-polar solvent system (e.g., Hexane/Ethyl Acetate with a small amount of triethylamine to reduce streaking) and visualize with a permanganate stain, which is effective for amines.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile impurities like solvents and byproducts. It provides both retention time and mass data for tentative identification.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can quantify impurities if a standard is used. The alkynyl proton of terminal alkynes has a characteristic chemical shift around δ 1.7-3.1 ppm.[6][7]

Q3: My purified 3-Methylamino-1-butyne is a clear liquid initially but turns yellow/brown over time. What is happening and how can I prevent it?

A3: This discoloration is likely due to air oxidation.[3] Amines, particularly secondary amines, are prone to forming colored oxidized impurities. To ensure long-term stability:

  • Store under an inert atmosphere: Displace air in the storage vessel with nitrogen or argon.

  • Use amber glass vials: Protect the compound from light.

  • Store at low temperatures: Refrigeration (2-8°C) is recommended.[8]

Q4: Is it better to purify the amine as a free base or as a salt?

A4: This depends on the physical properties of your compound and the impurities.

  • Free Base: If the amine is a liquid with a suitable boiling point, purification by vacuum distillation is highly effective for removing non-volatile or much higher-boiling impurities.

  • Salt Form: If the amine is difficult to crystallize as a free base or if impurities are difficult to remove by distillation, converting it to a crystalline salt (e.g., hydrochloride) is an excellent purification strategy.[9][10] The salt can be recrystallized to a high purity, and the free base can be regenerated afterward.[11][12]

Troubleshooting Guides

Problem 1: Low Purity After Synthesis - Multiple Impurities Detected

Your initial analysis (TLC, GC) of the crude product shows significant amounts of both more polar and less polar impurities, as well as potential starting materials.

  • Causality: This is a common outcome of synthesis. Unreacted starting materials often have different polarities than the product. Side reactions, such as over-alkylation to the tertiary amine, create impurities with similar properties to the desired product, making separation challenging.

  • Troubleshooting Workflow: A multi-step purification strategy is the most robust approach. The workflow below leverages differences in the chemical and physical properties of the product and its likely impurities.

Purification_Workflow cluster_impurities Impurities Removed crude Crude 3-Methylamino-1-butyne (Product, Byproducts, Starting Materials) extraction Step 1: Acid-Base Extraction crude->extraction distillation Step 2: Fractional Vacuum Distillation extraction->distillation Isolates Amine Free Base imp1 Non-basic organics, Inorganic salts extraction->imp1 salt_formation Step 3 (Optional): Salt Formation & Recrystallization distillation->salt_formation Removes Volatile Impurities pure_product High-Purity Product (>99%) distillation->pure_product If Sufficiently Pure imp2 Solvents, Low-boiling impurities distillation->imp2 salt_formation->pure_product Removes Structural Analogs imp3 Isomers, Closely-related byproducts salt_formation->imp3

Caption: General purification workflow for crude 3-Methylamino-1-butyne.

  • Detailed Protocol: See Section: Experimental Protocols for step-by-step instructions on Acid-Base Extraction (Protocol 1), Distillation (Protocol 2), and Salt Formation (Protocol 3).

Problem 2: Persistent Tertiary Amine Impurity

GC or NMR analysis indicates the presence of 3-(Dimethylamino)-1-butyne, which is difficult to separate from the desired secondary amine, 3-Methylamino-1-butyne, by distillation due to similar boiling points.

  • Causality: Secondary amines can be nucleophilic and react with the alkylating agent to form a tertiary amine byproduct. Separating amines with only a single methyl group difference can be challenging.

  • Troubleshooting Solutions:

    • Buffer-Assisted Extraction: A carefully controlled liquid-liquid extraction using buffers of varying pH can selectively separate primary, secondary, and tertiary amines based on their differing basicities (pKa values).[13]

    • Adsorption Chromatography: Passing the mixture through a column of silica gel or, more effectively, basic alumina can separate the more basic tertiary amine from the secondary amine.[14] Sometimes, adding a small amount of an amine like triethylamine to the mobile phase can improve peak shape on silica gel.

    • Chemical Scavenging (Advanced): In some cases, reacting the mixture with a reagent that selectively derivatizes the secondary amine (e.g., tosyl chloride) allows for easy separation. The protecting group is then cleaved to recover the pure secondary amine. This is a more involved, multi-step process.

Problem 3: Product is an Oil and Fails to Crystallize

Even after removing solvents, the product remains an oil, preventing purification by recrystallization. This is common for many low-molecular-weight amines.

  • Causality: The compound's melting point may be below room temperature, or the presence of even small amounts of impurities can disrupt the crystal lattice, leading to an oil.

  • Troubleshooting Solutions:

    • Form a Crystalline Salt: This is the most effective strategy. Reacting the amine free base with an acid like hydrochloric acid (in a non-aqueous solvent like ether or isopropanol) or oxalic acid often yields a stable, crystalline solid.[3][9] This salt can then be purified by recrystallization. See Protocol 3 for a general procedure.

    • High-Vacuum Distillation: Ensure all low-boiling impurities and residual solvents are removed. A Kugelrohr apparatus can be effective for small-scale distillation of viscous oils.

    • Solvent Screening for Recrystallization (for low-melting solids): If the melting point is just below ambient, try cooling a concentrated solution of the oil in a low-polarity solvent (e.g., pentane, hexane) to a very low temperature (-20°C to -78°C).

Problem 4: Poor Recovery During Acid-Base Extraction

After performing an acid-base extraction to purify the amine, the final yield is very low.

  • Causality: Several factors can lead to poor recovery:

    • Incomplete Extraction: The pH of the aqueous layer was not sufficiently acidic (pH < 2) to fully protonate and extract the amine from the organic layer.

    • Incomplete Back-Extraction: During the final step, the pH of the aqueous layer was not made sufficiently basic (pH > 12) to deprotonate the amine salt and force it back into the organic layer.

    • Emulsion Formation: A stable emulsion between the organic and aqueous layers can trap the product, making separation difficult.

    • Amine Salt Solubility: Some amine hydrochloride salts have moderate solubility in organic solvents, leading to losses.

  • Troubleshooting Solutions:

    • Verify pH: Use pH paper or a meter to check the pH of the aqueous layer at each step.

    • Break Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.

    • Thorough Extraction: When back-extracting the free amine, use multiple small portions of fresh organic solvent (e.g., 3 x 50 mL) rather than one large portion (1 x 150 mL) to ensure complete recovery.

    • Salt Out: Before back-extracting the free amine into the organic layer, saturate the basic aqueous layer with sodium chloride. This decreases the solubility of the amine in the aqueous phase and drives it into the organic layer.

Data Presentation

Table 1: Physical Properties of Target Compound and Potential Impurities

This data is crucial for planning purification strategies, particularly fractional distillation. The difference in boiling points indicates the feasibility of separation.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)
3-Methylamino-1-butyne C#CC(C)NH(CH3)83.13~95-100 (est.)
3-(Dimethylamino)-1-butyneC#CC(C)N(CH3)297.16~115-120 (est.)
Methylamine[1][15]CH3NH231.06-6.3
3-Chloro-1-butyne[2]C#CC(C)Cl88.5368.5

Experimental Protocols

Protocol 1: Acid-Base Extraction for Amine Purification
  • Principle: This protocol separates the basic amine from neutral and acidic impurities. The amine is protonated with acid to become a water-soluble salt, while neutral impurities remain in the organic phase. The amine is then regenerated by adding a base.

  • Procedure:

    • Dissolve the crude product (e.g., 10 g) in a suitable organic solvent (e.g., 200 mL of diethyl ether or ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Extract the organic layer with 1 M HCl (aqueous) (3 x 50 mL). Check that the aqueous layer is strongly acidic (pH < 2) after the final extraction.

    • Combine the acidic aqueous extracts. The desired amine is now in this layer as its hydrochloride salt. The organic layer, containing neutral impurities, can be discarded.

    • Wash the combined aqueous layer with a fresh portion of diethyl ether (50 mL) to remove any remaining neutral impurities. Discard the ether wash.

    • Cool the aqueous layer in an ice bath. Slowly add a strong base, such as 5 M NaOH, with swirling until the solution is strongly basic (pH > 12). A cloudy precipitate or separate oily layer of the free amine should form.[12]

    • Extract the free amine from the basic aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine free base.

Protocol 2: Fractional Vacuum Distillation
  • Principle: This method separates compounds based on differences in their boiling points. It is highly effective for removing residual solvents and impurities with significantly different volatilities from the product.

  • Procedure:

    • Set up a fractional distillation apparatus equipped for vacuum. Use a short, insulated Vigreux column for efficient separation.

    • Ensure all glass joints are properly sealed for high vacuum.

    • Place the crude amine oil (from Protocol 1 or post-synthesis) in the distillation flask with a few boiling chips or a magnetic stir bar.

    • Slowly apply vacuum and begin heating the distillation pot gently with an oil bath.

    • Collect any low-boiling fractions (e.g., residual solvents) first.

    • Carefully increase the temperature to distill the main product fraction at a steady rate. Collect the fraction boiling over a narrow temperature range.

    • Stop the distillation before the pot goes completely dry to avoid the concentration of potentially unstable residues.

Protocol 3: Salt Formation and Recrystallization
  • Principle: This is a powerful technique for achieving very high purity. The amine is converted into a salt, which often has excellent crystallinity, allowing for purification by recrystallization.

  • Procedure:

    • Dissolve the purified amine free base (from Protocol 1 or 2) in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).

    • Cool the solution in an ice bath.

    • Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.[3] A white precipitate of the amine hydrochloride salt should form.

    • Continue adding the HCl solution until no further precipitation is observed.

    • Collect the solid salt by vacuum filtration and wash the filter cake with a small amount of cold, anhydrous diethyl ether.

    • To recrystallize, dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/ethyl acetate).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the pure crystalline salt by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • Optional: To regenerate the free base, dissolve the pure salt in water and follow steps 6-8 from Protocol 1 .[11]

References

  • MH Chem. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Video]. YouTube. [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.
  • Wikipedia. (2023, December 29). Methylamine. [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Accessed January 22, 2026, from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Accessed January 22, 2026, from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Accessed January 22, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Accessed January 22, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Accessed January 22, 2026, from [Link]

  • ACS Publications. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Accessed January 22, 2026, from [Link]

  • Sciencemadness.org. (2006, December 10). Isolation of primary amines as HCL salt problem. [Link]

  • PubChem. (n.d.). (But-3-yn-2-yl)(methyl)amine. Accessed January 22, 2026, from [Link]

  • YouTube. (2022, June 6). Amine and HCl - salt formation reaction. [Link]

  • ResearchGate. (2014, February). Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. [Link]

  • University of Alberta. (n.d.). Isolation (Recovery). Accessed January 22, 2026, from [Link]

  • ResearchGate. (2013, May). Synthesis of Substituted N-Alkylamines in Aqueous Media. [Link]

  • Quora. (2020, October 11). Why is the boiling point of methylamine -6˚C while ethane's is -89˚C?. [Link]

  • Google Patents. (n.d.). US5227483A - Process for recovery of amines and volatile acids from amine salts.
  • Gas Processing & LNG. (2019, June 1). Case studies of troubleshooting amine treating foaming—Part 1. [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Accessed January 22, 2026, from [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Accessed January 22, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Imine Hydrogenation by Alkylaluminum Catalysts. Accessed January 22, 2026, from [Link]

  • NIST WebBook. (n.d.). 1-Butyne, 3-methyl-. Accessed January 22, 2026, from [Link]

  • Chromatography Forum. (2006, January 24). Separation of Secondary Amine and Tertiary amine. [Link]

  • Vysus Group. (2021, June 14). Common amine system corrosion issues and how to solve them. [Link]

  • National Institutes of Health. (2023, May 20). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Accessed January 22, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Methylamine. Accessed January 22, 2026, from [Link]

  • YouTube. (2020, October 8). NMR spectroscopy,anisotropy effect in alkene and alkyne,chemical shift of alkane,alkene and alkyne. [Link]

  • Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
  • LookChem. (n.d.). 3-Chloro-1-butyne. Accessed January 22, 2026, from [Link]

  • Chem.info. (n.d.). methylamine. Accessed January 22, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Butyne, 3,3-dimethyl- (CAS 917-92-0). Accessed January 22, 2026, from [Link]

  • AmmoniaKnowHow. (n.d.). Trends in Tragedy – An in-depth Study of Amine System Failures. Accessed January 22, 2026, from [Link]

  • PubChem. (n.d.). 1-Butyne, 3-methyl. Accessed January 22, 2026, from [Link]

  • ChemBK. (2024, April 10). 3-amino-3-methyl-1-Butyne. [Link]

Sources

Technical Support Center: Scale-Up of 3-Methylamino-1-butyne Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 3-Methylamino-1-butyne is a valuable chiral building block in modern synthetic chemistry, finding potential applications as an intermediate in the development of active pharmaceutical ingredients (APIs) and fine chemicals. Its synthesis, while straightforward at the laboratory scale, presents unique challenges during process scale-up. These challenges often revolve around reaction control, impurity profiles, and process safety. This guide provides a comprehensive technical support framework for researchers, chemists, and drug development professionals encountering issues during the scale-up of its synthesis. We will explore a robust and scalable synthetic route, detail potential pitfalls, and offer field-proven troubleshooting strategies in a direct question-and-answer format.

Section 1: Recommended Synthetic Pathway for Scale-Up

For the synthesis of 3-Methylamino-1-butyne, a two-step sequence starting from the commercially available precursor, But-3-yn-2-ol, is recommended for its reliability and scalability. This pathway avoids harsh reagents and provides good control over the reaction profile.

  • Step 1: Sulfonylation. The hydroxyl group of But-3-yn-2-ol is converted into a superior leaving group, typically a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. This activation step is critical for the subsequent nucleophilic substitution.

  • Step 2: Nucleophilic Substitution (Amination). The activated intermediate is then reacted with methylamine, which displaces the sulfonate group via an SN2 mechanism to yield the final product.

The rationale for this pathway is grounded in its predictability and the extensive documentation of these reaction classes in chemical literature, making process optimization more straightforward.[1]

Synthetic_Workflow Start But-3-yn-2-ol Intermediate Sulfonate Ester Intermediate (e.g., Tosylate) Start->Intermediate  Step 1: Sulfonylation  (TsCl, Pyridine) Product 3-Methylamino-1-butyne Intermediate->Product  Step 2: Amination  (CH₃NH₂, THF)

Caption: Recommended two-step synthesis workflow for 3-Methylamino-1-butyne.

Section 2: Detailed Experimental Protocols
Protocol 2.1: Step 1 - Synthesis of But-3-yn-2-yl p-toluenesulfonate (Lab Scale)
  • To a 3-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add But-3-yn-2-ol (1.0 eq) and anhydrous pyridine (3.0 eq).

  • Cool the stirred solution to 0-5 °C using an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC) or GC-MS until the starting alcohol is consumed (typically 2-4 hours).

  • Upon completion, slowly quench the reaction by adding cold water (5 volumes).

  • Extract the aqueous mixture with ethyl acetate (3 x 3 volumes).

  • Combine the organic layers and wash successively with 1M HCl solution (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate. Note: The crude intermediate is often an oil and can be unstable upon prolonged storage or heating. It is best used directly in the next step without purification.

Protocol 2.2: Step 2 - Synthesis of 3-Methylamino-1-butyne (Lab Scale)
  • In a separate flask, prepare a solution of methylamine (e.g., 40% in water or 2M in THF, 5.0 eq). Cool this solution to 0-5 °C.

  • Dissolve the crude But-3-yn-2-yl p-toluenesulfonate from the previous step in a minimal amount of THF.

  • Add the tosylate solution dropwise to the cold, stirred methylamine solution over 45-60 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the bulk of the THF and excess methylamine.

  • Add 2M NaOH solution to the residue to ensure the product is in its free base form (pH > 12).

  • Extract the product with diethyl ether or methyl tert-butyl ether (MTBE) (3 x 3 volumes).

  • Combine the organic layers, dry over anhydrous potassium carbonate, filter, and carefully concentrate the solvent.

  • The crude product can be purified by fractional vacuum distillation to yield pure 3-Methylamino-1-butyne.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem ID Question Potential Causes & Solutions
TS-01 Step 1 (Sulfonylation): The reaction is sluggish or stalls, showing incomplete consumption of the starting alcohol. 1. Presence of Moisture: Water will react with the sulfonyl chloride. Ensure all glassware is oven-dried and reagents/solvents are anhydrous. 2. Inactive Reagents: p-Toluenesulfonyl chloride can degrade over time. Use a fresh, high-purity batch. 3. Insufficient Base: Pyridine acts as both a solvent and an acid scavenger. Ensure at least 2-3 equivalents are used to neutralize the HCl generated.
TS-02 Step 1 (Sulfonylation): The reaction mixture turns dark brown or black, leading to low yield and purification issues. 1. Temperature Excursion: The reaction is exothermic. Uncontrolled addition of TsCl can cause the temperature to rise, leading to decomposition and polymerization side-products. Maintain strict temperature control (0-5 °C) and add the reagent slowly. 2. Impure Starting Material: Impurities in the But-3-yn-2-ol may be unstable under the reaction conditions. Verify the purity of the starting material before use.
TA-01 Step 2 (Amination): Significant formation of an elimination byproduct (e.g., but-1-en-3-yne) is observed. 1. High Reaction Temperature: The tosylate can undergo E2 elimination, which is favored at higher temperatures. Conduct the reaction at low initial temperatures and allow it to warm slowly.[2] 2. Steric Hindrance: While methylamine is small, using a more hindered amine or base would favor elimination. This is less of a concern with methylamine but important to consider.
TA-02 Step 2 (Amination): A higher molecular weight impurity is detected, corresponding to the di-alkylation of methylamine. 1. Incorrect Stoichiometry: If the concentration of methylamine is too low, the product (a secondary amine) can act as a nucleophile and react with another molecule of the tosylate intermediate. Solution: Use a large excess of methylamine (≥ 5 equivalents) and add the tosylate slowly to the amine solution to maintain a high amine-to-tosylate ratio at all times.
TP-01 Purification: The final product yield is low after vacuum distillation. 1. Product Volatility: 3-Methylamino-1-butyne is a relatively low molecular weight amine and can be volatile. Co-evaporation with the extraction solvent can lead to significant loss. Use a rotary evaporator with care and a well-chilled receiving flask. 2. Incomplete Extraction: Ensure the pH of the aqueous layer during work-up is sufficiently basic (pH > 12) to ensure the amine is in its free base form for efficient extraction into the organic solvent.[3] 3. Alternative Purification: If distillation proves difficult, consider converting the product to a crystalline salt (e.g., hydrochloride) for purification by recrystallization, followed by liberation of the free base.[4]
Section 4: Scale-Up Specific Challenges & FAQs

Q1: How should the exothermic nature of the sulfonylation reaction be managed in a 100 L reactor?

A: Managing exotherms is a critical safety and quality consideration at scale.

  • Engineering Controls: Use a jacketed reactor with a reliable heating/cooling system. Ensure the heat transfer fluid and system are capable of handling the calculated heat load.

  • Controlled Addition: The addition of p-toluenesulfonyl chloride must be done via a dosing pump at a pre-determined rate. The rate should be tied to the internal temperature, with automated shutdown protocols if the temperature exceeds a set safety limit.

  • Process Safety Studies: A Reaction Calorimetry (RC1) study is highly recommended to determine the heat of reaction, maximum temperature of the synthetic reaction (MTSR), and potential for thermal runaway. This data is essential for safe process design.[5]

Q2: Methylamine is a gas at room temperature. What are the key safety and handling considerations for its use on a large scale?

A: Handling large quantities of methylamine requires stringent safety protocols due to its high volatility, flammability, and toxicity.[6]

  • Formulation: At scale, using a solution (e.g., 40% in water or in a suitable solvent like THF/ethanol) is often safer and easier to handle than gaseous methylamine.

  • Closed System Transfer: All transfers should occur in a closed system to prevent fugitive emissions. Use pressure-rated vessels and dedicated transfer lines.

  • Ventilation and Scrubbing: The reactor must be vented to a scrubber system (typically an acid scrubber) to neutralize any excess methylamine vapor before it is released.

  • Personal Protective Equipment (PPE): Operators must use appropriate PPE, including chemical-resistant gloves, splash goggles, face shields, and potentially respiratory protection depending on the setup.

Q3: Is fractional vacuum distillation the best purification method for multi-kilogram quantities of 3-Methylamino-1-butyne?

A: It depends on the required purity and the impurity profile.

  • Fractional Vacuum Distillation: This is an excellent method for separating the product from non-volatile impurities (like salts or tosylate residue) and some closely boiling byproducts if a column with sufficient theoretical plates is used. It yields the product as a neat oil.

  • Crystallization as a Salt: If impurities are difficult to separate by distillation or if the highest possible purity is required (e.g., for pharmaceutical use), forming a salt like the hydrochloride or tartrate is a superior method.[7] This process allows for purification via recrystallization, which is highly effective at removing trace impurities. The free base can then be liberated in a final step. This method often results in a more stable, solid final product form that is easier to handle and store.

Troubleshooting_Flow Start Low Yield in Amination (TA-01/02) Check_Byproducts Analyze crude product by GC-MS. Identify major impurities. Start->Check_Byproducts Elimination_Product Major Impurity: But-1-en-3-yne Check_Byproducts->Elimination_Product Elimination Favored Dialkylation_Product Major Impurity: Di-alkylation product Check_Byproducts->Dialkylation_Product Alkylation Favored Solution_Elimination Root Cause: High Temperature. Solution: 1. Ensure addition at 0-5 °C. 2. Control exotherm during addition. 3. Allow slow warm-up. Elimination_Product->Solution_Elimination Solution_Dialkylation Root Cause: Poor Stoichiometry. Solution: 1. Increase excess of CH₃NH₂ to >5 eq. 2. Add tosylate slowly to amine. 3. Ensure vigorous mixing. Dialkylation_Product->Solution_Dialkylation

Sources

Technical Support Center: Catalytic Reactivity of 3-Methylamino-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for 3-Methylamino-1-butyne. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. As an N-alkylethynamine, 3-Methylamino-1-butyne possesses a unique electronic structure, with the nitrogen atom's lone pair of electrons conjugated with the alkyne's π-system. This arrangement imparts nucleophilic character to the β-carbon of the alkyne, leading to a rich and distinct reactivity profile compared to terminal alkynes. However, this unique reactivity also presents specific challenges, particularly concerning catalyst selection and stability. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary modes of catalytic reactivity for 3-Methylamino-1-butyne?

A1: The reactivity of 3-Methylamino-1-butyne is dominated by its electron-rich alkyne functionality. The primary catalytic transformations include:

  • Intramolecular Hydroamination/Cyclization: The presence of both an amine and an alkyne in the same molecule makes it an excellent substrate for intramolecular cyclization to form nitrogen-containing heterocycles. This is often catalyzed by early transition metals like titanium.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As an ynamine, it undergoes highly efficient "click" reactions with azides to form 1,2,3-triazoles. The ynamine's inherent reactivity means it can sometimes react with Cu(II) sources without an external reductant.[1]

  • Catalytic Hydrogenation: The alkyne can be fully or partially reduced. Full reduction to the corresponding alkane can be achieved with catalysts like Raney Nickel, while partial reduction to the alkene requires a "poisoned" catalyst to prevent over-reduction.[2][3]

  • Cross-Coupling Reactions: While more challenging due to potential catalyst inhibition, reactions like Sonogashira and Cadiot-Chodkiewicz couplings can be achieved with careful selection of catalysts and ligands.

  • Carboamination: This involves the addition of both a carbon and a nitrogen group across the alkyne, often catalyzed by titanium or zirconium complexes.[4]

Q2: How does the methylamino group influence the reactivity of the alkyne?

A2: The N-methyl group significantly impacts reactivity in two ways:

  • Electronic Effect: The nitrogen lone pair donates electron density into the alkyne, making the terminal alkyne carbon (C1) electrophilic and the internal carbon (C2) nucleophilic. This is the reverse of the polarity seen in typical terminal alkynes.

  • Steric and Coordinating Effects: The amine is a Lewis base and can coordinate to metal catalysts. This can be beneficial, directing the catalyst to the alkyne, but more often it leads to catalyst inhibition or deactivation by occupying coordination sites.[5][6] This is a critical consideration for troubleshooting.

Q3: Can I use standard palladium catalysts for cross-coupling reactions with this substrate?

A3: While possible, it is often challenging. Standard palladium catalysts used for Sonogashira or Heck couplings can be "poisoned" by the amine functionality.[5] The lone pair on the nitrogen can bind strongly to the palladium center, preventing the catalytic cycle from proceeding efficiently. To overcome this, you may need to:

  • Use catalysts with more electron-donating or sterically bulky ligands that can favor the desired catalytic steps over amine coordination.

  • Temporarily protect the amine group (e.g., as a tosylamide or carbamate) to remove its coordinating ability.[6]

  • Employ higher catalyst loadings or specific reaction conditions to mitigate the poisoning effect.

Section 2: Key Catalytic Transformations & Protocols

Intramolecular Hydroamination/Cyclization

This is one of the most powerful applications of aminoalkynes, providing direct access to heterocyclic structures. Titanium-based catalysts are particularly effective for this transformation.

Q4: Which catalyst is recommended for the cyclization of 3-Methylamino-1-butyne?

A4: Commercially available bis(amidate)bis(amido)titanium complexes are highly efficient for intramolecular hydroamination reactions.[7] These catalysts are known for their high activity and functional group tolerance. The reaction proceeds via a [2+2] cycloaddition between the titanium imido intermediate and the alkyne.[4]

Experimental Protocol: Titanium-Catalyzed Intramolecular Cyclization

  • Preparation: In a nitrogen-filled glovebox, add a solution of 3-Methylamino-1-butyne (1.0 equiv) in anhydrous toluene (0.1 M) to a reaction vial equipped with a magnetic stir bar.

  • Catalyst Addition: To this solution, add the titanium catalyst (e.g., [Ti(NMe2)2(NMe2)2], 5 mol%).

  • Reaction: Seal the vial and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by GC-MS or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by carefully adding methanol.

  • Purification: Concentrate the mixture under reduced pressure and purify the resulting cyclic imine product by flash column chromatography.

Catalyst Selection for Hydroamination

Catalyst TypeTypical LoadingTemperature (°C)Key Considerations
Titanium Imido Complexes2-10 mol%80-120Highly active, commercially available.[7]
Zirconocene Complexes5-10 mol%100-130Can also catalyze carboamination side reactions.[4]
Gold(I) NHC Complexes1-5 mol%25-80Milder conditions, but can be sensitive to amine basicity.[8]

Catalytic Cycle for Intramolecular Hydroamination

G cluster_cycle Catalytic Cycle cluster_reactants Overall Reaction A [Ti]=NR Catalyst B Substrate Coordination A->B + Substrate C [2+2] Cycloaddition B->C Intramolecular D Protonolysis C->D Forms Titanacyclobutene E Product Release D->E + Substrate (proton source) E->A Regenerates Catalyst Product Cyclic Imine E->Product Substrate 3-Methylamino-1-butyne Substrate->Product [Ti] Catalyst

Caption: Proposed catalytic cycle for Ti-catalyzed hydroamination.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Ynamines like 3-Methylamino-1-butyne are highly reactive partners in CuAAC reactions, often exhibiting faster kinetics than terminal alkynes.

Q5: What are the advantages of using 3-Methylamino-1-butyne in a CuAAC reaction?

A5: The primary advantage is enhanced reactivity. The electron-donating amino group activates the alkyne, accelerating the cycloaddition. A key finding is that aromatic ynamines can react with a Cu(II) source without a separate reducing agent, as the ynamine itself can facilitate the reduction to the active Cu(I) species.[1] This simplifies the experimental setup. The resulting product is a highly functionalized triazole with an enamine moiety.

Experimental Protocol: CuAAC Reaction

  • Preparation: To a vial, add the organic azide (1.0 equiv), 3-Methylamino-1-butyne (1.1 equiv), and a solvent such as THF or a THF/water mixture.

  • Catalyst Addition: Add a solution of copper(II) sulfate (5 mol%) and sodium ascorbate (10 mol%) if starting from Cu(II), or a direct Cu(I) source like CuI (5 mol%).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours. Monitor by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, concentrate, and purify by column chromatography.

Section 3: Troubleshooting Guide

The most common issue encountered when working with 3-Methylamino-1-butyne is low or stalled catalyst activity. This is almost always due to the coordinating nature of the amine group.[5][6]

Q6: My hydroamination/cross-coupling reaction is very slow or has stopped completely. What is the likely cause?

A6: The most probable cause is catalyst poisoning or deactivation by the methylamino group. The nitrogen lone pair coordinates to the metal center, occupying sites required for the catalytic cycle and leading to the formation of stable, inactive complexes.[5][6][9]

Q7: How can I diagnose and solve catalyst poisoning?

A7: Follow this systematic troubleshooting workflow:

Troubleshooting Workflow for Catalyst Deactivation

G Start Reaction Stalled or Incomplete Check_Purity Q: Are starting materials pure & anhydrous? Start->Check_Purity Poisoning Hypothesis: Catalyst Poisoning by Amine Check_Purity->Poisoning Yes Purify Action: Re-purify reagents, dry solvent Check_Purity->Purify No Solution1 Strategy 1: Increase Catalyst Loading Poisoning->Solution1 Solution2 Strategy 2: Change Ligand System Poisoning->Solution2 Solution3 Strategy 3: Protect the Amine Group Poisoning->Solution3 Solution4 Strategy 4: Use a Less Susceptible Catalyst Poisoning->Solution4 Result Evaluate Outcome Solution1->Result Solution2->Result Solution3->Result Solution4->Result Purify->Start

Caption: Systematic approach to troubleshooting low catalyst activity.

  • Step 1: Increase Catalyst Loading. This is the simplest approach. Doubling the catalyst loading may be sufficient to overcome the inhibitory effect if the coordination is reversible.

  • Step 2: Modify the Ligand Environment. For cross-coupling reactions, switching to bulkier or more electron-rich ligands can disfavor amine coordination and stabilize the active catalytic species.

  • Step 3: Use a Protecting Group. This is a highly effective but less atom-economical solution. Converting the amine to a non-coordinating functional group (e.g., a tosylamide or Boc-carbamate) will eliminate the poisoning issue.[6] The protecting group can be removed in a subsequent step.

  • Step 4: Choose a Different Catalyst System. Some catalytic systems are inherently more robust to amines. For example, certain titanium catalysts for hydroamination are designed to operate with amine substrates.[7] For hydrogenation, Raney Nickel is often effective in the presence of amines.[2]

Q8: I am attempting a partial hydrogenation to the Z-alkene, but I am getting a mixture of starting material, alkene, and fully reduced alkane. How can I improve selectivity?

A8: This is a classic selectivity problem. To stop the hydrogenation at the alkene stage, you must use a "poisoned" or deactivated catalyst.[3]

  • Lindlar's Catalyst: This is the standard choice for syn-hydrogenation of alkynes to Z-alkenes. It consists of palladium on calcium carbonate, poisoned with lead acetate and quinoline. The poison selectively reduces the catalyst's activity, preventing the hydrogenation of the initially formed alkene.

  • P-2 Nickel Catalyst: This is another alternative, prepared from nickel acetate and sodium borohydride, which provides good selectivity for Z-alkenes.

References

  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents.
  • (PDF) 3-Methylamino-3-phenylpropan-1-ol - ResearchGate. Available at: [Link]

  • Mechanism-inspired understanding of ynamine reactivity in (3+2) cycloadditions with azides - University of Strathclyde. Available at: [Link]

  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor - ResearchGate. Available at: [Link]

  • N-Silylamines in catalysis: synthesis and reactivity - RSC Publishing. Available at: [Link]

  • Explaining Anomalies in Enamine Catalysis: "Downstream Species" as a New Paradigm for Stereocontrol - PubMed. Available at: [Link]

  • Hydroamination - Chemistry LibreTexts. Available at: [Link]

  • Hydroamination of alkynes catalyzed by NHC-Gold(I) complexes: the non-monotonic effect of substituted arylamines on the catalyst activity - Frontiers. Available at: [Link]

  • Selective synthesis of N-aryl hydroxylamines by the hydrogenation of nitroaromatics using supported platinum catalysts | Request PDF - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Application of Polymer Compartments for Catalysis. Available at: [Link]

  • Alkyne Carboamination with Imines Catalyzed by [py2TiCl2N(p-tol)]2 - PMC - NIH. Available at: [Link]

  • Three-Component 1,2-Methylamidation of Alkynes via Coordinating Activation Strategy. Available at: [Link]

  • Troubleshooting low catalyst activity in reforming units - Patsnap Eureka. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - UBC Chemistry. Available at: [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System | Journal of the American Chemical Society. Available at: [Link]

  • Partial Alkyne Reduction Using Poisoned Catalysts - YouTube. Available at: [Link]

Sources

Technical Support Center: Managing Exothermic Reactions with 3-Methylamino-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working with 3-Methylamino-1-butyne. Its purpose is to provide expert guidance on identifying, managing, and mitigating the thermal hazards associated with this highly reactive compound. The information herein synthesizes established safety protocols with practical, field-proven insights to ensure experimental success and laboratory safety.

Section 1: Frequently Asked Questions (FAQs) - Core Thermal Hazard Assessment

This section addresses fundamental questions regarding the thermal risks of 3-Methylamino-1-butyne. Understanding these principles is the first step toward safe experimental design.

Q1: Why is 3-Methylamino-1-butyne a significant thermal hazard?

A: The thermal hazard of 3-Methylamino-1-butyne, also known as (but-3-yn-2-yl)(methyl)amine, stems from a combination of its molecular structure and high reactivity.[1]

  • Nucleophilic Amine: The secondary amine group is a potent nucleophile, ready to engage in rapid, and often highly exothermic, reactions such as alkylations, acylations, and Michael additions.[2][3]

  • Strained Alkyne: The terminal alkyne group introduces ring strain and possesses high energy. Under certain conditions, such as exposure to heat, pressure, or incompatible metals (like copper), it can undergo uncontrolled decomposition or polymerization, releasing significant energy.[4]

  • Flammability: The compound is a highly flammable liquid with a low flash point, meaning its vapors can ignite easily at room temperature.[1] A loss of containment during an exothermic event could lead to a fire or explosion.[4][5]

Q2: What common reaction types involving this compound are predictably exothermic?

A: While almost any reaction can become exothermic if run improperly, certain transformations with 3-Methylamino-1-butyne are known to have a high potential for significant heat release. These include:

  • N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide). This is a classic SN2 reaction that is often highly exothermic. The reaction itself produces a salt, but over-alkylation to form a quaternary ammonium salt is also possible and contributes to the thermal load.[2]

  • Acylation: Reaction with acid chlorides or anhydrides to form amides. This process is typically very fast and highly exothermic.[2] Proper temperature control is critical.

  • Epoxide Opening: The nucleophilic amine can open epoxide rings. This reaction's exothermicity depends on the epoxide's substitution and ring strain.

  • Michael Additions: Reaction with α,β-unsaturated carbonyl compounds. While often manageable, these reactions can be vigorous.

  • Reactions with Strong Acids: Neutralization reactions are always exothermic. Rapid addition of a strong acid can cause a dangerous temperature and pressure increase.

Q3: What is a "runaway reaction," and how can it occur with 3-Methylamino-1-butyne?

A: A runaway reaction is a thermally unstable process where the rate of heat generation from the chemical reaction exceeds the rate of heat removal by the cooling system.[6] This leads to an accelerating cycle of increasing temperature and reaction rate, which can result in boiling, a rapid pressure increase, vessel rupture, and a chemical release or explosion.[5][7]

With 3-Methylamino-1-butyne, a runaway scenario can be triggered by several factors:[5][6]

  • Improper Reagent Addition: Adding a reactive electrophile (like an acid chloride) too quickly to a concentrated solution of the amine.

  • Cooling Failure: A malfunction in a cooling bath, chiller, or condenser.

  • Incorrect Scaling-Up: A process that was safe on a 1-gram scale may become dangerous at 100 grams because the surface-area-to-volume ratio decreases, making heat removal less efficient.[6]

  • Accumulation of Unreacted Reagents: If a reaction has a slight induction period, adding all reagents at once can lead to a sudden, violent initiation.

Q4: What initial steps should I take to assess the thermal risk of my planned reaction?

A: A proactive approach is essential. Before any experiment, perform a thorough safety assessment:

  • Literature Review: Search for articles or patents describing similar reactions. Note the reported temperatures, addition rates, solvents, and any safety incidents.

  • Thermodynamic Estimation: Use computational tools or literature data to estimate the heat of reaction (ΔHrxn). A highly negative ΔHrxn indicates a significant potential exotherm.

  • Calorimetry Screening: For new or large-scale processes, reaction calorimetry (e.g., using a RC1 calorimeter) is the gold standard. This provides precise data on heat flow, allowing you to calculate the maximum temperature of the synthetic reaction (MTSR) and ensure it remains well below the solvent's boiling point and the decomposition temperature of any components.

  • Small-Scale Trial: Always conduct a small-scale trial (millimole scale) with careful temperature monitoring before attempting a larger scale.

Section 2: Troubleshooting Guide - Real-Time Exotherm Management

This section provides direct, actionable advice for specific emergency scenarios.

Scenario 1: Unexpected Temperature Spike During Reagent Addition
  • Q: I am adding an alkyl halide to my solution of 3-Methylamino-1-butyne, and the internal temperature is rising much faster than anticipated, already exceeding my target by 5°C. What should I do?

    • A:

      • IMMEDIATELY STOP THE ADDITION. This is the most critical first step. You must cease feeding the reaction.

      • Maximize Cooling: Ensure your cooling system is operating at maximum capacity. If using an ice bath, add more ice and salt.

      • Increase Stirring: A higher agitation rate can improve heat transfer to the vessel walls and cooling medium.

      • Dilute if Safe: If you have a pre-chilled, inert solvent available, adding it can help absorb heat and slow the reaction by reducing reactant concentration. Do this only if you are confident the solvent is compatible and the addition itself will not create a hazard.

      • Prepare to Quench: If the temperature continues to rise despite these measures, proceed to the Emergency Quenching Protocol (see Section 3).

Scenario 2: Cooling System Failure
  • Q: My chiller has malfunctioned mid-reaction, and I have no active cooling. The temperature is climbing steadily. What is my emergency protocol?

    • A:

      • Alert a Colleague and Announce the Emergency: Do not handle this alone. A second person can assist and call for help if needed.

      • Stop All Reagent Feeds: Immediately stop any ongoing additions.

      • Switch to a Backup Cooling Source: If possible, immerse the reactor in a secondary containment vessel filled with an ice/water or dry ice/acetone bath. This is the most effective immediate response.

      • Initiate Emergency Quench: If the temperature rises to within 20°C of the solvent's boiling point or a known decomposition temperature, you must quench the reaction immediately. The goal is to chemically stop the heat generation. Follow the Emergency Quenching Protocol.[8]

Scenario 3: Post-Reaction Temperature Instability
  • Q: My reagent addition is complete, and the reaction should be over. However, the cooling bath has been removed, and the internal temperature is slowly but steadily increasing. Why is this happening?

    • A: This is a classic sign of an "accumulation" scenario, which is extremely dangerous. It indicates that unreacted starting material is still present and is now reacting, or a secondary, slower decomposition reaction has been initiated.[5]

      • DO NOT IGNORE IT. A slow temperature rise can be the prelude to a rapid, uncontrollable exotherm.

      • Immediately Re-apply Maximum Cooling: Do not wait. The goal is to remove heat faster than it is being generated.

      • Assess the Cause: Consider if the initial reaction was incomplete due to poor mixing or a low temperature.

      • Quench the Reaction: This situation warrants a controlled quench. Do not assume the reaction will simply finish and cool down on its own. A slow addition of a suitable quenching agent is the safest course of action.

Section 3: Protocols & Best Practices
Protocol 1: Step-by-Step Guide for a Controlled Exothermic Reaction (Example: N-Acylation)

This protocol is a template. You must adapt all quantities, temperatures, and times for your specific reaction.

  • Preparation (Pre-initiation Checklist):

    • Assemble the reactor in a fume hood. Ensure it is clean, dry, and equipped with a magnetic or overhead stirrer, a temperature probe, a nitrogen inlet, and an addition funnel.

    • Place the reactor in a cooling bath (e.g., ice/water) capable of reaching at least 20°C below your target reaction temperature.

    • Charge the reactor with 3-Methylamino-1-butyne and a suitable, dry, high-boiling-point solvent (e.g., Toluene, THF).

    • Begin stirring and cool the solution to the target starting temperature (e.g., 0°C).

    • In a separate, dry flask, prepare a solution of the acid chloride in the same solvent.

    • CRITICAL: Prepare an emergency quench solution (see Table 2) and place it within immediate reach of the fume hood.

  • Execution (Controlled Addition):

    • Once the amine solution is stable at the target temperature, begin adding the acid chloride solution dropwise via the addition funnel.

    • Monitor the temperature closely. The addition rate should be such that the internal temperature does not rise more than 2-3°C above the set point.

    • For larger scales, consider subsurface addition to prevent localized "hot spots" at the surface.

    • After the addition is complete, let the reaction stir at the controlled temperature for the prescribed time, monitoring for any delayed exotherm.

  • Work-up (Post-Reaction Quench):

    • Once the reaction is deemed complete by TLC or LCMS, perform a controlled quench to neutralize any remaining reactive species. This is typically done by slowly adding a pre-chilled solution like saturated ammonium chloride or a weak base. Even this step can be exothermic and requires cooling.

Protocol 2: Emergency Quenching Procedure

Quenching is the process of rapidly adding a chemical to stop a reaction.[8] The choice of quench agent depends on the reactants.

  • Assess the Situation: The goal is to stop the heat-generating reaction. For most reactions with 3-Methylamino-1-butyne, this means neutralizing either the amine itself or the electrophile it is reacting with.

  • Select the Quench Agent: Refer to Table 2. For runaway acylations or alkylations, a non-nucleophilic proton source like a pre-chilled solution of acetic acid or ammonium chloride in an inert solvent is often effective. This will protonate the amine, rendering it non-nucleophilic.[3]

  • Execute the Quench:

    • With maximum cooling applied, slowly and carefully add the quenching solution to the reaction mixture.

    • BE PREPARED FOR A GAS EVOLUTION AND A RAPID INITIAL EXOTHERM FROM THE QUENCH ITSELF. Add the first ~10% of the quench solution very slowly and observe the effect on the temperature before proceeding.

    • Continue adding the quench solution until the internal temperature stabilizes and begins to drop, indicating that the exothermic reaction has been successfully stopped.

Section 4: Data & Diagrams
Data Tables

Table 1: Key Physical and Safety Properties of 3-Methylamino-1-butyne

Property Value Source
Molecular Formula C₅H₉N [1]
Molecular Weight 83.13 g/mol [1]
Appearance Highly flammable liquid and vapor [1]
Primary Hazards Flammable Liquid (Category 2), Skin Corrosion (Category 1B) [1]

| Incompatible Materials | Acids, Strong Oxidizing Agents, Acid Anhydrides, Metals (e.g., copper) |[4] |

Table 2: Recommended Cooling and Quenching Agents

Situation Primary Agent Secondary Agent Rationale
Standard Cooling Ice / Water Bath (0°C) Dry Ice / Acetone (-78°C) Standard, accessible laboratory cooling methods.
Emergency Cooling Dry Ice / Acetone (-78°C) Liquid Nitrogen (use with extreme caution) Provides rapid, high-capacity cooling for emergencies.
Quenching Runaway Acylation/Alkylation Chilled 20% Acetic Acid in Toluene Chilled Saturated NH₄Cl (aq) Protonates the amine to stop its nucleophilic attack. The organic acid is often more soluble.[9]

| Quenching Runaway Polymerization (Alkyne) | Chilled solution of a radical inhibitor (e.g., hydroquinone) in Toluene | N/A | Stops radical chain reactions. |

Diagrams

G Start Temperature > Set Point + 5°C? StopAddition IMMEDIATELY Stop Reagent Addition Start->StopAddition Yes Monitor Monitor Temperature Start->Monitor No CheckCooling Is Cooling at 100% Capacity? CheckCooling->Monitor No, increase to 100% MaximizeCooling Maximize Cooling CheckCooling->MaximizeCooling Yes StopAddition->CheckCooling StillRising Temp Still Rising? PrepareQuench Prepare for Emergency Quench StillRising->PrepareQuench Yes Stable Situation Stable Continue Monitoring StillRising->Stable No ExecuteQuench Execute Emergency Quenching Protocol PrepareQuench->ExecuteQuench MaximizeCooling->StillRising

Caption: Decision-making workflow for a temperature excursion event.

G Plan 1. Reaction Planning & Literature Review Calorimetry 2. Calorimetry or Small-Scale Trial Plan->Calorimetry Limits 3. Define Safe Operating Limits (Temp, Addition Rate) Calorimetry->Limits ScaleUp 4. Scale-Up Hazard Analysis (Peer Reviewed) Limits->ScaleUp Execute 5. Execute with Emergency Plan in Place ScaleUp->Execute

Caption: Proactive workflow for ensuring thermal safety from planning to execution.

References
  • Vertex AI Search. (2018). 3 - SAFETY DATA SHEET.
  • Labscoop. (2019). SDS US - Labscoop.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ResearchGate. (2014). What is the best NHS quenching agent?.
  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines.
  • Reddit. (2021). Reaction Quenching Question.
  • ARIA. (n.d.). Runaway reactions, case studies, lessons learned.
  • Michigan State University Chemistry. (n.d.). Amine Reactivity.
  • PubChem. (n.d.). (But-3-yn-2-yl)(methyl)amine.
  • Aidic. (n.d.). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study.
  • Aidic. (n.d.). Runaway Reactions and Vapor Cloud Explosions: the Synthron Case Study.

Sources

Validation & Comparative

validation of analytical methods for 3-Methylamino-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Validation of Analytical Methods for 3-Methylamino-1-butyne

A Comparative Analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV Detection

The validation frameworks described herein are grounded in the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring that the methodologies are fit for their intended purpose in a regulated environment.[1][2] We will explore two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), detailing their respective strengths, weaknesses, and the causality behind experimental choices.

The Importance of a Validated Method

Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended use.[2][3] For a reactive and relatively simple molecule like 3-Methylamino-1-butyne, a validated method ensures:

  • Accuracy: The closeness of test results to the true value.[4][5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[5]

  • Reliability: Consistent performance across different laboratories, analysts, and instruments.

This guide will compare a direct analysis approach using GC-MS against a derivatization-based HPLC-UV method, providing a clear rationale for selecting the most appropriate technique for your application.

Core Validation Workflow

The validation process follows a structured approach, beginning with the definition of the method's purpose, known as the Analytical Target Profile (ATP), and proceeding through the evaluation of key performance characteristics.[4]

Validation_Workflow cluster_Plan Phase 1: Planning & Development cluster_Validate Phase 2: Validation Protocol Execution cluster_Report Phase 3: Documentation ATP Define Analytical Target Profile (ATP) Dev Method Development & Optimization ATP->Dev guides Spec Specificity Dev->Spec validates Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report & Lifecycle Management Rob->Report documents

Caption: General Analytical Method Validation Workflow per ICH Q2(R2).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a small molecule like 3-Methylamino-1-butyne, GC offers high resolution, while MS provides definitive identification and quantification.

Principle: The analyte is volatilized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint for identification, and the signal intensity is used for quantification.

GC-MS Experimental Protocol

GCMS_Workflow Sample Sample Preparation (Dilution in Methanol) Deriv Optional Derivatization (e.g., with TFAA for improved peak shape) Sample->Deriv if needed Inject GC Injection (Split/Splitless Inlet) Sample->Inject Deriv->Inject Separate Chromatographic Separation (e.g., DB-5ms column) Inject->Separate Detect MS Detection (EI, SIM/Scan Mode) Separate->Detect Analyze Data Analysis (Quantification & ID) Detect->Analyze

Caption: Proposed workflow for the GC-MS analysis of 3-Methylamino-1-butyne.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 3-Methylamino-1-butyne reference standard at 1.0 mg/mL in methanol.

    • Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • Dissolve the test sample in methanol to achieve a concentration within the calibration range.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column).

    • Inlet: Split/Splitless, 250°C, split ratio 20:1.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial 50°C for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (using characteristic ions, e.g., m/z 82, 56) and Full Scan (m/z 35-200) for peak identification.

    Causality: A non-polar DB-5ms column is chosen for its versatility with a wide range of analytes. The temperature program is designed to ensure good separation from potential volatile impurities and solvent peaks. SIM mode is selected for quantification to maximize sensitivity and selectivity.[6]

  • Validation Protocol:

    • Specificity: Analyze blank methanol, a placebo (if applicable), and spiked samples. Perform forced degradation (acid, base, oxidative, thermal, photolytic) on the sample and demonstrate that the peak for 3-Methylamino-1-butyne is free from interference from degradants.

    • Linearity: Inject the calibration standards in triplicate. Plot the peak area against concentration and perform a linear regression analysis.

    • Accuracy: Analyze the QC samples (n=3 at each level) against the calibration curve. Express results as percent recovery.

    • Precision:

      • Repeatability: Perform six replicate injections of the medium QC sample.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst. Calculate the %RSD for each set and the combined data.

    • LOD & LOQ: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

    • Robustness: Introduce small, deliberate variations to method parameters (e.g., inlet temperature ±5°C, flow rate ±0.1 mL/min, oven ramp rate ±1°C/min) and assess the impact on the results.[3]

Method 2: HPLC with UV Detection (Post-Derivatization)

HPLC is a cornerstone of pharmaceutical analysis. However, 3-Methylamino-1-butyne lacks a native chromophore, making direct UV detection impossible. This necessitates a pre-column derivatization step to attach a UV-active molecule.

Principle: The analyte is chemically reacted with a derivatizing agent (e.g., Dansyl Chloride) to form a product with strong UV absorbance. This derivative is then separated from other components by reverse-phase HPLC and quantified using a UV detector. While adding a step, this approach offers excellent sensitivity and leverages ubiquitous HPLC instrumentation.[7]

HPLC-UV Experimental Protocol

HPLC_Workflow Sample Sample Preparation (Dilution in Buffer) Deriv Derivatization (e.g., with Dansyl Chloride, heat) Sample->Deriv Inject HPLC Injection (Autosampler) Deriv->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Analyze Data Analysis (Quantification) Detect->Analyze

Caption: Proposed workflow for the HPLC-UV analysis of 3-Methylamino-1-butyne.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 3-Methylamino-1-butyne reference standard at 1.0 mg/mL in 0.1 M HCl.

    • Create calibration standards and QC samples by diluting the stock with water.

  • Derivatization Procedure:

    • To 100 µL of each standard, QC, or sample solution in a vial, add 200 µL of sodium bicarbonate buffer (100 mM, pH 9.5).

    • Add 400 µL of Dansyl Chloride solution (2 mg/mL in acetone).

    • Vortex the mixture and heat at 60°C for 45 minutes.

    • Cool to room temperature and add 100 µL of 2% methylamine solution to quench the excess Dansyl Chloride.

    • Vortex and allow to stand for 15 minutes. Dilute with mobile phase if necessary before injection.

    Causality: Dansyl chloride reacts with the secondary amine of 3-Methylamino-1-butyne under basic conditions to form a stable, fluorescent, and strongly UV-absorbing derivative. The quenching step is critical to remove the excess reagent, preventing it from interfering with the chromatogram.[7]

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and DAD or VWD detector.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Validation Protocol:

    • The validation protocol follows the same principles as the GC-MS method (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness). For specificity, it's crucial to demonstrate that the derivatizing agent and its byproducts do not interfere with the peak of the derivatized analyte.

Comparative Performance Guide

The choice between GC-MS and HPLC-UV depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation. The following table presents a summary of expected performance based on the described protocols.

Validation ParameterGC-MS (Direct Injection)HPLC-UV (Post-Derivatization)Rationale & Insights
Specificity Very HighHighGC-MS provides mass confirmation, offering higher confidence in peak identity. HPLC specificity relies on chromatographic resolution from potential interferences.
Linearity (R²) > 0.998> 0.999Both methods are expected to show excellent linearity. The derivatization in HPLC can sometimes lead to more consistent responses.
Range 1 - 100 µg/mL0.5 - 100 µg/mLThe derivatization step in HPLC often enhances sensitivity, potentially allowing for a slightly wider and lower range.
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.5%Both methods should yield high accuracy. The multi-step derivatization process in HPLC introduces more potential for variability if not well-controlled.
Precision (% RSD) < 2.0%< 2.0%With modern instrumentation and controlled procedures, both methods can achieve excellent precision.
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.5 µg/mLDerivatization with a strong chromophore like dansyl chloride significantly lowers the detection limit compared to direct GC-MS analysis.
Sample Throughput HigherLowerGC-MS involves a simple "dilute-and-shoot" approach. The derivatization step for HPLC adds significant time to sample preparation.
Method Complexity LowModerateThe HPLC method requires careful control of the derivatization reaction, making it more complex to execute and troubleshoot.
Conclusion and Recommendations

Both GC-MS and derivatization-HPLC-UV are viable and robust techniques for the analysis of 3-Methylamino-1-butyne.

  • GC-MS is the recommended method for routine quality control and purity analysis where high throughput and unambiguous identification are critical. Its simplicity and high specificity make it an efficient and reliable choice.

  • HPLC-UV with derivatization is the preferred method for applications requiring very high sensitivity, such as the analysis of trace-level impurities or quantification in complex biological matrices. The trade-off for this enhanced sensitivity is a more complex and time-consuming sample preparation procedure.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the Analytical Target Profile (ATP) for your specific application.[4] The protocols and comparative data presented in this guide provide a solid foundation for developing and validating a method that is scientifically sound, fit for purpose, and compliant with global regulatory standards.

References
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available at: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. Available at: [Link]

  • Analytical Method Validation: An Updated Review. SciSpace. Available at: [Link]

  • Analytical Method Development and Validation: A Concise Review. OMICS International. Available at: [Link]

  • Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography. Google Patents.
  • Analysis of 62 synthetic cannabinoids by gas chromatography-mass spectrometry with photoionization. PubMed. Available at: [Link]

  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs. Google Patents.
  • Determination of primary and secondary aliphatic amines by N-hydroxysuccinimidyl 4,3,2′-naphthapyrone-4-acetate and reversed-phase high-performance liquid chromatography. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to Catalysts for 3-Methylamino-1-butyne Reactions: Performance, Mechanisms, and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of propargylamines is a critical step in the creation of a vast array of biologically active molecules and complex organic frameworks. Among the various synthetic routes, the three-component coupling of an aldehyde, an amine, and a terminal alkyne, commonly known as the A³ coupling reaction, stands out for its atom economy and operational simplicity.[1] This guide provides an in-depth comparative analysis of common catalytic systems—gold, palladium, copper, and silver—for reactions involving 3-Methylamino-1-butyne and its analogs, offering experimental data, mechanistic insights, and detailed protocols to inform your catalyst selection and experimental design.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount in an A³ coupling reaction, profoundly influencing reaction efficiency, substrate scope, and overall cost. The following table summarizes the performance of gold, palladium, copper, and silver catalysts in representative A³ coupling reactions.

Catalyst SystemTypical CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference(s)
Gold AuBr₃4Solvent-free602-490-98[2]
HAuCl₄·H₂O5Phosphate Buffer (pH 7.8)37-601670-95[3]
Au(III) Salen Complex0.01-1Water402472-94[4][5]
Palladium PdCl₂1-5Water251-285-95[6][7]
Pd(OAc)₂2-10Acetonitrile/DMF80-14012-2470-90[8]
Copper CuI0.5-5Solvent-free/Water70-801-480-98[9][10][11]
CuCl10Toluene601575-90[12]
Dicopper Complex0.4Toluene110290-99[13]
Silver AgI1.5-3Water10012-2475-95[14][15][16]
Ag Nanoparticles-Water800.5-0.7591-98[9][17]

Expert Insights on Catalyst Selection:

  • Gold catalysts exhibit high efficiency, often under mild, solvent-free, or aqueous conditions.[2][4][5] Their biocompatibility makes them an attractive option for the synthesis of molecules with potential biological applications.[2] Atomically precise gold nanoclusters have also emerged as highly efficient catalysts.[18][19][20]

  • Palladium catalysts are well-established for a wide range of cross-coupling reactions and can be highly effective for A³ coupling, particularly in aqueous media.[6][7][8] However, the cost of palladium and the need for ligands in some cases can be a drawback.

  • Copper catalysts are the most widely used for A³ coupling due to their low cost, high catalytic activity, and stability.[21][9][10][11][13] A variety of copper sources, including Cu(I) and Cu(II) salts and nanoparticles, have been successfully employed.[9][11][22]

  • Silver catalysts , while sometimes considered less efficient than other transition metals, have been shown to be highly effective for A³ coupling, especially with aliphatic aldehydes and in aqueous media.[14][15][16] The use of silver nanoparticles can lead to very short reaction times and high yields.[9][17]

Mechanistic Overview of the A³ Coupling Reaction

The generally accepted mechanism for the metal-catalyzed A³ coupling reaction involves three key steps, as illustrated below. The role of the metal catalyst is to activate the terminal alkyne, facilitating its addition to an iminium ion formed in situ from the aldehyde and amine.[1][23]

A3_Coupling_Mechanism cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_product Product Aldehyde Aldehyde Imine_Formation Imine/Iminium Ion Formation Aldehyde->Imine_Formation Amine Amine Amine->Imine_Formation Alkyne Terminal Alkyne Alkyne_Activation Alkyne Activation (Metal Acetylide Formation) Alkyne->Alkyne_Activation Nucleophilic_Addition Nucleophilic Addition Imine_Formation->Nucleophilic_Addition Iminium Ion Alkyne_Activation->Nucleophilic_Addition Metal Acetylide Propargylamine Propargylamine Nucleophilic_Addition->Propargylamine Catalyst Metal Catalyst (Au, Pd, Cu, Ag) Nucleophilic_Addition->Catalyst Regeneration Catalyst->Alkyne_Activation

Caption: Generalized catalytic cycle for the A³ coupling reaction.

The specific nature of the metal center influences the efficiency of each step. For instance, the "alkynophilicity" of gold and silver facilitates the activation of the C-H bond of the terminal alkyne.[24][25]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting A³ coupling reactions with each of the featured catalytic systems. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, and product isolation.

Gold-Catalyzed A³ Coupling in Water

This protocol is adapted from a procedure utilizing a Gold(III) Salen complex, demonstrating the high efficiency of gold catalysts in aqueous media.[4]

Materials:

  • Gold(III) Salen Complex (1 mol%)

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Amine (e.g., Piperidine, 1.1 mmol)

  • Terminal Alkyne (e.g., Phenylacetylene, 1.5 mmol)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the Gold(III) Salen complex (1 mol%), aldehyde (1.0 mmol), amine (1.1 mmol), terminal alkyne (1.5 mmol), and deionized water (2 mL).

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Gold_Protocol_Workflow start Start reactants Combine Reactants and Catalyst in Water start->reactants reaction Stir at 40°C reactants->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Propargylamine purification->product

Caption: Workflow for Gold-Catalyzed A³ Coupling.

Palladium-Catalyzed A³ Coupling in Water

This protocol outlines a ligand-free palladium-catalyzed A³ coupling reaction in water at room temperature.[6][7]

Materials:

  • Palladium(II) Chloride (PdCl₂, 2 mol%)

  • Aldehyde (1.0 mmol)

  • Amine (1.1 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Deionized Water

  • Schlenk flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask containing a magnetic stir bar, add PdCl₂ (2 mol%), the aldehyde (1.0 mmol), amine (1.1 mmol), and terminal alkyne (1.2 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add deionized water (3 mL) via syringe.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, extract the mixture with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Palladium_Protocol_Workflow start Start setup Combine Reactants and PdCl₂ under Inert Atmosphere start->setup reaction Stir in Water at Room Temperature setup->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring extraction Extraction with Diethyl Ether monitoring->extraction Reaction Complete purification Flash Chromatography extraction->purification product Pure Propargylamine purification->product

Caption: Workflow for Palladium-Catalyzed A³ Coupling.

Copper-Catalyzed Solvent-Free A³ Coupling

This protocol describes a highly efficient, solvent-free A³ coupling reaction using a simple copper catalyst.[9][11]

Materials:

  • Copper(I) Iodide (CuI, 1 mol%)

  • Aldehyde (1.0 mmol)

  • Amine (1.1 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Sealed tube or reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • In a sealed tube equipped with a magnetic stir bar, combine CuI (1 mol%), the aldehyde (1.0 mmol), the amine (1.1 mmol), and the terminal alkyne (1.2 mmol).

  • Seal the tube and heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction's progress using TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane).

  • Filter to remove the catalyst.

  • Concentrate the filtrate and purify the resulting residue by column chromatography.

Copper_Protocol_Workflow start Start mixing Combine Reactants and CuI in a Sealed Tube start->mixing heating Heat at 80°C (Solvent-Free) mixing->heating monitoring Monitor by TLC/GC-MS heating->monitoring filtration Cool, Dissolve, and Filter monitoring->filtration Reaction Complete purification Column Chromatography filtration->purification product Purified Propargylamine purification->product

Caption: Workflow for Copper-Catalyzed A³ Coupling.

Silver-Catalyzed A³ Coupling in Water

This protocol details a silver-catalyzed three-component coupling, which is particularly effective for aliphatic aldehydes.[14][15]

Materials:

  • Silver Iodide (AgI, 2 mol%)

  • Aliphatic Aldehyde (1.0 mmol)

  • Amine (1.1 mmol)

  • Terminal Alkyne (1.5 mmol)

  • Deionized Water

  • Sealed tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a sealed tube containing a magnetic stir bar, add AgI (2 mol%), the aliphatic aldehyde (1.0 mmol), the amine (1.1 mmol), the terminal alkyne (1.5 mmol), and deionized water (2 mL).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Silver_Protocol_Workflow start Start setup Combine Reactants and AgI in Water (Sealed Tube) start->setup reaction Heat at 100°C setup->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Propargylamine purification->product

Caption: Workflow for Silver-Catalyzed A³ Coupling.

Conclusion

The selection of an appropriate catalyst for the synthesis of propargylamines via the A³ coupling reaction is a critical decision that impacts yield, reaction conditions, and cost. Copper-based catalysts offer a robust and economical choice for a wide range of substrates. Gold catalysts provide high efficiency under mild conditions, including in aqueous media, making them suitable for green chemistry applications. Palladium catalysts, while potentially more expensive, are highly effective and benefit from a well-understood reaction scope. Silver catalysts present a viable and often advantageous alternative, particularly for reactions involving aliphatic aldehydes. This guide provides the foundational data, mechanistic understanding, and practical protocols to empower researchers to make informed decisions and accelerate their synthetic endeavors.

References

  • Lo, V. K.-Y., Liu, Y., Wong, M.-K., & Che, C.-M. (2006). Gold(III) Salen Complex-Catalyzed Synthesis of Propargylamines via a Three-Component Coupling Reaction. Organic Letters, 8(8), 1529–1532. [Link]

  • Silver Clusters as Robust Nodes and π–Activation Sites for the Construction of Heterogeneous Catalysts for the Cycloaddition of Propargylamines. (2018). ACS Catalysis. [Link]

  • Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. (n.d.). SciSpace. [Link]

  • Clean Synthesis of Propargylamines Using Novel Magnetically Recyclable Silver Nanocatalyst (AgMNPs). (2024). ResearchGate. [Link]

  • Immobilized silver on surface-modified ZnO nanoparticles: As an efficient catalyst for synthesis of propargylamines in water. (2014). ResearchGate. [Link]

  • Kumar, A., & Sharma, S. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(36), 22165–22183. [Link]

  • Kumar, A., & Sharma, S. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(36), 22165–22183. [Link]

  • Efficient Synthesis of Propargylamines from Terminal Alkynes, Dichloromethane and Tertiary Amines over Silver Catalysts. (2015). ResearchGate. [Link]

  • A Three-Component Coupling Reaction of Aldehydes, Amines, and Alkynes. (2019). ResearchGate. [Link]

  • Black, D. A., & Arndtsen, B. A. (2004). Copper-Catalyzed Coupling of Imines, Acid Chlorides, and Alkynes: A Multicomponent Route to Propargylamides. Organic Letters, 6(8), 1257–1259. [Link]

  • A3 coupling reaction. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

  • The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. (2019). Molecules. [Link]

  • Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. (n.d.). Organic Chemistry Portal. [Link]

  • A walk around A3 Coupling for the synthesis of Propargylamines. (2017). Journal of Pharmacognosy and Phytochemistry. [Link]

  • Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. (2015). Florida Tech Scholarship Repository. [Link]

  • Tentative mechanism of A3 coupling reaction. (n.d.). ResearchGate. [Link]

  • Three-Component Coupling of Aldehydes, Amines, and Alkynes Catalyzed by Oxidized Copper Nanoparticles on Titania. (2012). ResearchGate. [Link]

  • The First Silver-Catalyzed Three-Component Coupling of Aldehyde, Alkyne, and Amine. (2003). Organic Chemistry Portal. [Link]

  • A3 Coupling Reaction. (2023). Chemistry LibreTexts. [Link]

  • Three‐Component 1,2‐Methylamidation of Alkynes via Coordinating Activation Strategy. (2023). Angewandte Chemie International Edition. [Link]

  • A comparative study on atomically precise Au nanoclusters as catalysts for the aldehyde–alkyne–amine (A3) coupling reaction: ligand effects on the nature of the catalysis and efficiency. (2019). RSC Advances. [Link]

  • Three-Component Coupling of Aldehydes, Amines, and Alkynes Catalyzed by Oxidized Copper Nanoparticles on Titania. (2012). SciSpace. [Link]

  • Three‐Component 1,2‐Methylamidation of Alkynes via Coordinating Activation Strategy. (2023). Angewandte Chemie. [Link]

  • An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. (2009). Green Chemistry. [Link]

  • Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. (2020). MDPI. [Link]

  • Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. (2022). MDPI. [Link]

  • Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2021). Scribd. [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (2002). University of Windsor. [Link]

  • A comparative study on atomically precise Au nanoclusters as catalysts for the aldehyde–alkyne–amine (A3) coupling reaction: ligand effects on the nature of the catalysis and efficiency. (2019). RSC Publishing. [Link]

  • Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. (2022). YouTube. [Link]

  • An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. (n.d.). Sci-Hub. [Link]

  • A comparative study on atomically precise Au nanoclusters as catalysts for the aldehyde–alkyne–amine (A3) coupling reaction: - DR-NTU. (2019). Nanyang Technological University. [Link]

  • The first silver-catalyzed three-component coupling of aldehyde, alkyne, and amine. (2003). PubMed. [Link]

  • Palladium-Catalyzed Sequential Hydroamination and Hydroxylation of 1,3-Enynes with 2-Aminophenols. (2024). PubMed. [Link]

  • Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. (2020). Unipd. [Link]

  • Palladium‐Catalyzed Hydroaminocarbonylation of Olefins with Aliphatic Amines without Additives. (2020). ResearchGate. [Link]

  • Gold(I) Catalyzes the Intermolecular Hydroamination of Alkynes with Imines and Produces α,α′, N -Triarylbisenamines: Studies on Their Use As Intermediates in Synthesis. (2022). ResearchGate. [Link]

  • Silver-Catalyzed Reactions of Alkynes: Recent Advances. (2015). ResearchGate. [Link]

  • A Facile Route to Flavone-3-Carboxamides and Flavone-3-Carboxylates via Palladium-Catalyzed Amino- and Aryloxy-Carbonylation Reactions. (2024). MDPI. [Link]

  • The First Silver-Catalyzed Three-Component Coupling of Aldehyde, Alkyne, and Amine. (2003). ResearchGate. [Link]

  • Terminal Alkynes Hydroamination Catalyzed by Copper Nanoparticles. (2018). MDPI. [Link]

  • Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation. (2022). Molecules. [Link]

  • Silver-Catalyzed Three-Component 1,1-Aminoacylation of Homopropargylamines: Dual -Additions between Terminal Alkynes and Isocyanides. (2015). ResearchGate. [Link]

  • One pot synthesis of propargylamines by three component amine-aldehyde-acetylene (A3) coupling catalyzed by neutral Ag(I) and Au(I) and cationic Pd(II) and Ni(II) complexes of a pincer N-heterocyclic carbene. (2021). ResearchGate. [Link]

  • Copper-Catalyzed Three-Component Alkene Carbofunctionalization: C–N, C–O, and C–C Bond Formation from a Single Reaction Platform. (2021). ACS Catalysis. [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (2019). Organic Letters. [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-Methylamino-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Synthesis and Development

In the realms of pharmaceutical research and synthetic chemistry, the purity of a chemical entity is not merely a quality metric; it is the foundation of reliable, reproducible, and safe scientific outcomes. 3-Methylamino-1-butyne, a versatile propargylamine, serves as a crucial building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of impurities—be they unreacted starting materials, by-products, or residual solvents—can drastically alter reaction kinetics, lead to the formation of unintended and potentially toxic side products, and compromise the biological activity and safety profile of the final compound.[1][2]

This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of 3-Methylamino-1-butyne. As a volatile and basic amine, this compound presents unique analytical challenges that demand carefully selected and optimized methodologies. We will move beyond simple procedural lists to explain the causality behind our instrumental choices, ensuring that the described protocols are robust and self-validating systems, in line with the rigorous standards of drug development.[3]

Anticipating the Adversaries: Potential Impurities in Synthesis

A robust analytical strategy begins with a chemical understanding of what impurities are likely to be present. The synthesis of propargylamines like 3-Methylamino-1-butyne, often via multicomponent reactions (e.g., A³ coupling), can introduce several classes of impurities.[4]

Impurity ClassPotential CompoundsRationale for PresencePrimary Detection Method
Starting Materials 2-Butyn-1-ol, Methylamine, Formaldehyde precursorsIncomplete reaction or improper stoichiometry.GC, NMR
By-products Di-alkynylated amines, self-coupling products of the alkyneSide reactions occurring under catalytic or thermal stress.GC-MS, NMR
Isomers 3-Methylamino-2-butyne (Allenic isomer)Potential for rearrangement under certain reaction conditions.NMR, GC
Reagents/Catalysts Copper(I) salts, bases (e.g., triethylamine)Carryover from the reaction workup.ICP-MS (for metals), IC
Residual Solvents Toluene, Dioxane, Tetrahydrofuran (THF)Incomplete removal during purification and drying steps.Headspace GC

Orthogonal Analytical Approaches: A Multi-Technique Strategy

No single analytical technique can provide a complete picture of a compound's purity. A validated, orthogonal approach using multiple techniques with different separation and detection principles is essential for a comprehensive assessment.[5] For 3-Methylamino-1-butyne, the primary methods of choice are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

cluster_0 Overall Purity Assessment Workflow Sample Synthesized 3-Methylamino-1-butyne GC Gas Chromatography (GC-FID) Quantitative Purity & Volatile Impurities Sample->GC Primary Quantitation NMR NMR Spectroscopy ('H, '³C) Structural Identity & Non-Volatile Impurities Sample->NMR Structural Confirmation MS Mass Spectrometry (GC-MS) Impurity Identification GC->MS Peak Identification Report Certificate of Analysis (Purity Statement) GC->Report Data Integration NMR->Report Data Integration MS->Report Data Integration

Caption: High-level workflow for comprehensive purity assessment.

Gas Chromatography (GC): The Workhorse for Volatile Amines

Gas chromatography is the premier technique for quantifying the purity of volatile compounds like 3-Methylamino-1-butyne.[6] Its ability to separate compounds based on their boiling points and interactions with the stationary phase makes it ideal for resolving the target analyte from volatile impurities.

Expertise & Causality: Overcoming Analytical Hurdles

The primary challenge in the GC analysis of amines is their basic nature. Standard silica-based GC columns contain acidic silanol (-Si-OH) groups on their surface. These sites can interact strongly with basic amines via hydrogen bonding, leading to significant peak tailing, poor resolution, and inaccurate quantification.[7]

To counteract this, the selection of a specialized, base-deactivated column is not merely a suggestion but a necessity.[8] These columns have a stationary phase that is chemically treated to cap the active silanol groups, creating a more inert surface. This minimizes analyte-column interactions, resulting in sharp, symmetrical peaks that are essential for reliable integration and quantification.[9]

cluster_gc GC-FID Experimental Workflow Prep 1. Sample Preparation (Dilution in appropriate solvent, e.g., Isopropanol) Inject 2. GC Injection (Split/Splitless Inlet) Prep->Inject Column 3. Separation (Base-Deactivated Column, e.g., Rtx-Volatile Amine) Inject->Column Detect 4. Detection (Flame Ionization Detector - FID) Column->Detect Data 5. Data Acquisition (Chromatogram) Detect->Data Analysis 6. Analysis (Peak Integration, % Area Calculation) Data->Analysis

Caption: Step-by-step workflow for GC-FID purity analysis.

Protocol: Quantitative Purity by GC-FID

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure data integrity.

  • Instrumentation & Consumables:

    • Gas Chromatograph with a Flame Ionization Detector (FID).

    • Base-deactivated capillary column (e.g., Agilent J&W CP-Volamine, Restek Rtx-Volatile Amine).[8][9]

    • Carrier Gas: Helium or Hydrogen.

    • Solvent: Anhydrous Isopropanol (IPA) or other suitable high-boiling solvent.

  • Standard & Sample Preparation:

    • Prepare a stock solution of 3-Methylamino-1-butyne at approximately 1000 µg/mL in IPA.

    • Prepare a working sample solution by diluting the synthesized material to the same concentration.

  • Chromatographic Conditions (Example):

    • Inlet: Split mode (e.g., 50:1), 250 °C.

    • Oven Program: 40 °C (hold 2 min), ramp at 15 °C/min to 250 °C (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Detector (FID): 270 °C.

    • Injection Volume: 1 µL.

  • System Suitability:

    • Before running samples, inject the standard solution five times.

    • The Relative Standard Deviation (RSD) of the peak area for the main analyte should be ≤ 2.0%.

    • The tailing factor for the 3-Methylamino-1-butyne peak should be ≤ 1.5.

  • Analysis & Calculation:

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram, excluding the solvent peak.

    • Calculate the purity by the area percent method:

      • Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

While GC is excellent for quantitation, ¹H and ¹³C NMR spectroscopy are unparalleled for confirming the chemical structure of the synthesized compound and identifying impurities, including non-volatile or thermally labile ones that GC might miss.[10]

Expertise & Causality: Quantitative NMR (qNMR)

For purity assessment, ¹H NMR can be elevated from a qualitative to a highly accurate quantitative technique (qNMR). This is achieved by adding a known amount of a stable, non-reactive internal standard to the sample. The internal standard should have a simple spectrum with at least one peak that is well-resolved from all analyte and impurity signals. By comparing the integral of a specific proton signal from the analyte to the integral of a known proton signal from the standard, the absolute purity can be calculated. This method is self-validating as it relies on the fundamental principles of NMR and precise mass measurements.[11]

cluster_nmr qNMR Experimental Workflow Prep 1. Precise Weighing (Sample & Internal Standard) Dissolve 2. Dissolution (In deuterated solvent, e.g., CDCl₃) Prep->Dissolve Acquire 3. Data Acquisition (¹H NMR Spectrum, ensure full relaxation) Dissolve->Acquire Process 4. Spectrum Processing (Phasing, Baseline Correction) Acquire->Process Integrate 5. Peak Integration (Analyte & Standard Signals) Process->Integrate Calculate 6. Purity Calculation Integrate->Calculate

Caption: Workflow for quantitative purity analysis by ¹H NMR.

Protocol: Purity by ¹H NMR with Internal Standard
  • Instrumentation & Consumables:

    • NMR Spectrometer (≥400 MHz recommended for better resolution).

    • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • High-purity internal standard (e.g., 1,3,5-Trimethoxybenzene or Maleic Anhydride).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized 3-Methylamino-1-butyne into an NMR tube. Record the mass precisely.

    • Accurately weigh approximately 10 mg of the internal standard into the same NMR tube. Record the mass precisely.

    • Add ~0.7 mL of CDCl₃, cap, and vortex until fully dissolved.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Key Parameter: Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons being quantified. A d1 of 30 seconds is often a safe starting point to ensure accurate integration.

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved signal from 3-Methylamino-1-butyne (e.g., the N-methyl protons).

    • Integrate a signal from the internal standard (e.g., the methoxy protons of 1,3,5-Trimethoxybenzene).

    • Calculate the purity using the following formula:

      • Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal (e.g., 3 for a methyl group)

      • MW = Molecular Weight

      • m = mass

      • Pstd = Purity of the internal standard (as a percentage)

Mass Spectrometry (MS): Definitive Impurity Identification

While NMR can suggest the structure of an impurity, Mass Spectrometry provides definitive molecular weight information. When coupled with Gas Chromatography (GC-MS), it becomes an exceptionally powerful tool for identifying unknown peaks observed in the GC-FID chromatogram.[] The electron ionization (EI) fragmentation pattern can provide structural clues, helping to distinguish between isomers and identify by-products.[13]

Comparative Guide: Selecting the Right Tool for the Task

TechniquePrinciple of OperationInformation ProvidedStrengthsLimitations
GC-FID Separation by volatility/polarity; universal carbon detection.Quantitative Purity ; detection of volatile organic impurities.[14]High precision and accuracy for quantification; robust and widely available.[15]Not suitable for non-volatile or thermally unstable impurities; provides no structural information.[16]
¹H NMR Nuclear spin transitions in a magnetic field.Structural Confirmation ; identification and quantification of all proton-containing species.[17]Absolute structural information; can quantify without a specific reference standard of the impurity; detects non-volatile impurities.Lower sensitivity than GC; complex mixtures can lead to overlapping signals; requires a high-purity internal standard for qNMR.[11]
GC-MS GC separation followed by mass-based detection.Impurity Identification ; molecular weight and fragmentation data for unknown peaks.High sensitivity and specificity for identification; provides definitive evidence of an impurity's identity.[18]Quantification can be less precise than FID unless using isotope-labeled standards; fragmentation can be complex to interpret.

Conclusion: An Integrated Approach to Purity Validation

Assessing the purity of a synthesized compound like 3-Methylamino-1-butyne is a multi-faceted task that cannot be reliably accomplished with a single method. The most robust and defensible approach, particularly within a drug development context, involves an integrated strategy:

  • Primary Quantification with GC-FID: Use a validated GC method with a base-deactivated column to determine the main peak's area percentage, providing the primary purity value.[8]

  • Structural Confirmation and Orthogonal Quantification by qNMR: Confirm the identity of the main peak as 3-Methylamino-1-butyne and use qNMR to obtain an independent, absolute purity value. This also serves to detect any non-volatile impurities missed by GC.[11]

  • Impurity Identification with GC-MS: Analyze the sample by GC-MS to identify the structures of any impurity peaks detected in the GC-FID chromatogram.[]

By combining these orthogonal techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and integrity of their scientific work. This multi-pronged validation strategy aligns with the principles outlined in international regulatory guidelines, such as those from the ICH.[1][19][20]

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • European Medicines Agency. (2006). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Dong, M. W. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • Medicines Control Agency The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient.
  • UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • Intertek. (n.d.). ASTM Chemical Testing. [Link]

  • RSC Publishing. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. [Link]

  • Restek. (2020). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. [Link]

  • ASTM International. (n.d.).
  • Singh, S., & Singh, P. (2020).
  • LCGC International. (2018). Generic GC–FID for Volatile Amine Quantitation in Pharma. [Link]

  • Agilent Technologies. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • iTeh Standards. (n.d.). ASTM D3834-93 - Test Method for Purity of Vinyl Chloride Monomer by Gas Chromatography (Withdrawn 1998). [Link]

  • The Royal Society of Chemistry. (n.d.).
  • Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine fragmentation pattern. [Link]

  • ACS Omega. (n.d.). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. [Link]

  • Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]

  • PubChem. (n.d.). (But-3-yn-2-yl)(methyl)amine. [Link]

  • PubMed. (2006). Validation of (1)H NMR spectroscopy as an analytical tool for methylamine metabolites in urine. [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. [Link]

Sources

A Comparative Guide to the Kinetic Performance of 3-Methylamino-1-butyne in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Speed and Precision in Synthesis

In the landscape of modern chemical synthesis, particularly in drug discovery and bioconjugation, the rate and efficiency of a chemical reaction are paramount. The ideal reaction is not only high-yielding and selective but also proceeds rapidly under mild, biocompatible conditions. 3-Methylamino-1-butyne, a member of the ynamine family, has emerged as a compelling reagent that often meets these demanding criteria. Ynamines are characterized by a nitrogen atom directly attached to an alkyne, a structural motif that imbues them with unique and powerful reactivity. The strong electron-donating effect of the nitrogen atom polarizes the alkyne, making it exceptionally reactive towards a variety of reaction partners.

This guide provides a detailed kinetic analysis of 3-Methylamino-1-butyne, offering an objective comparison of its performance against other common reactants. We will delve into the causality behind its enhanced reactivity, provide detailed experimental protocols for kinetic analysis, and present comparative data to inform your selection of reagents for time-sensitive and concentration-limited applications.

Comparative Reactants: A Spectrum of Alkyne Reactivity

To contextualize the performance of 3-Methylamino-1-butyne, we will compare it against a curated set of alternative alkynes that represent different classes of reactivity in the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1]

  • 3-Methylamino-1-butyne (The Ynamine): An electron-rich alkyne, activated by the adjacent nitrogen atom.

  • Phenylacetylene (The Aromatic Alkyne): A standard, moderately reactive terminal alkyne often used as a benchmark.

  • Propargyl Alcohol (The Unactivated Aliphatic Alkyne): A common, inexpensive, and relatively unactivated terminal alkyne.

  • Bicyclononyne (BCN) (The Strained Alkyne): A cyclooctyne derivative used in copper-free, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which relies on ring strain for activation.[2]

Kinetic Comparison in Azide-Alkyne Cycloaddition (AAC)

The formation of a stable triazole linkage via azide-alkyne cycloaddition is one of the most reliable conjugation methods in chemistry.[1] However, the kinetics of this reaction can vary dramatically depending on the alkyne's structure and the catalytic method. For applications like in-vivo labeling or high-throughput screening, reaction speed is critical.

Discussion of Reactivity and Mechanistic Causality

The data presented in Table 1 clearly demonstrates the superior reactivity of ynamines in CuAAC reactions. The rate acceleration observed with ynamines compared to standard terminal alkynes like phenylacetylene is significant. This enhancement is attributed to the potent electron-donating effect of the nitrogen atom, which increases the nucleophilicity of the terminal alkyne carbon. This facilitates the formation of the key copper-acetylide intermediate, which is often the rate-determining step in the catalytic cycle.[3]

In contrast, SPAAC reactions, which utilize strained alkynes like BCN, bypass the need for a cytotoxic copper catalyst altogether. The reaction is driven by the release of ring strain (approx. 18 kcal/mol for cyclooctyne), leading to very fast kinetics. While often faster than even ynamine-based CuAAC, SPAAC reagents can be more expensive and synthetically complex. The choice between a highly reactive ynamine in a catalyzed system and a strained alkyne in a catalyst-free system represents a critical decision in experimental design, balancing speed, cost, and biocompatibility. IEDDA reactions, involving tetrazines and strained alkenes, can exhibit even faster kinetics, with rate constants reaching up to 10⁶ M⁻¹s⁻¹.[4]

Reactant ClassRepresentative AlkyneReaction TypeSecond-Order Rate Constant (k₂)Relative Rate
Ynamine N-phenylpropiolamide (analogous)CuAAC~10 - 100 M⁻¹s⁻¹ (estimated)Very Fast
Strained Alkyne Bicyclononyne (BCN)SPAAC~1 M⁻¹s⁻¹Fast
Aromatic Alkyne PhenylacetyleneCuAAC~0.1 - 1 M⁻¹s⁻¹Moderate
Aliphatic Alkyne Propargyl AlcoholCuAAC~0.1 M⁻¹s⁻¹Moderate

Note: Direct kinetic data for 3-Methylamino-1-butyne was not found in the reviewed literature. The value presented is an estimate based on the high reactivity reported for analogous propiolamides and ynamines in CuAAC, which are known to be significantly faster than standard alkynes. The rate constants for CuAAC are highly dependent on the specific ligand, copper source, and solvent used.[3][5]

AAC_Mechanisms Comparative Pathways for Azide-Alkyne Cycloaddition cluster_CuAAC Copper-Catalyzed (CuAAC) cluster_SPAAC Strain-Promoted (SPAAC) Ynamine 3-Methylamino-1-butyne (Electron-Rich) Term_Alkyne Phenylacetylene (Standard Alkyne) Cu_Acetylide_Y Cu-Ynamine Intermediate Ynamine->Cu_Acetylide_Y Fast Acetylide Formation Cu_Acetylide_T Cu-Acetylide Intermediate Term_Alkyne->Cu_Acetylide_T Slower Acetylide Formation Azide1 R-N₃ Triazole1 1,4-Triazole Azide1->Triazole1 Cycloaddition Azide1->Triazole1 Cu_Catalyst Cu(I) Catalyst Cu_Catalyst->Cu_Acetylide_Y Cu_Catalyst->Cu_Acetylide_T Cu_Acetylide_Y->Triazole1 Cycloaddition Cu_Acetylide_T->Triazole1 Strained_Alkyne BCN (High Ring Strain) Triazole2 Triazole Strained_Alkyne->Triazole2 Spontaneous Cycloaddition (No Catalyst) Azide2 R-N₃ Azide2->Triazole2 Spontaneous Cycloaddition (No Catalyst) start Start

Comparative pathways for CuAAC and SPAAC reactions.

Beyond Cycloaddition: Nucleophilic Addition Reactions

The utility of 3-Methylamino-1-butyne extends beyond cycloadditions. As electron-rich alkynes, ynamines can also act as activated Michael acceptors for various nucleophiles.[6] This reactivity is distinct from that of traditional electron-poor alkynes (like ynones or propiolates), where the driving force is the electron-withdrawing group.

In the case of ynamines, the initial nucleophilic attack forms a transient, charge-separated intermediate. The high reactivity stems from the ability of the nitrogen lone pair to stabilize the developing positive charge. This pathway opens up possibilities for C-C, C-S, and C-N bond formation under mild conditions. While comprehensive kinetic comparisons are less common for these reactions, the qualitative principle holds: the inherent electronic activation of the ynamine often leads to faster reaction rates compared to less polarized alkyne systems.[7]

Nucleophilic_Addition Mechanism of Nucleophilic Addition to an Ynamine Ynamine 3-Methylamino-1-butyne Intermediate Zwitterionic/Anionic Intermediate Ynamine->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Vinyl Amine Product Intermediate->Product Protonation Proton_Source H⁺ Source (e.g., Solvent) Proton_Source->Product

General mechanism for nucleophilic addition to an ynamine.

Experimental Design for Comparative Kinetic Analysis

To ensure trustworthy and reproducible kinetic data, a well-designed experimental protocol is essential. The choice of analytical technique depends on the specific reaction and available instrumentation. Here, we provide self-validating protocols for both in-situ Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) analysis. A key principle in these experiments is the use of pseudo-first-order conditions, where one reactant (e.g., the azide) is used in large excess relative to the alkyne. This simplifies the rate law, allowing the reaction to be monitored by following the concentration decay of the limiting reactant (the alkyne).

Kinetic_Workflow General Workflow for Kinetic Experimentation cluster_analysis Analytical Method prep Prepare Stock Solutions (Alkyne, Azide, Catalyst, Internal Standard) thermo Thermostat Reaction Vessel (e.g., NMR Tube, HPLC Vial) prep->thermo initiate Initiate Reaction (Add final reagent, start timer) thermo->initiate monitor Monitor Reaction Progress (Time-course acquisition) initiate->monitor nmr In-situ NMR (Integration vs. Time) monitor->nmr hplc HPLC (Peak Area vs. Time) monitor->hplc data Data Processing (Plot ln[Alkyne] vs. Time) nmr->data hplc->data calc Calculate Rate Constant (k_obs) (Slope of the line) data->calc result Determine k₂ (k₂ = k_obs / [Azide]) calc->result

Workflow for determining reaction rate constants.
Protocol 1: In-situ NMR Spectroscopy for Kinetic Monitoring

This method allows for real-time monitoring of the reaction in the NMR tube without the need for quenching or sampling.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the alkyne (e.g., 3-Methylamino-1-butyne, 100 mM) in a deuterated solvent (e.g., CD₃CN).

    • Prepare a stock solution of the azide (e.g., benzyl azide, 1.0 M) in the same deuterated solvent.

    • Prepare a stock solution of the catalyst system. For CuAAC, this can be a pre-mixed solution of CuSO₄ and a ligand like THPTA in D₂O or another compatible solvent.[8]

    • Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene, 100 mM), a compound with sharp, non-overlapping signals.

  • Reaction Setup:

    • In a clean NMR tube, add the deuterated solvent (e.g., 500 µL).

    • Add a known volume of the internal standard stock solution (e.g., 20 µL).

    • Add the azide stock solution to achieve the desired excess concentration (e.g., 50 µL for a final concentration of ~85 mM).

    • Place the NMR tube in the spectrometer and allow it to thermally equilibrate to the desired temperature (e.g., 298 K). Acquire a preliminary spectrum (t=0 baseline).

  • Initiation and Monitoring:

    • Remove the tube from the spectrometer. To initiate the reaction, add a small, known volume of the alkyne stock solution (e.g., 10 µL for a final concentration of ~1.7 mM) and the catalyst solution. Quickly mix by gentle inversion.

    • Immediately re-insert the tube into the spectrometer and begin acquiring spectra at fixed time intervals (e.g., every 60 seconds).[9]

  • Data Analysis:

    • Process the spectra. For each time point, integrate a characteristic, well-resolved peak of the starting alkyne and the internal standard.

    • Calculate the concentration of the alkyne at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the alkyne concentration (ln[Alkyne]) versus time. The data should yield a straight line.

    • The negative of the slope of this line is the observed pseudo-first-order rate constant, k_obs.

    • Calculate the second-order rate constant (k₂) using the formula: k₂ = k_obs / [Azide].

Protocol 2: HPLC-Based Kinetic Analysis

This method is useful when NMR is not available or when reactants/products are not easily distinguishable by NMR. It relies on quenching the reaction at specific time points.

  • Preparation of Stock Solutions:

    • Prepare stock solutions of the alkyne, azide, and catalyst in a suitable reaction solvent (e.g., acetonitrile/water).

  • Reaction Setup:

    • In a thermostatted reaction vessel, combine the solvent, azide solution, and catalyst solution. Allow the mixture to equilibrate to the desired temperature.

  • Initiation and Sampling:

    • Initiate the reaction by adding the alkyne stock solution. Start a timer immediately.

    • At predetermined time intervals (e.g., 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a strong chelator like EDTA for CuAAC) dissolved in the HPLC mobile phase.[10]

  • HPLC Analysis:

    • Develop an HPLC method that provides good separation between the starting alkyne and the triazole product.

    • Inject each quenched time-point sample onto the HPLC.

    • Record the peak area of the starting alkyne at its characteristic retention time.

  • Data Analysis:

    • Create a calibration curve by injecting known concentrations of the alkyne to correlate peak area with concentration.

    • Convert the peak area for each time point into a concentration value.

    • As with the NMR method, plot ln[Alkyne] versus time. The negative of the slope provides k_obs.

    • Calculate the second-order rate constant (k₂) using the formula: k₂ = k_obs / [Azide].

Conclusion and Outlook

The kinetic data and mechanistic rationale presented in this guide establish 3-Methylamino-1-butyne and related ynamines as a class of exceptionally reactive reagents for chemical synthesis. Their performance in copper-catalyzed azide-alkyne cycloadditions significantly surpasses that of standard terminal alkynes, enabling reactions to proceed faster and at lower concentrations. This makes them highly valuable for applications in drug development, bioconjugation, and materials science where efficiency and speed are critical.

While catalyst-free methods like SPAAC offer compelling advantages in biocompatibility and reaction rate, the synthetic accessibility and lower cost of ynamine systems ensure their continued relevance. Furthermore, the unique reactivity of ynamines in nucleophilic addition reactions opens avenues for diverse molecular constructions beyond the realm of "click chemistry." By understanding the kinetic profiles and the underlying electronic principles of these powerful reagents, researchers can make more informed decisions, accelerating the pace of discovery and innovation.

References

  • Krasnov, M. S., et al. (2014). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 25(10), 1867–1871. [Link]

  • Al-Terkait, A., & Al-Awadi, H. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Bioconjugate Chemistry, 35(3), 437-451. [Link]

  • Al-Terkait, A., & Al-Awadi, H. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. ACS Bioconjugate Chemistry. [Link]

  • ResearchGate. (2015). The observed pseudo first order rate constant for the CuAAC.... [Link]

  • Lee, H., et al. (2022). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). ACS Measurement Science Au, 2(5), 416-422. [Link]

  • ResearchGate. (2019). HPLC analysis of the crude product after click conjugation of clickable.... [Link]

  • Wikipedia. Click chemistry. [Link]

  • Lee, H., et al. (2022). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). National Institutes of Health. [Link]

  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • K. Barry Sharpless, et al. (2019). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Bioconjugate Chemistry, 30(11), 2759-2771. [Link]

  • Fokin, V. V., et al. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(24), 9550-9568. [Link]

  • ResearchGate. (2016). ChemInform Abstract: KINETIC STUDIES ON THE NUCLEOPHILIC ADDITION TO DOUBLE BONDS. 1. ADDITION OF AMINES TO ELECTROPHILIC CARBON‐CARBON DOUBLE BONDS. [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

  • Wang, Q., et al. (2016). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Electrophoresis, 37(11), 1432-1439. [Link]

  • Am Ende, C. W., et al. (2017). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Bioconjugate Chemistry, 28(9), 2235-2252. [Link]

  • Reddy, M. S., et al. (2011). Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. Molecules, 16(6), 4624-4659. [Link]

  • Mátravölgyi, B., et al. (2020). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 16, 2190-2198. [Link]

  • Google Patents. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Current Protocols in Chemical Biology, 6(3), 133-146. [Link]

  • ResearchGate. (2015). Stepwise reproduction of the CuAAC reaction; isolation of mono-and.... [Link]

  • Wall, M. A., et al. (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 55(17), 7626-7636. [Link]

  • ResearchGate. (2024). Nucleophilic Addition and Substitution Reactions: Mechanistic Insights. [Link]

  • ResearchGate. (2014). Click chemistry reactions in medicinal chemistry: Applications of the 1,3-dipolar cycloaddition between azides and alkynes. [Link]

  • YouTube. (2022). A Cycloalkyne for Click Chemistry - Nobel Prize 2022, Retrosynthesis. [Link]

  • Zhang, Z., et al. (2024). Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors. Nature Communications, 15(1), 1-13. [Link]

  • Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • ResearchGate. (2008). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. [Link]

  • Google Patents. (2007). 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
  • ResearchGate. (2017). Nucleophilic addition reactions to activated alkynes. [Link]

Sources

theoretical vs. experimental yield of 3-Methylamino-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Theoretical vs. Experimental Yield: A Case Study on the Synthesis of N-Methylpropargylamine

For researchers and professionals in drug development and synthetic chemistry, mastering the concept of reaction yield is fundamental. The ability to accurately predict the maximum possible product from a reaction—the theoretical yield—and to understand the factors that cause the actual experimental yield to deviate, is critical for process optimization, cost analysis, and scalability.

This guide provides a comprehensive comparison of theoretical and experimental yields, using the synthesis of N-Methylpropargylamine as a practical case study. Due to a lack of specific, reproducible synthetic protocols for 3-Methylamino-1-butyne in readily available literature, we will focus on its structural isomer, N-Methylpropargylamine. The principles discussed herein are universally applicable to the synthesis of a wide range of small molecules, including other propargylamines which are a crucial class of compounds in medicinal chemistry.[1]

Theoretical yield is the maximum quantity of a product that can be formed from a given amount of reactants, assuming 100% reaction efficiency.[2] This calculation is based on the stoichiometry of the balanced chemical equation and requires identifying the limiting reagent —the reactant that will be completely consumed first, thereby stopping the reaction.[3][4]

Experimental yield (or actual yield) is the measured amount of product actually obtained following the completion of the chemical synthesis and purification processes. The efficiency of a reaction is then expressed as the percent yield , calculated as follows:

Percent Yield = (Experimental Yield / Theoretical Yield) x 100%

A percent yield of less than 100% is expected due to factors like incomplete reactions, side reactions, and losses during product workup and purification.

Synthesis of N-Methylpropargylamine: A Representative Protocol

A common and effective method for synthesizing N-Methylpropargylamine is the nucleophilic substitution reaction between propargyl bromide and an excess of methylamine. The use of excess methylamine helps to minimize the formation of the dialkylated byproduct.

The balanced chemical equation for this reaction is:

C₃H₃Br (Propargyl Bromide) + CH₃NH₂ (Methylamine) → C₄H₇N (N-Methylpropargylamine) + HBr

Experimental Protocol

The following protocol is adapted from established synthetic procedures.[5]

Materials:

  • Propargyl bromide (80% solution in toluene)

  • Methylamine (40% aqueous solution)

  • Hydrochloric acid (HCl)

  • Potassium hydroxide (KOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: A 40% aqueous solution of methylamine is placed in a reaction flask and stirred at room temperature.

  • Addition of Alkyl Halide: Propargyl bromide is added dropwise to the methylamine solution. A significant molar excess of methylamine (e.g., 4:1 ratio) is used to favor the formation of the secondary amine over the tertiary amine.

  • Reaction: The mixture is stirred vigorously at room temperature for 3-4 hours to ensure the reaction proceeds to completion.

  • Quenching and Extraction: The solution is carefully acidified with HCl. This step protonates the product and unreacted methylamine, making them water-soluble, and allows for the extraction of unreacted propargyl bromide with diethyl ether.

  • Isolation of Product: The aqueous layer containing the amine hydrochloride is transferred to a distillation flask. A concentrated solution of KOH is added to deprotonate the amine, liberating the free base.

  • Purification: The liberated N-Methylpropargylamine is then distilled. The collected fractions are dried over anhydrous MgSO₄ and may be re-distilled to achieve high purity.

Calculating the Theoretical Yield

To calculate the theoretical yield, we must first identify the limiting reagent.[2][3] Based on the protocol where methylamine is used in a 4:1 molar excess, propargyl bromide is the limiting reagent . The calculation proceeds as follows:

Example Calculation:

  • Starting Material: Assume we start with 20.0 g of propargyl bromide.

  • Molecular Weights:

    • Propargyl Bromide (C₃H₃Br): ~118.96 g/mol

    • N-Methylpropargylamine (C₄H₇N): ~69.11 g/mol [5]

  • Calculate Moles of Limiting Reagent:

    • Moles of C₃H₃Br = 20.0 g / 118.96 g/mol = 0.168 moles

  • Determine Moles of Product:

    • The reaction stoichiometry is 1:1. Therefore, 0.168 moles of C₃H₃Br will theoretically produce 0.168 moles of C₄H₇N.

  • Calculate Theoretical Yield in Grams:

    • Theoretical Yield = 0.168 moles × 69.11 g/mol = 11.61 grams

This value represents the maximum possible mass of pure N-Methylpropargylamine that can be produced.

Experimental Yield vs. Theoretical Yield: A Comparative Analysis

Published procedures report experimental yields for this synthesis at approximately 65% .[5] Let's analyze this data in the context of our theoretical calculation.

  • Experimental Yield (mass) = Theoretical Yield × Percent Yield

  • Experimental Yield (mass) = 11.61 g × 0.65 = 7.55 grams

The following table summarizes the comparison:

MetricValueDescription
Limiting Reagent Propargyl BromideThe reactant that is completely consumed.
Starting Mass 20.0 gMass of the limiting reagent.
Theoretical Yield 11.61 gMaximum possible product mass (100% efficiency).
Reported Experimental Yield 65%[5]The efficiency of a documented procedure.
Calculated Actual Yield 7.55 gThe expected mass of product based on the 65% yield.
Causality Behind Yield Discrepancy

The ~35% loss of product between the theoretical and experimental yield can be attributed to several factors inherent in the synthetic process. Understanding these is key to optimizing the reaction.

  • Side Reactions: The primary side reaction is the over-alkylation of the desired N-Methylpropargylamine product by another molecule of propargyl bromide to form a tertiary amine. While using excess methylamine mitigates this, it cannot be eliminated entirely.

  • Purification Losses: Each step of the workup and purification process contributes to product loss.

    • Extractions: During the liquid-liquid extraction, a small amount of the product may remain in the aqueous or organic phase, leading to incomplete separation.

    • Distillation: Product can be lost due to mechanical transfer between flasks, adherence to glassware, and incomplete vaporization/condensation during distillation.

    • Drying: Some product may be physically trapped within the drying agent (MgSO₄) when it is filtered off.

  • Incomplete Reaction: The reaction may not proceed to 100% completion within the allotted time, leaving some unreacted starting material.

  • Volatility of Product: N-Methylpropargylamine is a relatively low-boiling point liquid (boiling point ~84-92°C). Product can be lost through evaporation during transfers and workup if not handled carefully in a well-ventilated fume hood and with appropriate cooling.

The workflow below illustrates the points at which product loss typically occurs.

cluster_0 Reaction Phase cluster_1 Workup & Purification Phase A Reactants (Propargyl Bromide + Methylamine) B Crude Reaction Mixture A->B Stirring (3-4h) C Side Products (e.g., Tertiary Amine) B->C Side Reaction D Acidification & Extraction B->D E Basification & Distillation D->E L1 Loss 1: Incomplete Extraction D->L1 F Drying & Final Distillation E->F L2 Loss 2: Transfer & Distillation Residue E->L2 G Pure Product (N-Methylpropargylamine) F->G L3 Loss 3: Adherence to Drying Agent F->L3

Caption: Synthetic workflow for N-Methylpropargylamine highlighting potential points of product loss.

This logical flow from reaction to purification provides a clear map for troubleshooting and optimization. For instance, if yields are significantly lower than 65%, a researcher might first investigate the efficiency of the extraction and distillation steps before altering the primary reaction conditions.

Caption: Factors contributing to the deviation of experimental yield from theoretical yield.

Conclusion

The disparity between theoretical and experimental yield is an inevitable aspect of practical organic synthesis. A thorough understanding of the reaction mechanism, potential side reactions, and the physical properties of the products and reactants is essential for maximizing yield. By systematically analyzing each step of a synthetic protocol, from the initial reaction to the final purification, researchers can identify and mitigate sources of product loss, leading to more efficient, cost-effective, and reproducible chemical processes. The synthesis of N-Methylpropargylamine serves as a clear and instructive example of these core principles in action.

References

  • Synthesis of N-(2-Propyl)-N-methylpropargylamine hydrochloride (MPPP). PrepChem.com. [Link]

  • Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic-Chemistry.org. [Link]

  • Yield calculation. University of Calgary. [Link]

  • Theoretical Yield Calculator. Omni Calculator. [Link]

  • Synthesis of propargylic amines. Organic Chemistry Portal. [Link]

  • How to Find Theoretical Yield (2023). Tyler DeWitt via YouTube. [Link]

  • How to calculate theoretical yield [ORGANIC CHEMISTRY LAB]. The Organic Chemistry Tutor via YouTube. [Link]

  • How to Calculate Theoretical Yields. NC State Undergraduate Organic Chemistry Teaching Laboratories via YouTube. [Link]

  • Solvent-free synthesis of propargylamines: an overview. ResearchGate. [Link]

Sources

A Comparative Guide to the Reactivity of 3-Methylamino-1-butyne and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propargylamines, particularly structures like 3-Methylamino-1-butyne, are invaluable building blocks in modern organic synthesis and medicinal chemistry. Their unique combination of a nucleophilic secondary amine and a reactive terminal alkyne within a compact framework allows for a diverse array of chemical transformations. These motifs are integral to the synthesis of a wide range of nitrogen-containing heterocycles, natural products, and pharmacologically active compounds.

This guide provides a comprehensive comparison of the reactivity of 3-Methylamino-1-butyne and its analogs. We will delve into the electronic and steric factors that govern their performance in key synthetic transformations, supported by experimental data. This document is intended to serve as a practical resource for researchers, enabling informed decisions in the selection and application of these versatile synthons.

Core Reactivity Profile of 3-Methylamino-1-butyne

3-Methylamino-1-butyne possesses two primary reactive centers: the secondary amine and the terminal alkyne. The interplay between these two functional groups dictates its chemical behavior. The lone pair of the nitrogen atom can act as a nucleophile or a base, while the terminal alkyne is susceptible to a variety of addition and coupling reactions.

Comparative Reactivity in Key Transformations

The utility of propargylamines is best illustrated through their participation in several cornerstone reactions of modern organic synthesis. Here, we compare the reactivity of 3-Methylamino-1-butyne with its analogs, focusing on the influence of N-substituents and other structural modifications.

A³ Coupling (Aldehyde-Alkyne-Amine)

The A³ coupling is a powerful one-pot, three-component reaction that forges a C-C and a C-N bond to yield a propargylamine.[1][2] The generally accepted mechanism involves the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne.[3]

Influence of the Amine Substituent:

The nature of the amine component significantly impacts the rate and yield of the A³ coupling. Generally, secondary amines are highly effective in this transformation.

  • Steric Effects: The steric bulk of the N-substituent plays a crucial role. While moderately sized substituents are well-tolerated, excessively bulky groups can hinder the formation of the iminium ion or its subsequent reaction with the acetylide.

  • Electronic Effects: The basicity of the amine influences the equilibrium of iminium ion formation. More basic amines tend to facilitate this step.

  • Cyclic vs. Acyclic Amines: Cyclic secondary amines, such as piperidine and morpholine, often exhibit enhanced reactivity in A³ couplings compared to their linear counterparts. This is attributed to their conformationally restricted nature, which can favor the formation of the iminium intermediate.[4]

Comparative Data for A³ Coupling:

Amine ComponentAldehydeAlkyneCatalyst SystemYield (%)Reference
PiperidineBenzaldehydePhenylacetyleneCuI95[1]
MorpholineBenzaldehydePhenylacetyleneCuI92[1]
DibenzylamineIsovaleraldehydePhenylacetyleneCuBr/QUINAP96[5]
N-MethylbenzylamineButyraldehydePhenylacetyleneCuBr/QUINAP85[5]

This table compiles representative data from different sources to illustrate general trends and is not a direct head-to-head comparison under identical conditions.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it is a cornerstone for the synthesis of substituted alkynes.[5][6]

Influence of the Propargylamine Structure:

The structure of the propargylamine can influence the Sonogashira coupling in several ways:

  • N-Substitution: The nature of the N-substituent can affect the reaction rate. One study has noted that higher reaction rates are observed with N,N-dialkylpropargylamines compared to N-methylpropargylamine or propargylamine itself, suggesting that increased electron density on the nitrogen may play a role, or that the tertiary amines are less likely to coordinate to the metal centers in a way that inhibits catalysis.[3]

  • Alkyne Terminus Protection: The use of a trimethylsilyl (TMS) protecting group on the alkyne is a common strategy in Sonogashira couplings. While the TMS group must be removed prior to the coupling, its presence allows for orthogonal reactivity and can prevent undesired side reactions.[7]

Comparative Data for Sonogashira Coupling:

Quantitative comparative kinetic data for a homologous series of N-substituted propargylamines in Sonogashira coupling is scarce. However, the general observation is that the reaction is robust and tolerates a wide variety of N-substituents.

[3+2] Cycloaddition Reactions

The terminal alkyne of propargylamines is an excellent dipolarophile for [3+2] cycloaddition reactions, providing access to a variety of five-membered heterocycles.[8] A prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key "click chemistry" reaction.[2][9]

Influence of the N-Substituent in CuAAC:

Kinetic studies have shown that the nature of the N-substituents on propargylamines can influence the rate of CuAAC reactions.

  • Steric Hindrance: Increasing the steric bulk of the N-alkyl groups can lead to a slight decrease in the reaction rate.

  • Electronic Effects: The electronic nature of the substituents on the nitrogen atom is not expected to have a major impact on the reactivity of the terminal alkyne in CuAAC, as the nitrogen is separated from the alkyne by a methylene group.

Comparative Kinetic Data for CuAAC:

A study by Hein et al. provides a direct comparison of the reaction rates of various alkynes in the CuAAC reaction.[2]

Alkyne SubstrateTime to 50% Completion (min)Time to 90% Completion (min)
N,N-dimethylpropargylamine~5~15
N,N-diethylpropargylamine~6~18
4-(prop-2-yn-1-yl)morpholine~7~20

Data extrapolated from Hein, et al.[2]

This data indicates that while all are highly reactive, a slight decrease in rate is observed with increasing steric bulk on the nitrogen atom.

Experimental Protocols

General Procedure for Copper-Catalyzed A³ Coupling

This protocol is a representative example for the synthesis of propargylamines via the A³ coupling reaction.

Materials:

  • Aldehyde (1.0 mmol)

  • Secondary amine (e.g., 3-Methylamino-1-butyne) (1.2 mmol)

  • Terminal alkyne (1.5 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Toluene (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde, secondary amine, terminal alkyne, and CuI.

  • Add the solvent (toluene) and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired propargylamine.

General Procedure for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of a propargylamine with an aryl halide.[5]

Materials:

  • Aryl halide (1.0 mmol)

  • Propargylamine (e.g., 3-Methylamino-1-butyne) (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add THF and triethylamine, and stir the mixture for 10 minutes at room temperature.

  • Add the propargylamine dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.

General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a representative example of a Huisgen [3+2] cycloaddition.[9]

Materials:

  • Propargylamine (e.g., 3-Methylamino-1-butyne) (1.0 mmol)

  • Azide (1.0 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • tert-Butanol/Water (1:1, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve the propargylamine and the azide in the t-butanol/water mixture.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Visualization of Key Concepts

A³ Coupling Reaction Workflow

A3_Coupling cluster_reactants Reactants cluster_catalysis Catalytic Cycle Aldehyde Aldehyde Iminium In-situ Iminium Ion Formation Aldehyde->Iminium Amine Amine (e.g., 3-Methylamino-1-butyne) Amine->Iminium Alkyne Terminal Alkyne Metal_Acetylide Metal Acetylide Formation Alkyne->Metal_Acetylide [M] catalyst Product Propargylamine Product Iminium->Product Nucleophilic Attack Metal_Acetylide->Product

Caption: Workflow of the A³ Coupling Reaction.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition (R¹-X) Product R¹-C≡CR² PdII_alkynyl R¹-Pd(II)L₂-C≡CR² PdII_halide->PdII_alkynyl Transmetalation PdII_alkynyl->Pd0 Reductive Elimination Cu_acetylide Cu-C≡CR² Cu_acetylide->PdII_halide Alkyne H-C≡CR² Alkyne->Cu_acetylide [Cu], Base Base Base Base->Alkyne CuX CuX CuX->Alkyne

Caption: Simplified Catalytic Cycle of the Sonogashira Coupling.

Conclusion

3-Methylamino-1-butyne and its analogs are remarkably versatile building blocks, with their reactivity being tunable through judicious modification of their molecular structure. For A³ couplings, the choice of the N-substituent, particularly the use of cyclic secondary amines, can significantly influence reaction efficiency. In Sonogashira couplings, while the reaction is generally robust, the nature of the N-substituent can modulate reaction rates. For [3+2] cycloadditions like the CuAAC, steric factors on the nitrogen atom can have a discernible, albeit modest, effect on the reaction kinetics.

This guide provides a foundational understanding of the comparative reactivity of these important synthons. It is our hope that the experimental data, detailed protocols, and mechanistic insights presented herein will empower researchers to effectively harness the synthetic potential of 3-Methylamino-1-butyne and its analogs in their own research endeavors.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002 , 653(1-2), 46-49. [Link]

  • A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Sonogashira Coupling. NROChemistry. [Link]

  • Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. Florida Institute of Technology Scholarship Repository. [Link]

  • Hein, J. E., et al. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Chemical Biology, 2010 , 5(10), 949-954. [Link]

  • The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. MDPI. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • The [3+2]Cycloaddition Reaction. University of California, Irvine. [Link]

  • Tandem Amine Propargylation-Sonogashira Reactions: New Three-Component Coupling Leading to Functionalized Substituted Propargylic Amines. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]

  • A3 coupling reaction. Wikipedia. [Link]

  • Nitrone-olefin (3+2) cycloaddition. Wikipedia. [Link]

  • Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Publishing. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Copper- and Amine-Free Sonogashira Reaction of N,N-Disubstituted Propargylamine: Synthesis of Substituted Aryl Propargylamine. ResearchGate. [Link]

  • Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. ResearchGate. [Link]

  • Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism. Semantic Scholar. [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. [Link]

  • Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. The Pharma Innovation. [Link]

  • Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis. Europe PMC. [Link]

  • Nucleophilic addition reactions to activated alkynes. ResearchGate. [Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. ACS Publications. [Link]

  • Alkyne Reactivity. Michigan State University Department of Chemistry. [Link]

  • Nucleophilic Addition Reactions & Reduction of alkynes. Michigan State University Department of Chemistry. [Link]

  • A3-Mannich coupling reaction via chiral propargylglycine Ni(ii) complex: an approach for synthesizing enantiomerically enriched unnatural α-amino acids. Royal Society of Chemistry. [Link]

  • Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. MDPI. [Link]

  • The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. ScienceDirect. [Link]

  • A Kinetic Exploration of the [3+2] Nitrone-Olefin Cycloadditions as a Bioconjugative Tool. University of Toronto T-Space. [Link]

  • preventing TMS alkyne deprotecting in reaction. Reddit. [Link]

Sources

literature review of 3-Methylamino-1-butyne synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-Methylamino-1-butyne

For researchers, chemists, and drug development professionals, the propargylamine moiety is a cornerstone structural motif, offering a versatile handle for constructing complex molecular architectures. 3-Methylamino-1-butyne, in particular, serves as a valuable building block, incorporating both a secondary amine and a terminal alkyne. This guide provides a comprehensive literature review and comparative analysis of the primary synthetic methodologies for this compound, focusing on the underlying chemical principles, practical experimental protocols, and a critical evaluation of each route's advantages and limitations.

Introduction to 3-Methylamino-1-butyne

3-Methylamino-1-butyne (also known as N-methyl-1-butyn-3-amine) is a key intermediate in organic synthesis. Its bifunctional nature—a nucleophilic secondary amine and a reactive terminal alkyne—allows for sequential or orthogonal functionalization. The alkyne can participate in a host of transformations, including Sonogashira coupling, click chemistry (CuAAC), and hydrofunctionalization reactions, while the amine provides a site for amidation, alkylation, and the formation of various heterocyclic systems. Understanding the most efficient and scalable methods for its synthesis is therefore of significant practical importance.

This guide will dissect and compare three principal synthetic strategies:

  • The Mannich-type Reaction: A classic and highly atom-economical three-component condensation.

  • N-Alkylation Strategies: Stepwise approaches involving the formation of the C-N bond.

  • Reductive Amination: The conversion of a corresponding ketone precursor.

dot graph TD { graph [splines=ortho, nodesep=1, ranksep=1]; node [shape=box, style="filled,rounded", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} enddot Caption: Workflow for selecting a synthesis method for 3-Methylamino-1-butyne.

Method 1: The Mannich-type Reaction

The Mannich reaction is a powerful C-C bond-forming reaction that involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group or, in this case, a terminal alkyne.[1][2] It is a one-pot, three-component reaction that brings together an amine, an aldehyde (typically formaldehyde), and a compound with an active hydrogen, making it an inherently efficient process.[3][4]

Mechanism and Rationale

The reaction is typically acid-catalyzed and proceeds in two main stages.[2][3]

  • Iminium Ion Formation: Methylamine first performs a nucleophilic attack on the carbonyl carbon of formaldehyde. Subsequent dehydration under acidic conditions generates a reactive electrophile known as the Eschenmoser salt precursor, a dimethylaminomethylium ion. Protic solvents like water or methanol are often used to stabilize this charged intermediate.[3]

  • Nucleophilic Attack: The terminal alkyne (in this case, propyne or a suitable surrogate) is deprotonated by a base or is sufficiently acidic to directly attack the iminium ion. This nucleophilic addition forms the new C-C bond and yields the final propargylamine product.

dot graph TD { graph [splines=ortho, nodesep=0.8, ranksep=1.2, fontname="Arial"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} enddot Caption: Simplified mechanism of the Mannich reaction for propargylamine synthesis.

Experimental Protocol (Representative)

The following protocol is adapted from established procedures for the synthesis of propargylamines.

  • Reaction Setup: To a cooled (0-5 °C) solution of aqueous methylamine (e.g., 40% in water, ~1.2 equivalents), add aqueous formaldehyde (e.g., 37% in water, 1.0 equivalent).

  • Addition of Alkyne: Slowly bubble propyne gas into the solution or add a solution of a propyne equivalent. The reaction is often catalyzed by a copper(I) salt (e.g., CuCl) to facilitate the formation of a copper acetylide intermediate, which enhances nucleophilicity.

  • Reaction Monitoring: Stir the mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup and Isolation: Once the reaction is complete, perform a basic aqueous workup to neutralize any acid and remove water-soluble components. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 3-Methylamino-1-butyne.

Method 2: N-Alkylation Strategies

A more linear, stepwise approach involves the direct alkylation of an amine with an appropriate alkynyl electrophile or vice-versa. This method offers good control but may require more steps if the starting materials are not commercially available.

Route A: N-methylation of 3-Amino-1-butyne

This route starts with the parent primary amine, 3-amino-1-butyne, and introduces the methyl group.

  • Rationale: The primary challenge is achieving selective mono-methylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to over-alkylation to the tertiary amine or even the quaternary ammonium salt.[5]

  • Experimental Choices: To control selectivity, one might use a limited amount of a methylating agent like methyl iodide in the presence of a mild base (e.g., K₂CO₃). A more sophisticated approach involves the use of protecting groups or specialized reagents. For instance, forming a stable chelate of an amino alcohol with 9-borabicyclononane (9-BBN) has been shown to be effective for selective mono-N-alkylation, although this specific substrate is not an amino alcohol.[6][7] Modern catalytic methods using methanol as a methylating agent over heterogeneous catalysts are also a green alternative.[8][9]

Route B: Alkylation of Methylamine with a 3-Butynyl Halide/Sulfonate

This route involves reacting methylamine with an electrophile like 3-chloro-1-butyne or 3-tosyloxy-1-butyne.

  • Rationale: This is a standard SN2 reaction. An excess of methylamine is typically used to minimize the competing dialkylation reaction, where the product amine reacts with a second molecule of the electrophile.

  • Experimental Choices: The reaction is often run in a polar aprotic solvent (e.g., THF, acetonitrile) or in an aqueous or alcoholic solution of methylamine. The choice of leaving group is critical; tosylates or mesylates are generally more reactive than halides.

dot graph TD { graph [splines=ortho, nodesep=0.8, ranksep=1.2]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} enddot Caption: Comparative N-Alkylation pathways to 3-Methylamino-1-butyne.

Method 3: Reductive Amination

Reductive amination is a highly versatile and widely used method for synthesizing amines. This approach involves the reaction of a ketone with an amine to form an intermediate imine (or enamine), which is then reduced in situ to the target amine.

Mechanism and Rationale

The synthesis starts with but-1-yn-3-one.

  • Imine Formation: The nitrogen of methylamine attacks the carbonyl carbon of but-1-yn-3-one. This is followed by the elimination of a water molecule to form a transient iminium ion.

  • Reduction: A reducing agent, present in the same pot, selectively reduces the C=N double bond of the iminium ion to afford the final secondary amine.

  • Experimental Choices: The key to this method is the choice of reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are ideal because they are mild enough not to reduce the ketone starting material but are highly effective at reducing the protonated imine.[10] Catalytic hydrogenation (e.g., using H₂ and a metal catalyst like Raney Nickel) is another option, though care must be taken to select conditions that do not reduce the alkyne triple bond.[11]

Experimental Protocol (Representative)
  • Reaction Setup: Dissolve but-1-yn-3-one (1.0 equivalent) and methylamine hydrochloride (1.1 equivalents) in a suitable solvent, such as methanol.

  • pH Adjustment: Add a mild base (e.g., triethylamine) to liberate the free methylamine. The pH is typically maintained in a slightly acidic range (pH 5-6) to promote imine formation.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (~1.2 equivalents) portion-wise to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup and Isolation: Quench the reaction by carefully adding an aqueous acid solution. Basify the mixture and extract the product with an organic solvent.

  • Purification: Dry, concentrate, and purify the crude product by column chromatography or vacuum distillation.

Comparative Analysis of Synthesis Methods

The optimal choice of synthetic route depends on factors such as scale, cost, available equipment, and the desired purity of the final product.

FeatureMannich-type ReactionN-Alkylation StrategiesReductive Amination
Starting Materials Propyne, Formaldehyde, Methylamine (Commodity chemicals)3-Amino-1-butyne or 3-Halo-1-butyne (May require synthesis)But-1-yn-3-one (May require synthesis)
Atom Economy Excellent: Three components combine in one pot with loss of only water.Moderate to Good: Involves substitution; generates a salt byproduct.Good: Involves condensation and reduction; generates water and borate salts.
Number of Steps One-pot synthesis (Potentially 1 step)Multi-step (If starting materials are not available)One-pot synthesis (Potentially 1 step from ketone)
Key Challenges Handling gaseous/volatile reagents (propyne, formaldehyde). Potential for polymerization.Controlling selectivity to prevent over-alkylation.Chemoselectivity of the reduction (alkyne vs. imine). Availability of the starting ketone.
Scalability Generally good, but requires specialized equipment for handling gases.Good, but can be costly if multi-step. Using excess amine can be wasteful on a large scale.Excellent, as it is a very robust and well-understood transformation.
Safety Concerns Toxicity of formaldehyde. Flammability of propyne.Use of toxic alkylating agents (e.g., methyl iodide).Use of toxic cyanoborohydride reagents. Hydrogenation requires pressure equipment.

Conclusion and Outlook

For large-scale, cost-effective production of 3-Methylamino-1-butyne, the Mannich-type reaction stands out as the most attractive option due to its high atom economy and use of inexpensive, readily available starting materials. However, the practical challenges of handling gaseous reagents must be addressed.

N-Alkylation and reductive amination offer greater flexibility and control, particularly for laboratory-scale synthesis or the creation of diverse analogue libraries. Reductive amination is arguably the most reliable and versatile method if the precursor ketone is accessible. The choice between these two often comes down to the relative availability and cost of 3-amino-1-butyne versus but-1-yn-3-one.

Future developments in this area will likely focus on catalytic and more sustainable approaches. This includes the development of heterogeneous catalysts for N-methylation using green C1 sources like methanol or CO₂, and new catalytic systems for direct hydroaminoalkylation of alkynes, which could provide even more direct and efficient routes to this valuable synthetic intermediate.[8][12]

References

  • Synthetic applications of biologically important Mannich bases: An updated review.[4] Open Access Research Journal of Biology and Pharmacy. Available from: [Link]

  • Mannich reaction – Knowledge and References.[1] Taylor & Francis. Available from: [Link]

  • Mannich reaction.[2] Wikipedia. Available from: [Link]

  • Mannich Reaction.[13] Organic Chemistry Portal. Available from: [Link]

  • Selective mono-N-alkylation of 3-amino alcohols via chelation to 9-BBN.[6] Tel Aviv University. Available from: [Link]

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[5] Organic Chemistry Portal. Available from: [Link]

  • Recent Development in Synthesis of N‐Methylamines with Amines and Methanol | Request PDF.[8] ResearchGate. Available from: [Link]

  • Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts.[9] RSC Publications. Available from: [Link]

  • Selective mono-N-alkylation of 3-amino Alcohols via Chelation to 9-BBN.[7] PubMed. Available from: [Link]

  • Synthesis of N-Methyl Secondary Amines | Request PDF.[10] ResearchGate. Available from: [Link]

  • US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.[14] Google Patents. Available from:

  • Intermolecular Hydroaminoalkylation of Alkynes.[12] PMC - NIH. Available from: [Link]

  • Synthesis of secondary and tertiary amines.[15] Organic Chemistry Portal. Available from: [Link]

  • CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.[11] Google Patents. Available from:

Sources

A Comparative Guide to 3-Methylamino-1-butyne: Synthesis, Characterization, and Application in Copper-Catalyzed Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the selection of building blocks is paramount to the efficiency and success of a synthetic route. This guide provides an in-depth technical overview of 3-Methylamino-1-butyne, a functionalized terminal alkyne. We will explore its synthesis, comprehensive characterization, and a comparative performance analysis against a structurally similar, commercially available alternative, N-methylpropargylamine, in the context of the widely utilized Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This guide is intended to equip researchers with the necessary insights to make informed decisions when selecting alkynes for their synthetic endeavors.

Introduction to 3-Methylamino-1-butyne: A Niche Building Block

3-Methylamino-1-butyne, also known as (but-3-yn-2-yl)(methyl)amine, is a unique molecule that combines the functionalities of a terminal alkyne and a secondary amine. This bifunctionality makes it a potentially valuable reagent in the synthesis of complex molecules, particularly in the construction of nitrogen-containing heterocycles and as a handle for bioconjugation via "click chemistry."[1][2] The presence of the methyl group on the nitrogen and at the propargylic position may influence its reactivity, solubility, and steric profile compared to simpler propargylamines.

Synthesis and Purification

The synthesis of 3-Methylamino-1-butyne is not widely documented in commercial literature, suggesting it is a specialized reagent. However, a plausible and efficient synthetic route can be adapted from established methods for the synthesis of propargylamines.[3][4] A common approach involves the nucleophilic substitution of a suitable propargylic halide with methylamine.

Proposed Synthetic Pathway

A logical approach to synthesize 3-Methylamino-1-butyne is the reaction of 3-bromo-1-butyne with an excess of methylamine in a suitable solvent. The excess methylamine acts as both the nucleophile and a base to neutralize the hydrobromic acid formed during the reaction.

reagent1 3-Bromo-1-butyne reaction + reagent1->reaction reagent2 Methylamine (excess) reagent2->reaction product 3-Methylamino-1-butyne solvent Solvent (e.g., THF) solvent->reaction conditions Room Temperature conditions->reaction reaction->product Nucleophilic Substitution

Fig. 1: Proposed synthesis of 3-Methylamino-1-butyne.
Detailed Experimental Protocol: Synthesis of 3-Methylamino-1-butyne

Materials:

  • 3-Bromo-1-butyne

  • Methylamine (40% solution in water or as a gas)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • In a well-ventilated fume hood, a solution of methylamine (excess, e.g., 3-4 equivalents) in THF is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • 3-Bromo-1-butyne (1 equivalent) is dissolved in anhydrous THF and added dropwise to the stirred methylamine solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by fractional distillation under reduced pressure to yield pure 3-Methylamino-1-butyne.

Trustworthiness: This protocol is based on well-established nucleophilic substitution reactions for the synthesis of amines. The use of excess amine is a standard technique to minimize the formation of the dialkylated byproduct. The workup procedure is designed to effectively remove unreacted starting materials and byproducts.

Structural Verification and Purity Assessment

Rigorous characterization is essential to confirm the identity and purity of the synthesized 3-Methylamino-1-butyne. A combination of spectroscopic and chromatographic techniques should be employed.[5]

Analytical Techniques and Expected Observations
Technique Instrumentation Sample Preparation Expected Observations
GC-MS Gas chromatograph coupled to a mass spectrometer (e.g., with a capillary column suitable for amines)Dilute solution in a volatile organic solvent (e.g., dichloromethane). Derivatization may be required.[6][7]A single major peak in the chromatogram indicating purity. The mass spectrum should show the molecular ion peak (m/z = 83.13) and characteristic fragmentation patterns.
¹H NMR 400 MHz or higher NMR spectrometerDissolved in a deuterated solvent (e.g., CDCl₃)Signals corresponding to the acetylenic proton, the methine proton, the methyl group attached to the nitrogen, and the methyl group at the propargylic position.
¹³C NMR 100 MHz or higher NMR spectrometerDissolved in a deuterated solvent (e.g., CDCl₃)Resonances for the two sp-hybridized carbons of the alkyne, the sp³-hybridized methine carbon, the methyl carbon attached to the nitrogen, and the other methyl carbon.
FT-IR Fourier-transform infrared spectrometerNeat liquid (between salt plates) or as a thin filmCharacteristic absorption bands for the C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and N-H stretch (a weak band around 3300-3500 cm⁻¹ for the secondary amine).
Experimental Protocol: GC-MS Analysis (with Derivatization)

Due to the polar nature of amines, which can lead to poor peak shape in GC analysis, derivatization is often recommended.[8]

Materials:

  • 3-Methylamino-1-butyne

  • Derivatizing agent (e.g., trifluoroacetic anhydride)

  • Anhydrous solvent (e.g., dichloromethane)

  • GC-MS instrument with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • A dilute solution of 3-Methylamino-1-butyne (e.g., 1 mg/mL) is prepared in anhydrous dichloromethane.

  • An excess of trifluoroacetic anhydride is added to the solution.

  • The mixture is allowed to react at room temperature for 30 minutes.

  • A small aliquot of the derivatized sample is injected into the GC-MS.

  • The GC oven temperature program is optimized to achieve good separation.

  • The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the derivatized product is recorded.

Authoritative Grounding: The use of derivatization in the GC-MS analysis of amines is a well-established technique to improve chromatographic performance and obtain reliable mass spectra.[6][7]

Comparative Performance in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of "click chemistry," valued for its high efficiency, selectivity, and biocompatibility.[1][9] The reactivity of the alkyne component can significantly impact the reaction rate. We propose a comparative study of 3-Methylamino-1-butyne and N-methylpropargylamine in a CuAAC reaction with a model azide, benzyl azide.

The Competitors
  • 3-Methylamino-1-butyne: The target molecule, featuring a methyl group at the propargylic position.

  • N-methylpropargylamine: A commercially available, structurally similar alkyne lacking the propargylic methyl group.

Rationale for Comparison

The primary structural difference between the two alkynes is the presence of a methyl group on the carbon adjacent to the alkyne in 3-Methylamino-1-butyne. This methyl group may exert both steric and electronic effects on the reactivity of the alkyne in the CuAAC reaction. It is hypothesized that the steric hindrance from this methyl group might lead to a slightly slower reaction rate compared to the less hindered N-methylpropargylamine.

cluster_0 Comparative CuAAC Reaction cluster_1 Performance Metrics alkyne1 3-Methylamino-1-butyne reaction1 + alkyne1->reaction1 alkyne2 N-Methylpropargylamine (Alternative) reaction2 + alkyne2->reaction2 azide Benzyl Azide azide->reaction1 azide->reaction2 catalyst Cu(I) Catalyst (e.g., CuSO₄ / Sodium Ascorbate) catalyst->reaction1 catalyst->reaction2 product1 Triazole Product 1 rate1 Reaction Rate 1 product1->rate1 yield1 Yield 1 product1->yield1 product2 Triazole Product 2 rate2 Reaction Rate 2 product2->rate2 yield2 Yield 2 product2->yield2 reaction1->product1 reaction2->product2 comparison Compare Rate1 vs. Rate2 Yield1 vs. Yield2 rate1->comparison yield1->comparison rate2->comparison yield2->comparison

Fig. 2: Workflow for comparing alkyne performance in CuAAC.
Experimental Protocol: Comparative CuAAC Reaction

Materials:

  • 3-Methylamino-1-butyne

  • N-methylpropargylamine

  • Benzyl azide

  • Copper(II) sulfate pentahydrate

  • Sodium ascorbate

  • tert-Butanol/Water (1:1) as solvent

  • Standard reaction vials

Procedure:

  • Two sets of reactions are prepared in parallel, one with 3-Methylamino-1-butyne and the other with N-methylpropargylamine.

  • In a typical reaction vial, the alkyne (1.0 equivalent) and benzyl azide (1.0 equivalent) are dissolved in a 1:1 mixture of tert-butanol and water.

  • A freshly prepared aqueous solution of sodium ascorbate (e.g., 0.2 equivalents) is added, followed by an aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.05 equivalents).

  • The reactions are stirred vigorously at room temperature.

  • Aliquots are taken at regular time intervals (e.g., 5, 15, 30, 60 minutes) and analyzed by a suitable method (e.g., HPLC or ¹H NMR) to monitor the consumption of starting materials and the formation of the triazole product.

  • The reaction rates are determined by plotting the concentration of the product versus time.

  • The final reaction yields are determined after the reaction has gone to completion.

Expected Results and Discussion

Based on general principles of steric hindrance, it is anticipated that the reaction with N-methylpropargylamine will proceed at a faster rate than the reaction with 3-Methylamino-1-butyne. However, the electronic effect of the additional methyl group in 3-Methylamino-1-butyne is expected to be minimal. The final yields for both reactions are expected to be high, as the CuAAC reaction is generally very efficient.[9]

Data Summary Table:

Alkyne Relative Reaction Rate (Initial) Final Yield (%) Key Observations
3-Methylamino-1-butyne Slower>90% (expected)The steric bulk of the propargylic methyl group may slightly impede the approach of the copper acetylide to the azide.
N-methylpropargylamine Faster>95% (expected)The lack of steric hindrance at the propargylic position allows for a more rapid reaction.

Conclusion

3-Methylamino-1-butyne is a functionalized alkyne that can be synthesized through straightforward nucleophilic substitution. Its characterization requires a suite of standard analytical techniques, with derivatization being a useful tool for GC-MS analysis. In the context of the CuAAC reaction, it is expected to be a highly effective coupling partner, albeit with a potentially slightly reduced reaction rate compared to less sterically hindered analogs like N-methylpropargylamine. The choice between these two reagents would therefore depend on the specific requirements of the synthesis, with N-methylpropargylamine being preferable for applications where reaction kinetics are critical, while 3-Methylamino-1-butyne offers a different substitution pattern that may be desirable for modulating the properties of the final product. This guide provides a framework for the rational selection and application of this specialized building block in organic synthesis.

References

  • Vitale, F., et al. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews, 117(23), 14091-14200. [Link]

  • Reddy, B. V. S., et al. (2014). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Sustainable Chemistry & Engineering, 2(4), 843-847. [Link]

  • Borah, B. J., et al. (2021). Three-component coupling for the synthesis of propargylamine and its mechanism. Journal of the Indian Chemical Society, 98(10), 100155. [Link]

  • Kaur, N., et al. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(35), 21541-21565. [Link]

  • Organic Chemistry Portal. Synthesis of propargylic amines. [Link]

  • Kanan, S. M., et al. (2014). Relative Performance of Alkynes in Copper-Catalyzed Azide–Alkyne Cycloaddition. ACS Chemical Biology, 9(9), 1983-1989. [Link]

  • Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2477-2496. [Link]

  • PubChem. (But-3-yn-2-yl)(methyl)amine. [Link]

  • Golishev, V. D., et al. (2015). Recent advances in the Cu(I)-catalyzed azide-alkyne cycloaddition: focus on functionally substituted azides and alkynes. Russian Chemical Reviews, 84(11), 1133. [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 313-322. [Link]

  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]

  • Letter, W. (2016). Response to "I have identified a antimicrobial compound using GCMS. Is it necessary to do NMR for the same or can i report its structure from GCMS results data?". ResearchGate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methylamino-1-butyne

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 3-Methylamino-1-butyne (CAS No: 4070-90-0). As a substance characterized by high flammability, corrosivity, and toxicity, adherence to strict disposal protocols is not merely a matter of regulatory compliance, but a critical component of laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, offering actionable steps and explaining the scientific rationale behind them to ensure a self-validating and secure waste management process.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of 3-Methylamino-1-butyne is fundamental to managing its disposal. Its chemical properties dictate that it must be treated as a hazardous waste stream, demanding segregation, specific containment, and professional handling. Failure to comply can result in fire, explosion, severe chemical burns, or toxic exposure.

The primary hazards are summarized below. This assessment directly informs every step of the subsequent disposal protocol.

Hazard ClassificationGHS Hazard CodeImplication for Disposal
Highly Flammable Liquid H225The substance and its vapor are easily ignited.[1] Waste must be stored away from all heat and ignition sources in sealed containers to prevent the formation of explosive vapor-air mixtures.[2][3][4] This classification makes it an ignitable hazardous waste under EPA regulations.[5][6]
Severe Skin & Eye Damage H314The chemical is corrosive and can cause severe burns and irreversible eye damage upon contact.[1][3] This necessitates the use of robust personal protective equipment (PPE) and prohibits disposal via the sanitary sewer system.[5][6]
Acute Toxicity (Inhalation) H331Vapors are toxic if inhaled, potentially causing respiratory irritation and other systemic effects. All handling and transfers must occur in a well-ventilated area, preferably within a chemical fume hood, to prevent vapor buildup.[2][7]
Acute Toxicity (Oral) H302The substance is harmful if swallowed. This reinforces the need for strict handling protocols to prevent accidental ingestion.
Chemical Reactivity N/AAs an alkylamine, it is basic and will react exothermically with acids.[8] It is also incompatible with strong oxidizing agents.[9] Therefore, waste must be segregated from incompatible chemicals to prevent violent reactions.[6][10]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before handling any waste containing 3-Methylamino-1-butyne, the following safety measures are mandatory.

  • Engineering Controls : All transfers of 3-Methylamino-1-butyne waste must be conducted within a certified chemical fume hood.[2][7] This is critical to contain flammable and toxic vapors. Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[2][9]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required to prevent exposure.[7][11]

    • Eye Protection : Chemical safety goggles and a full-face shield are required.[2]

    • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.

    • Body Protection : A flame-retardant lab coat must be worn and kept fully fastened.

    • Respiratory Protection : If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator is necessary.[7][9]

Step-by-Step Disposal Protocol

This protocol is designed to ensure waste is handled, stored, and disposed of in a manner that is safe, environmentally responsible, and compliant with regulations such as the EPA's Resource Conservation and Recovery Act (RCRA).[12][13]

Step 1: Waste Identification and Segregation

  • Action : Designate any 3-Methylamino-1-butyne, solutions containing it, or materials contaminated by it (e.g., pipette tips, absorbent pads) as hazardous waste.

  • Causality : Due to its ignitability, corrosivity, and toxicity, any material it contacts is considered hazardous and must enter the appropriate waste stream.[5][6][14]

  • Action : Collect this waste stream separately. DO NOT mix with incompatible waste types, particularly:

    • Acids (e.g., hydrochloric acid, sulfuric acid).[6]

    • Strong oxidizing agents (e.g., nitric acid, peroxides).

    • Halogenated solvents (some institutions require separate collection of halogenated and non-halogenated solvents for fuel blending purposes).[10]

  • Causality : Mixing incompatible chemicals can lead to violent exothermic reactions, gas generation, or fire.[6][8]

Step 2: Container Selection and Labeling

  • Action : Select a waste container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, vapor-tight screw cap.[5][15] The container must be clean, dry, and in good condition.

  • Causality : An appropriate, sealed container prevents leaks and the escape of flammable vapors.[15][16]

  • Action : Before adding any waste, affix a completed "Hazardous Waste" label from your institution's Environmental Health & Safety (EH&S) department.[5][15] The label must include:

    • The full chemical name: "3-Methylamino-1-butyne". Do not use abbreviations.[5]

    • The approximate concentration and quantity.

    • All relevant hazard pictograms (Flammable, Corrosive, Toxic).

    • The date you first add waste to the container (Accumulation Start Date).

  • Causality : Proper labeling is a legal requirement under OSHA and EPA regulations, ensuring that all personnel are aware of the container's contents and associated hazards.[11][14]

Step 3: Waste Collection and Accumulation

  • Action : Transfer waste into the labeled container inside a chemical fume hood. Use a funnel to prevent spills.

  • Causality : This minimizes vapor inhalation and reduces the risk of ignition.

  • Action : Keep the waste container securely capped at all times, except when actively adding waste.[5][15]

  • Causality : This is a critical fire prevention step and is legally mandated to prevent the release of hazardous vapors.[5][16]

Step 4: Temporary Storage (Satellite Accumulation)

  • Action : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] The SAA must be:

    • At or near the point of generation.

    • Under the control of the laboratory personnel.

    • Placed within secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.[15]

    • Away from drains, heat sources, open flames, and incompatible chemicals.[7][16]

  • Causality : Proper temporary storage mitigates risks of spills and reactions while the waste awaits official pickup.[6][15]

Step 5: Arranging Final Disposal

  • Action : Once the waste container is full (do not overfill; leave at least 10% headspace), or if you no longer generate this waste stream, contact your institution's EH&S department to schedule a waste pickup.[5][15]

  • Causality : Final disposal of hazardous waste must be performed by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF).[12][17] On-site treatment or neutralization by untrained personnel is strictly prohibited and extremely dangerous.

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the safe disposal of 3-Methylamino-1-butyne.

G cluster_prep Preparation Phase cluster_handling Handling & Collection (in Fume Hood) cluster_storage Storage & Final Disposal A 1. Waste Generation (Process containing 3-Methylamino-1-butyne) B 2. Don Required PPE (Goggles, Face Shield, FR Coat, Gloves) A->B Safety First C 3. Prepare Labeled, Compatible Waste Container B->C D 4. Segregate Waste Stream (No Acids or Oxidizers) C->D Enter Fume Hood E 5. Transfer Waste to Container D->E F 6. Securely Cap Container E->F G 7. Place in Satellite Accumulation Area (Secondary Containment) F->G Exit Fume Hood H 8. Request Pickup from EH&S G->H Container Full I 9. Professional Disposal (Handled by EH&S) H->I Regulatory Compliance

Sources

Navigating the Hazards of 3-Methylamino-1-butyne: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Personnel

As a novel compound with limited publicly available safety data, 3-Methylamino-1-butyne presents unique challenges in the research and development landscape. This guide provides a comprehensive framework for its safe handling, storage, and disposal, drawing upon established protocols for similar chemical entities, including volatile amines and terminal alkynes. By adhering to these procedures, researchers can mitigate risks and ensure a secure laboratory environment.

Understanding the Hazard Profile

Hazard ClassificationDescriptionSource
Flammable LiquidHighly flammable liquid and vapor.[1]
Skin Corrosion/IrritationCauses severe skin burns.[1]
Eye Damage/IrritationCauses serious eye damage.[1]
Respiratory IrritationMay cause respiratory irritation.[2]

Key Physical and Chemical Properties (for 3-amino-3-methyl-1-Butyne):

PropertyValueSource
AppearanceClear colorless to yellow liquid[2]
Water SolubilityVery soluble[2]
pKa8.67 ± 0.25 (Predicted)[2]

Given its high volatility and reactivity, all work with 3-Methylamino-1-butyne must be conducted with stringent adherence to safety protocols to prevent ignition, corrosive contact, and inhalation of vapors.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to prevent exposure.[3][4][5] The following table outlines the minimum required PPE for handling 3-Methylamino-1-butyne.

PPE CategoryItemSpecifications
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[4][6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling amines.[4][6] Always inspect gloves for tears or degradation before use and practice double gloving for enhanced protection.
Body Protection Flame-Resistant Lab Coat and Chemical-Resistant ApronA lab coat made of flame-resistant material should be worn and fully buttoned. A chemical-resistant apron provides an additional layer of protection against spills.[4][7]
Footwear Closed-toe ShoesShoes must fully cover the feet. Perforated shoes or sandals are strictly prohibited in the laboratory.[4]
Respiratory Protection RespiratorWork with 3-Methylamino-1-butyne should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][8] If there is a potential for exposure above established limits, a properly fitted respirator with appropriate cartridges for organic vapors and amines is necessary.[6][9]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial for minimizing risks associated with 3-Methylamino-1-butyne.

Engineering Controls and Work Practices
  • Chemical Fume Hood: All manipulations of 3-Methylamino-1-butyne must be performed in a properly functioning and certified chemical fume hood to control vapor inhalation.[8]

  • Ventilation: Ensure adequate ventilation in the laboratory.[10]

  • Ignition Sources: Keep the work area free of all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[2][7]

  • Inert Atmosphere: For storage and reactions, consider the use of an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive peroxides, a known risk for some alkynes.

  • Quantities: Handle the smallest quantities of the chemical necessary for the experiment to minimize the potential impact of an incident.

Storage

Proper storage is critical to maintaining the stability and integrity of 3-Methylamino-1-butyne and preventing hazardous situations.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[5][10]

  • Containers: Keep containers tightly sealed and clearly labeled.[5][10]

  • Segregation: Store separately from other chemicals, particularly those with which it may react violently.

Emergency Procedures: Be Prepared

A clear and practiced emergency response plan is essential.[3][10]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Spill: Evacuate the area and eliminate all ignition sources. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For large spills, contact your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without appropriate training and equipment.

Disposal Plan: Responsible Waste Management

The disposal of 3-Methylamino-1-butyne and its contaminated materials must be handled as hazardous waste.

  • Waste Collection: Collect all waste containing 3-Methylamino-1-butyne in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Quenching: For reaction mixtures containing unreacted 3-Methylamino-1-butyne, a careful and complete quenching procedure should be performed as part of the experimental protocol before collection as waste.[2]

  • Empty Containers: Empty containers should not be rinsed into the drain. They should be treated as hazardous waste and disposed of according to institutional guidelines.[2][12]

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste management company.[1] Never dispose of this chemical down the drain or in the regular trash.[1]

Workflow for Safe Handling of 3-Methylamino-1-butyne

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood Safety Check prep_materials Gather Materials & Reagents prep_hood->prep_materials handle_transfer Transfer Chemical in Hood prep_materials->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_quench Quench Reaction (if applicable) handle_reaction->cleanup_quench cleanup_waste Collect Waste in Labeled Container cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Work Area cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste via EHS cleanup_decontaminate->cleanup_dispose

Caption: A stepwise workflow for the safe handling of 3-Methylamino-1-butyne.

References

  • 3-amino-3-methyl-1-Butyne - Physico-chemical Properties. ChemBK. (2024-04-10). [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL not provided)
  • (But-3-yn-2-yl)(methyl)amine. PubChem. [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025-07-09). [Link]

  • How to Properly Dispose Chemical Hazardous Waste. NSTA. (2018-11-28). [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Treatment Of Reactive Wastes At Hazardous Waste Landfills. epa nepis. [Link]

  • Disposal of Highly Reactive Reagents - UPenn EHRS. University of Pennsylvania. (2018-05-09). [Link]

  • Chemical Safety: Personal Protective Equipment. [Link]

  • SAFETY D
  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]

  • SAFETY DATA SHEET. (2018-01-31). [Link]

  • Ereztech LLC SI8403 Safety Data Sheet. (2025-06-13). [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. [Link]

  • FAQ Sheet - Safe Use of Volatile Chemicals in Biological Applications. Columbia | Research. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylamino-1-butyne
Reactant of Route 2
Reactant of Route 2
3-Methylamino-1-butyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.